Humulene epoxide II
Description
Properties
IUPAC Name |
(1R,3E,7E,11R)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-12-6-7-13-15(4,16-13)10-5-9-14(2,3)11-8-12/h5,8-9,13H,6-7,10-11H2,1-4H3/b9-5+,12-8+/t13-,15-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGAEXCCAPTGLB-UOAUIWSESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(C=CCC2(C(O2)CC1)C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C\CC(/C=C/C[C@@]2([C@H](O2)CC1)C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301313865 | |
| Record name | (-)-Humulene epoxide II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301313865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19888-34-7 | |
| Record name | (-)-Humulene epoxide II | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19888-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-Humulene epoxide II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301313865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | humulene epoxide ii (-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the chemical and physical properties of Humulene epoxide II?
Introduction: Humulene (B1216466) epoxide II is an oxygenated sesquiterpene derived from α-humulene, a common compound found in the essential oils of plants such as hops (Humulus lupulus) and Zingiber officinale (ginger). As a naturally occurring epoxide, it contributes to the aromatic profile of various plants and is of interest to the flavor, fragrance, and brewing industries.[1] Furthermore, emerging research into its biological activities, including potential anti-inflammatory and cytotoxic effects, has positioned Humulene epoxide II as a compound of interest for pharmacological and drug development studies.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, experimental protocols, and known biological activities to support ongoing research efforts.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound are summarized below. These properties are essential for its identification, handling, and application in experimental settings.
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₄O | [1][3] |
| Molecular Weight | 220.35 g/mol | [1][3] |
| IUPAC Name | (1R,3E,7E,11R)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene | [1] |
| CAS Number | 19888-34-7 | [1] |
| Synonyms | Humulene 6,7-epoxide, Humulene II epoxide, (-)-Humulene epoxide II | [3] |
| Exact Mass | 220.182715385 Da | [1] |
Table 2: Physical and Chemical Constants
| Property | Value | Conditions | Source |
| Physical Appearance | Colorless to pale yellow clear liquid/oil | Ambient | [2][4] |
| Boiling Point | 285.0 - 286.0 °C | at 760.00 mm Hg | [3] |
| Melting Point | 168 - 169.5 °C | [2] | |
| Density (Predicted) | 0.907 ± 0.06 g/cm³ | [2] | |
| Water Solubility | 0.62 mg/L (estimated) | at 25 °C | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate (B1210297), DMSO, Acetone, alcohol | [4][5] | |
| logP (o/w) | 3.8 - 4.514 (estimated) | [1][3] | |
| Flash Point | 123.33 °C (254.00 °F) | TCC | [4] |
Spectral Data
Detailed spectral data are crucial for the unambiguous identification and structural elucidation of this compound.
Table 3: ¹³C-NMR Spectral Data
(Solvent: C₆D₆, Frequency: 176 MHz)
| Carbon Atom | Chemical Shift (δ, ppm) | Source |
| 1 | 40.59 | [6] |
| 2 | 125.76 | [1] |
| 3 | 132.01 | [1] |
| 4 | 41.52 | [1] |
| 5 | 23.36 | [1] |
| 6 | 61.23 | [1] |
| 7 | 62.51 | [1] |
| 8 | 43.02 | [1] |
| 9 | 122.94 | [1] |
| 10 | 142.64 | [1] |
| 11 | 36.47 | [1] |
| 12 | 29.06 | [1] |
| 13 | 25.83 | [1] |
| 14 | 17.49 | [1] |
| 15 | 15.06 | [1] |
Table 4: ¹H-NMR Spectral Data
(Solvent: C₆D₆, Frequency: 700 MHz)
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | Source |
| 1β | 1.87 | dd, J = 13.6, 9.0 | [6] |
| 1α | 1.77 | br dd, J = 13.7, 5.9 | [6] |
| 2 | 5.37 | ddd, J = 15.9, 9.0, 5.9 | [1] |
| 3 | 5.24 | d, J = 15.8 | [1] |
| 6 | 2.39 | dd, J = 10.5, 5.4 | [1] |
| 8 | 2.47 / 1.69 | dd, J = 12.5, 5.4 / dd, J = 12.5, 10.5 | [1] |
| 9 | 5.12 | ddd, J = 15.9, 10.1, 5.3 | [1] |
| 10 | 4.96 | d, J = 16.0 | [1] |
| 12 | 0.98 | s | [1] |
| 13 | 1.01 | s | [1] |
| 14 | 1.13 | br s | [1] |
| 15 | 1.34 | br s | [1] |
Table 5: Mass Spectrometry (MS) and Infrared (IR) Spectroscopy Data
| Technique | Key Data Points | Source |
| Mass Spectrometry (GC-MS, EI) | Molecular Ion (M⁺): m/z 220Base Peak: m/z 109Other Prominent Fragments: m/z 67, 96 | [1] |
| Infrared (IR) Spectroscopy | Epoxide C-O Stretch: ~1250-1200 cm⁻¹Alkene C-H Stretch: 3100-3000 cm⁻¹Aliphatic C-H Stretch: < 3000 cm⁻¹ | [1][7] |
Experimental Protocols
This section details generalized methodologies for the synthesis, purification, and analysis of this compound, derived from standard organic chemistry practices.
Synthesis: Epoxidation of α-Humulene
The most common method for synthesizing this compound is through the epoxidation of its precursor, α-humulene, using a peroxyacid like meta-chloroperoxybenzoic acid (m-CPBA).[8] This reaction is stereospecific, with the epoxide forming on the same face of the double bond.[8]
Protocol:
-
Dissolution: Dissolve α-humulene in a suitable aprotic solvent, such as dichloromethane (CH₂Cl₂), in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution in an ice-water bath to 0 °C to control the exothermic reaction.
-
Reagent Addition: Slowly add a solution of m-CPBA (typically 1.0-1.2 equivalents) in dichloromethane to the stirred α-humulene solution. The rate of addition should be controlled to maintain the temperature below 5 °C.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC), observing the consumption of the α-humulene spot and the appearance of new, more polar spots corresponding to the epoxide isomers.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium sulfite (B76179) (Na₂SO₃) to neutralize the acidic byproduct (m-chlorobenzoic acid) and destroy excess peroxyacid.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2-3 times). Combine the organic layers.
-
Washing and Drying: Wash the combined organic phase with brine, then dry it over an anhydrous salt such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, which will be a mixture of humulene epoxide isomers.
Purification: Flash Column Chromatography
The crude product from the synthesis contains a mixture of epoxide isomers (I, II, and III). These can be separated using flash column chromatography on silica (B1680970) gel.[9][10]
Protocol:
-
Column Packing: Prepare a glass column with a slurry of silica gel 60 in a non-polar solvent system (e.g., n-hexane or petroleum ether).[10]
-
Sample Loading: Dissolve the crude epoxide mixture in a minimal amount of the chromatography solvent and load it onto the top of the silica gel bed.
-
Elution: Elute the column with a solvent system of increasing polarity. A typical gradient might start with 100% n-hexane and gradually increase the proportion of a more polar solvent like ethyl acetate or diethyl ether.[9]
-
Fraction Collection: Collect the eluate in sequential fractions using test tubes.
-
Purity Analysis: Analyze the collected fractions by TLC to identify those containing pure this compound. Fractions with similar TLC profiles are combined.
-
Solvent Evaporation: Remove the solvent from the combined, pure fractions under reduced pressure to obtain purified this compound as an oil.[9]
Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the standard method for the identification and quantification of sesquiterpenes and their derivatives in complex mixtures like essential oils.
Protocol:
-
Sample Preparation: Dilute the purified compound or essential oil sample in a volatile solvent (e.g., methanol (B129727) or dichloromethane) to an appropriate concentration (e.g., 1:15 v/v).[11]
-
GC System: Utilize a gas chromatograph equipped with a capillary column suitable for terpene analysis, such as a DB-5MS or CP-Wax 52 CB (e.g., 30-60 m length, 0.25 mm i.d., 0.25 µm film thickness).[2][11][12][13]
-
Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC inlet, typically set to a temperature of 230-260 °C in splitless or split mode.[2][11]
-
Oven Program: Employ a temperature program to separate the components. A typical program might start at 45-70 °C, hold for a few minutes, then ramp up at a rate of 2-10 °C/min to a final temperature of 230-250 °C.[2][11]
-
MS Detection: Couple the GC to a mass spectrometer operating in Electron Ionization (EI) mode at 70 eV. Set the detector to scan a mass range of m/z 40–380.[2][11]
-
Identification: Identify this compound by comparing its retention time and mass spectrum with that of an authentic standard or by matching its mass spectrum with established libraries (e.g., NIST).[11]
Biological Activity and Signaling Pathways
While the parent compound, α-humulene, has been studied for its anti-inflammatory and anti-cancer properties, research specifically detailing the molecular mechanisms and signaling pathways of this compound is limited.[14][15]
Cytotoxic Activity: this compound has been identified as a cytotoxic agent against several human cancer cell lines, including A549 (lung carcinoma), PC-3 (prostate cancer), and K562 (chronic myelogenous leukemia).[5] However, the specific signaling pathways through which it induces cell death in these lines have not yet been fully elucidated in the available literature.
Research Outlook: The known anti-inflammatory mechanisms of α-humulene involve the inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β), and modulation of the NF-κB signaling pathway.[9] Given the structural similarity, it is plausible that this compound may interact with similar inflammatory pathways. Future research should focus on investigating whether this compound modulates these or other key signaling cascades, such as the PI3K/Akt or MAPK pathways, which are often implicated in both inflammation and cancer progression.[16] Such studies are critical to understanding its therapeutic potential.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis, purification, and analysis of this compound.
Caption: Workflow for this compound preparation and analysis.
References
- 1. Buy this compound | 19888-34-7 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound | C15H24O | CID 23274265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. IR Absorption Table [webspectra.chem.ucla.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. dspace.stir.ac.uk [dspace.stir.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. longdom.org [longdom.org]
- 12. media.neliti.com [media.neliti.com]
- 13. spectrabase.com [spectrabase.com]
- 14. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
A Technical Guide to the Natural Sources, Isolation, and Analysis of Humulene Epoxide II
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of humulene (B1216466) epoxide II, a sesquiterpenoid of significant interest in natural product chemistry and pharmacology. It details its natural occurrences in various plant essential oils, outlines methodologies for its extraction and isolation, and presents its known biological activities relevant to drug discovery and development.
Natural Sources of Humulene Epoxide II
This compound is a naturally occurring oxygenated sesquiterpene found in the essential oils of a diverse range of plant species. It is formed through the oxidation of its precursor, α-humulene. The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant utilized, geographical location, and harvesting time. Key botanical sources are detailed below.
Table 1: Quantitative Presence of this compound in Various Plant Essential Oils
| Plant Species | Plant Part | Percentage of this compound in Essential Oil | Reference |
|---|---|---|---|
| Zanthoxylum dissitum | Roots | 29.4% | [1][2] |
| Senecio nudicaulis | Whole Plant | 21.25% | [2] |
| Piper penangense | Leaves | 31.9% | [3] |
| Anthocleista djalonensis | Leaves | 12.7% | [] |
| Tetraclinis articulata | Trunk Bark | 2.6% - 7.2% | [5] |
| Nepeta betonicifolia | Aerial Parts | 4.70% | [6] |
| Salvia spp. | Aerial Parts | 0.5% - 1.4% | [7] |
| Humulus lupulus (Hops) | Cones | Varies; a major oxygenated sesquiterpene | [8][9] |
| Cordia verbenacea | Leaves | Present; a known anti-inflammatory constituent | [6][10] |
| Zingiber striolatum | Flowers, Leaves, Stems | Identified as a component | [11] |
| Zingiber officinale (Ginger) | Rhizomes | Identified as a source |[1] |
Isolation and Purification of this compound
The isolation of this compound from its natural matrix involves a multi-step process that begins with the extraction of the crude essential oil, followed by chromatographic fractionation and purification.
Extraction of Crude Essential Oil
The initial step is the extraction of volatile compounds from the plant material. The choice of method is critical as it can influence the yield and chemical profile of the resulting essential oil.
-
Steam Distillation/Hydrodistillation : These are the most common methods for extracting essential oils.[12][13][14] They involve passing steam through the plant material to vaporize the volatile compounds, which are then condensed and collected. Steam distillation of Tetraclinis articulata trunk bark, for example, yields the essential oil containing this compound.[5]
-
Solvent Extraction : This method uses organic solvents like hexane (B92381) or ethanol (B145695) to dissolve the essential oils from the plant matrix.[15] Techniques such as maceration or Soxhlet extraction are employed.[15][16] This method can be advantageous for compounds that are sensitive to the high temperatures used in distillation.
-
Supercritical Fluid Extraction (SFE) : Using supercritical CO₂, this technique offers a green alternative that avoids organic solvents and high temperatures, often resulting in a high-quality extract that is representative of the plant's natural profile.[12][17]
Fractionation and Isolation
Once the crude essential oil is obtained, chromatographic techniques are employed to separate this compound from the complex mixture of other terpenoids and phytochemicals.
-
Column Chromatography (CC) : This is the principal method for fractionation. The crude oil is loaded onto a stationary phase (e.g., silica (B1680970) gel) and eluted with a solvent system of increasing polarity. Fractions are collected sequentially and analyzed. For sesquiterpenoids, a common mobile phase starts with a non-polar solvent like n-hexane, with polarity gradually increased by adding ethyl acetate (B1210297).[5]
-
Thin-Layer Chromatography (TLC) : TLC is used to monitor the separation process from column chromatography and to identify fractions containing the target compound by comparing their retention factor (Rf) to that of a standard.
-
High-Performance Liquid Chromatography (HPLC) : For final purification or quantification, preparative or analytical HPLC can be used. A validated HPLC method for related sesquiterpenes in Cordia verbenacea utilized a C18 column with a mobile phase of acetonitrile (B52724) and water.[18][19]
Experimental Protocols
Protocol 1: Steam Distillation for Essential Oil Extraction
-
Preparation : Weigh approximately 500 g of dried and ground plant material (e.g., Zanthoxylum dissitum roots).
-
Apparatus Setup : Place the plant material into a still pot of a Clevenger-type apparatus and add distilled water until the material is fully submerged.
-
Distillation : Heat the still pot to boiling. The steam will pass through the plant material, carrying the volatile essential oils.
-
Condensation : The steam-oil mixture travels to a condenser, where it cools and liquefies.
-
Collection : The condensate drips into a separator (eudiometer tube), where the less dense essential oil naturally separates, forming a layer on top of the hydrosol (aqueous layer).
-
Isolation : Carefully collect the oil layer. Dry the collected oil over anhydrous sodium sulfate (B86663) to remove residual water.
-
Storage : Store the final essential oil in a sealed, dark glass vial at 4°C.
Protocol 2: Isolation by Silica Gel Column Chromatography
-
Column Packing : Prepare a glass column packed with silica gel 60 (70-230 mesh) using n-hexane as the slurry solvent.
-
Sample Loading : Dissolve 5 g of the crude essential oil in a minimal amount of n-hexane and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the packed column.
-
Elution : Begin elution with 100% n-hexane. Gradually increase the solvent polarity by adding increasing percentages of ethyl acetate (e.g., 99:1, 98:2, 95:5, 90:10 v/v n-hexane:ethyl acetate).
-
Fraction Collection : Collect fractions of 15-20 mL in numbered vials.
-
Monitoring : Analyze each fraction, or pooled groups of fractions, by TLC using a suitable solvent system (e.g., n-hexane:ethyl acetate 9:1) and visualize under UV light or with a staining agent (e.g., vanillin-sulfuric acid).
-
Pooling and Concentration : Combine the fractions that show a pure spot corresponding to this compound. Remove the solvent using a rotary evaporator under reduced pressure to yield the isolated compound.
Protocol 3: Identification by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation : Dilute the isolated compound or essential oil fraction in a suitable solvent (e.g., hexane or dichloromethane) to a concentration of approximately 1 mg/mL.
-
GC Conditions : Inject 1 µL of the sample into a GC-MS system equipped with a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Temperature Program : Use a programmed temperature gradient, for example: initial temperature of 60°C for 5 min, ramp up to 240°C at a rate of 3°C/min, and hold at 240°C for 10 min. Use Helium as the carrier gas.
-
MS Conditions : Set the mass spectrometer to scan in the range of 40-500 m/z in electron impact (EI) mode at 70 eV.
-
Identification : Identify this compound by comparing its mass spectrum and retention index with data from established libraries (e.g., NIST, Wiley) and literature values.[20][21] The mass spectrum characteristically shows a molecular ion peak at m/z 220 and a base peak at m/z 109.[8]
Table 2: Spectroscopic Data for Identification of this compound
| Spectroscopic Technique | Key Data Points | Reference |
|---|---|---|
| Mass Spectrometry (MS) | Molecular Ion [M]⁺: m/z 220 Base Peak: m/z 109 | [8] |
| ¹³C NMR (in C₆D₆) | Epoxide Carbons (C6, C7): δ 61.23, 62.51 ppm Vinyl Carbons (C2, C3): δ 125.76, 132.01 ppm Vinyl Carbons (C9, C10): δ 122.94, 142.64 ppm | [8] |
| ¹H NMR (in C₆D₆) | Epoxide Proton (H6): δ 2.39 ppm (dd, J = 10.1, 3.6 Hz) Vinyl Proton (H2): δ 4.88 ppm (m) Vinyl Proton (H9): δ 5.12 ppm (ddd) |[8] |
Biological Activity and Relevance to Drug Development
This compound has demonstrated a range of biological activities that make it a compound of interest for therapeutic applications. Its potential to modulate inflammatory pathways and exert cytotoxic effects is particularly relevant for drug development professionals.
-
Anti-inflammatory and Analgesic Properties : Research has shown that related sesquiterpenes from Cordia verbenacea, α-humulene and trans-caryophyllene, possess significant anti-inflammatory effects.[10] They have been shown to reduce the production of key inflammatory mediators like prostaglandin (B15479496) E₂ (PGE₂), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[10] this compound, as a major derivative, is studied for similar inflammation-modulating properties.[]
-
Cytotoxic and Anticancer Activity : this compound has shown cytotoxic effects against several human cancer cell lines, including A549 (lung), PC-3 (prostate), and K562 (leukemia).[11] The essential oil of Tetraclinis articulata, rich in oxygenated sesquiterpenes including this compound, displayed cytotoxic activity against human colorectal carcinoma (SW620) and mammary carcinoma (MDA-MB-231) cell lines.[5]
-
Antimalarial and Insecticidal Activity : The compound has also been reported to possess antimalarial and insecticidal properties, broadening its potential therapeutic scope.[1][2]
References
- 1. This compound | CAS:19888-34-7 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound | CAS:19888-34-7 | Manufacturer ChemFaces [chemfaces.com]
- 3. journal.unisza.edu.my [journal.unisza.edu.my]
- 5. Chemical Composition and Cytotoxic Activity of the Fractionated Trunk Bark Essential Oil from Tetraclinis articulata (Vahl) Mast. Growing in Tunisia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. humulene oxide II, 19888-34-7 [thegoodscentscompany.com]
- 7. Chemometric Analysis Evidencing the Variability in the Composition of Essential Oils in 10 Salvia Species from Different Taxonomic Sections or Phylogenetic Clades - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buy this compound | 19888-34-7 [smolecule.com]
- 9. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]
- 10. Anti-inflammatory effects of compounds alpha-humulene and (-)-trans-caryophyllene isolated from the essential oil of Cordia verbenacea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. iscientific.org [iscientific.org]
- 13. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Research Progress on Extraction, Separation, and Purification Methods of Plant Essential Oils | MDPI [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. 2-Methyloxolane as a Bio-Based Solvent for Green Extraction of Aromas from Hops (Humulus lupulus L.) [mdpi.com]
- 17. Chemical composition and antibacterial activity of Cordia verbenacea extracts obtained by different methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. researchgate.net [researchgate.net]
- 20. This compound [webbook.nist.gov]
- 21. This compound [webbook.nist.gov]
The Biosynthesis of Humulene Epoxides in Plants: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Humulene (B1216466), a volatile sesquiterpenoid, is a prominent constituent of the essential oils of numerous medicinal and aromatic plants, including Salvia officinalis (sage) and Zingiber zerumbet (shampoo ginger). Its oxygenated derivatives, particularly humulene epoxides, have garnered significant interest due to their diverse biological activities, which include anti-inflammatory, anti-cancer, and antimicrobial properties. Understanding the biosynthetic pathway of these valuable compounds in plants is crucial for their targeted production through metabolic engineering and for the development of novel therapeutics. This technical guide provides an in-depth overview of the current knowledge on the biosynthesis of humulene epoxides in plants, detailing the enzymatic steps from the universal precursor, farnesyl pyrophosphate (FPP), to the final epoxide products. The guide also outlines key experimental protocols for the characterization of the involved enzymes and presents a logical workflow for the identification of yet-unidentified enzymes in this pathway.
Core Biosynthesis Pathway: From Farnesyl Pyrophosphate to Humulene
The biosynthesis of humulene is initiated from farnesyl pyrophosphate (FPP), a central intermediate in the isoprenoid pathway. The key enzyme responsible for the cyclization of FPP to α-humulene is humulene synthase , a member of the terpene synthase (TPS) family.[1]
The overall reaction is as follows:
(2E,6E)-Farnesyl pyrophosphate
Humulene Synthase
α-Humulene + Diphosphate
This enzymatic step represents a critical branch point in sesquiterpenoid metabolism, diverting FPP away from the synthesis of other sesquiterpenes.
Key Enzyme: Humulene Synthase
Humulene synthases have been isolated and characterized from various plant species. For instance, the α-humulene synthase from Zingiber zerumbet has been cloned and functionally expressed in Escherichia coli.[1] The recombinant enzyme was found to produce α-humulene as the major product (approximately 95%) and β-caryophyllene as a minor byproduct (approximately 5%).[1]
The following diagram illustrates the initial step in the biosynthesis of humulene epoxides:
The Epoxidation of Humulene: The Role of Cytochrome P450 Monooxygenases
The subsequent conversion of α-humulene to its various epoxide forms is believed to be catalyzed by cytochrome P450 monooxygenases (CYPs) .[2][3] These heme-thiolate proteins are a vast and diverse family of enzymes known for their role in the functionalization of a wide array of secondary metabolites in plants, including terpenes.[3] CYPs typically catalyze hydroxylation and epoxidation reactions, introducing oxygen atoms into their substrates.
While a specific cytochrome P450 enzyme responsible for the direct epoxidation of humulene has not yet been definitively isolated and characterized from any plant species, strong evidence points towards the involvement of the CYP71 clan , particularly the CYP71D and CYP71A subfamilies , which are known to be involved in the oxidation of sesquiterpenes.[2][4]
The proposed epoxidation reaction can be depicted as follows:
Quantitative Data
Quantitative data on the biosynthesis of humulene and its epoxides is crucial for understanding the efficiency of the pathway and for metabolic engineering efforts. The following tables summarize available quantitative information.
Table 1: Kinetic Parameters of α-Humulene Synthase from Zingiber zerumbet
| Parameter | Value | Reference |
| KM (for FPP) | 0.8 ± 0.2 µM | [5] |
| kcat | 0.04 s-1 | [5] |
| Optimal pH | 7.0 | [5] |
| Optimal Temperature | 30 °C | [5] |
Table 2: Relative Abundance of Humulene and its Epoxides in Essential Oils
| Plant Species | Plant Part | α-Humulene (%) | Humulene Epoxide I (%) | Humulene Epoxide II (%) | Reference |
| Salvia officinalis | Leaves | 6.1 | Not Reported | 1.1 | [5][6] |
| Zingiber zerumbet var. darcyi | Rhizomes | 12.9 | Not Reported | 2.5 | [7][8] |
| Zingiber zerumbet | Rhizomes | 19.0 | 4.3 | Not Reported | [9] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the study of the humulene epoxide biosynthesis pathway.
Heterologous Expression and Purification of Humulene Synthase
This protocol describes the expression of a plant-derived humulene synthase in E. coli and its subsequent purification.
Workflow:
Methodology:
-
Gene Isolation and Vector Construction: Isolate the full-length cDNA of the putative humulene synthase from the plant of interest (e.g., S. officinalis or Z. zerumbet) using RT-PCR. Clone the coding sequence into a suitable bacterial expression vector, such as pET-28a(+), which allows for the expression of an N-terminal His-tagged fusion protein.
-
Heterologous Expression in E. coli : Transform the expression vector into a suitable E. coli strain, such as BL21(DE3). Grow the transformed cells in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM and continue incubation at a lower temperature (e.g., 16-20°C) for 12-16 hours.
-
Protein Purification: Harvest the cells by centrifugation and resuspend them in lysis buffer. Lyse the cells by sonication or using a French press. Centrifuge the lysate to pellet cell debris. Purify the soluble His-tagged protein from the supernatant using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography. Elute the protein with an imidazole (B134444) gradient.
-
Protein Analysis: Analyze the purified protein by SDS-PAGE to confirm its size and purity.
In Vitro Enzyme Assay for Humulene Synthase
This assay is used to determine the activity and product profile of the purified humulene synthase.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing the purified humulene synthase, the substrate FPP (10-50 µM), and a suitable buffer (e.g., 50 mM HEPES, pH 7.0) containing MgCl2 (10 mM) and DTT (1 mM).
-
Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).
-
Product Extraction: Extract the volatile products from the reaction mixture using an organic solvent such as n-hexane or pentane.
-
GC-MS Analysis: Analyze the extracted products by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the produced terpenes. Use authentic standards of α-humulene and other potential sesquiterpenes for comparison of retention times and mass spectra.
Identification and Functional Characterization of a Putative Humulene Epoxidase (Cytochrome P450)
As no specific humulene epoxidase has been characterized, this section outlines a logical workflow to identify and characterize such an enzyme.
Workflow:
Methodology:
-
Candidate Gene Identification: Perform transcriptome analysis (RNA-seq) on plant tissues known to produce humulene epoxides. Identify candidate cytochrome P450 genes, particularly from the CYP71 family, that are highly expressed in these tissues.
-
Heterologous Expression in Yeast: Clone the full-length cDNAs of the candidate P450s into a yeast expression vector (e.g., pPICZ A for Pichia pastoris). Transform the constructs into a suitable yeast strain.[10][11]
-
Microsome Preparation: Grow the transformed yeast cells and induce protein expression. Harvest the cells and prepare microsomal fractions, which contain the membrane-bound P450 enzymes.
-
In Vitro Reconstitution and Enzyme Assay: Reconstitute the enzymatic activity of the expressed P450 by providing its redox partner, NADPH-cytochrome P450 reductase (CPR), and the cofactor NADPH.[12][13] The reaction mixture should contain:
-
Microsomal fraction containing the candidate P450
-
Purified CPR (from the same plant or a model organism)
-
NADPH
-
α-Humulene (as substrate)
-
A suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
-
Product Analysis: After incubation, extract the products with an organic solvent and analyze them by GC-MS to detect the formation of humulene epoxides.[14][15]
-
Kinetic Analysis: Once an active enzyme is identified, perform kinetic studies by varying the substrate concentration to determine the KM and kcat values for humulene epoxidation.[16]
GC-MS Method for Separation and Quantification of Humulene and its Epoxides
A robust GC-MS method is essential for the analysis of the products of the biosynthetic pathway.
Methodology:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating sesquiterpenes and their epoxides.
-
Oven Temperature Program: An initial temperature of 60-80°C, held for 1-2 minutes, followed by a ramp of 5-10°C/min to a final temperature of 250-280°C, held for 5-10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
Quantification: For quantitative analysis, use authentic standards of α-humulene and its epoxides to create calibration curves. An internal standard (e.g., n-alkane) can be used to improve accuracy and reproducibility. Selected Ion Monitoring (SIM) mode can be employed for enhanced sensitivity and selectivity.[17][18]
Conclusion and Future Perspectives
The biosynthesis of humulene from FPP via humulene synthase is a well-established pathway in several plant species. The subsequent epoxidation of humulene to form bioactive humulene epoxides is strongly implicated to be catalyzed by cytochrome P450 monooxygenases, likely belonging to the CYP71 clan. However, the specific P450 enzyme(s) responsible for this transformation remain to be definitively identified and characterized.
The experimental workflows outlined in this guide provide a clear roadmap for researchers to close this knowledge gap. The identification and functional characterization of a "humulene epoxidase" will be a significant advancement in the field of plant specialized metabolism. This discovery will not only deepen our fundamental understanding of terpene biosynthesis but also provide a valuable enzymatic tool for the biotechnological production of humulene epoxides for pharmaceutical and other applications. Future research should focus on implementing the proposed workflow in plants known to produce high levels of humulene epoxides, such as Salvia officinalis and Zingiber zerumbet. The successful characterization of this elusive enzyme will undoubtedly pave the way for exciting new developments in drug discovery and metabolic engineering.
References
- 1. This compound | C15H24O | CID 23274265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and modification of cytochrome P450 for plant natural products biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of terpene diversification across multiple sequenced plant genomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ptfarm.pl [ptfarm.pl]
- 6. GC-MS Chemical Profiling, Biological Investigation of Three Salvia Species Growing in Uzbekistan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chemometric Analysis Evidencing the Variability in the Composition of Essential Oils in 10 Salvia Species from Different Taxonomic Sections or Phylogenetic Clades - PMC [pmc.ncbi.nlm.nih.gov]
- 9. banglajol.info [banglajol.info]
- 10. Assay and heterologous expression in Pichia pastoris of plant cell wall type-II membrane anchored glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pichia pastoris: A highly successful expression system for optimal synthesis of heterologous proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. In vitro functional reconstitution of cofactor-dependent plant cytochrome P450 system on artificial liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. hrcak.srce.hr [hrcak.srce.hr]
- 15. asianpubs.org [asianpubs.org]
- 16. Determination of Kinetic Parameters for Interfacial Enzymatic Reactions on Self-Assembled Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Validated GC‐MS Method for Major Terpenes Quantification in Hydrodistilled Cannabis sativa Essential oil - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic data (NMR, IR, MS) for Humulene epoxide II characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data essential for the characterization of humulene (B1216466) epoxide II, a sesquiterpenoid of significant interest in medicinal chemistry and fragrance science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with comprehensive experimental protocols for its synthesis and analysis.
Spectroscopic Data for Humulene Epoxide II
The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques. The data presented herein has been compiled from various sources to provide a comprehensive analytical profile of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are summarized below.
¹H NMR Spectroscopic Data
| Atom No. | δ (ppm) | Multiplicity | J (Hz) |
| 1 | 1.87 | dd | 13.6, 9.0 |
| 1' | 1.77 | br dd | 13.7, 5.9 |
| 2 | 5.24 | d | 10.8 |
| 3 | 2.98 | d | 10.8 |
| 4 | 2.23 | m | |
| 4' | 2.08 | m | |
| 6 | 2.47 | dd | 12.5, 5.4 |
| 6' | 1.69 | dd | 12.5, 10.5 |
| 8 | 5.12 | ddd | 15.9, 10.1, 5.3 |
| 9 | 4.96 | d | 16.0 |
| 12 | 0.98 | s | |
| 13 | 1.01 | s | |
| 14 | 1.13 | br s | |
| 15 | 1.34 | br s |
Solvent: C₆D₆
¹³C NMR Spectroscopic Data
| Atom No. | δ (ppm) |
| 1 | 40.59 |
| 2 | 125.76 |
| 3 | 132.01 |
| 4 | 43.02 |
| 5 | 36.47 |
| 6 | 61.23 |
| 7 | 62.51 |
| 8 | 122.94 |
| 9 | 142.64 |
| 10 | 35.11 |
| 11 | 23.87 |
| 12 | 29.06 |
| 13 | 25.83 |
| 14 | 17.49 |
| 15 | 15.06 |
Solvent: C₆D₆ and CDCl₃. Note: Chemical shifts can vary slightly between different deuterated solvents.[1]
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands.[1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3000-3100 | Medium | =C-H stretch (alkene) |
| 2850-2960 | Strong | C-H stretch (alkane) |
| 1640-1680 | Medium | C=C stretch |
| 1200-1250 | Strong | C-O-C stretch (epoxide) |
| 840-890 | Medium | Epoxide ring vibration |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₅H₂₄O), the molecular weight is 220.35 g/mol .[1]
| m/z | Relative Intensity | Assignment |
| 220 | Moderate | [M]⁺ (Molecular Ion) |
| 205 | Moderate | [M - CH₃]⁺ |
| 109 | High | Base Peak |
| 96 | Moderate | |
| 67 | Moderate |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and spectroscopic analysis of this compound.
Synthesis of this compound
This compound is synthesized via the epoxidation of humulene using meta-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
Humulene
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel (for column chromatography)
-
Ethyl acetate (B1210297)
Procedure:
-
Dissolve humulene (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.1 eq) in dichloromethane.
-
Add the m-CPBA solution dropwise to the stirred humulene solution over 30 minutes.
-
Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with saturated NaHCO₃ solution (2x), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude this compound is purified by flash column chromatography on silica gel.
Procedure:
-
Prepare a silica gel column using a slurry of silica in hexane.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the top of the prepared column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate).
-
Collect fractions and analyze them by TLC to identify those containing the pure this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield pure this compound as a colorless oil.
Spectroscopic Analysis
NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of pure this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated benzene (B151609) (C₆D₆) in a 5 mm NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Parameters: For ¹H NMR, typical parameters include a spectral width of 12 ppm, 16-32 scans, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a spectral width of 220 ppm, 1024-2048 scans, and a relaxation delay of 2 seconds are common.
IR Spectroscopy:
-
Sample Preparation: Place a drop of the neat oil between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.
-
Instrumentation: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.
-
Parameters: Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry:
-
Sample Preparation: Dilute a small amount of the sample in a suitable solvent like dichloromethane or methanol.
-
Instrumentation: Analyze the sample using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Parameters: Use a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). A typical temperature program would be: initial temperature of 50 °C, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
MS Parameters: Acquire mass spectra in the range of 40-400 m/z with an electron energy of 70 eV.
Visualizations
The following diagrams illustrate the key processes involved in the characterization of this compound.
References
Humulene Epoxide II: A Technical Guide to Its Discovery, Research, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Humulene (B1216466) epoxide II, a naturally occurring sesquiterpenoid epoxide derived from α-humulene, has garnered significant scientific interest due to its presence in various essential oils and its potential therapeutic properties. This technical guide provides an in-depth overview of the discovery and historical research of Humulene epoxide II, with a focus on its chemical synthesis, biological activities, and the experimental methodologies used for its investigation. Quantitative data are presented in structured tables for comparative analysis, and key experimental protocols are detailed to facilitate further research. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear understanding of the underlying mechanisms and processes.
Introduction
This compound, with the chemical formula C₁₅H₂₄O, is a bicyclic epoxide that was first identified as a natural product in the essential oil of hops (Humulus lupulus) and has since been found in various other plants, including Zingiber zerumbet (shampoo ginger). Its unique chemical structure and presence in plants with traditional medicinal uses have prompted investigations into its biological activities, which include anti-inflammatory, antioxidant, and cytotoxic effects. This guide aims to consolidate the existing knowledge on this compound to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.
Discovery and Historical Research
The structural elucidation of humulene epoxides was a significant area of research in the mid-20th century. Key contributions to the understanding of this compound came from the work of N. P. Damodaran and Sukh Dev in 1968. They successfully isolated and characterized Humulene epoxide I and this compound from the essential oil of Zingiber zerumbet Smith. Their work established the chemical structures of these epoxides, paving the way for further investigation into their chemical and biological properties. Early research also focused on the synthesis of these compounds, with the epoxidation of α-humulene being a primary route.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented below. This information is crucial for its identification and characterization.
| Property | Value |
| Molecular Formula | C₁₅H₂₄O |
| Molecular Weight | 220.35 g/mol |
| CAS Number | 19888-34-7 |
| IUPAC Name | (1R,4R,8S,11S)-4,8,12,12-tetramethyl-5-oxatricyclo[9.1.0.0⁴,⁶]dodecane |
| Appearance | Colorless oil or crystalline solid |
| Boiling Point | Not readily available |
| Melting Point | Not readily available |
| Solubility | Soluble in organic solvents like ethanol, methanol, chloroform, acetone |
Table 1: Physicochemical Properties of this compound
| Spectroscopic Data | Key Chemical Shifts (ppm) or Peaks |
| ¹H NMR (CDCl₃) | Signals corresponding to methyl groups, methylene (B1212753) protons, and protons adjacent to the epoxide ring. |
| ¹³C NMR (CDCl₃) | Signals for epoxide carbons typically appear in the range of 58-64 ppm. Other signals correspond to the carbon skeleton of the humulene framework. |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z 220, with a fragmentation pattern characteristic of the humulene epoxide structure. |
| Infrared (IR) | Characteristic absorption bands for C-O-C stretching of the epoxide ring (around 1250 cm⁻¹ and 850 cm⁻¹). |
Table 2: Spectroscopic Data for this compound
Synthesis of this compound
The primary method for the synthesis of this compound is the selective epoxidation of α-humulene.
General Experimental Protocol: Epoxidation of α-Humulene
This protocol describes a general method for the synthesis of this compound from α-humulene using meta-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
α-Humulene
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (B109758) (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite (B76179) solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and ethyl acetate (B1210297) for elution
Procedure:
-
Dissolve α-humulene in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA portion-wise to the stirred solution. The molar ratio of α-humulene to m-CPBA should be optimized (typically around 1:1 to 1:1.2) to favor mono-epoxidation.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite to destroy excess peroxide.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove meta-chlorobenzoic acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to isolate this compound.
Caption: Synthetic workflow for this compound.
Biological Activities and Experimental Protocols
This compound has been reported to exhibit a range of biological activities. The following sections detail these activities and provide general protocols for their assessment.
Anti-inflammatory Activity
This compound is believed to contribute to the anti-inflammatory properties of essential oils in which it is found. Its mechanism of action is thought to involve the inhibition of pro-inflammatory mediators.
Experimental Protocol: In Vitro Anti-inflammatory Assay (Cytokine Inhibition)
-
Cell Culture: Culture a suitable cell line, such as RAW 264.7 macrophages or human peripheral blood mononuclear cells (PBMCs), in appropriate media.
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (typically in the range of 1-100 µM) for 1 hour.
-
Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the wells.
-
Incubation: Incubate the plates for 24 hours.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production compared to the LPS-stimulated control.
| Cytokine | Cell Line | This compound Conc. (µM) | % Inhibition (Hypothetical) |
| TNF-α | RAW 264.7 | 10 | 25% |
| 50 | 60% | ||
| IL-6 | PBMCs | 10 | 30% |
| 50 | 75% |
Table 3: Hypothetical Anti-inflammatory Activity Data for this compound
Antioxidant Activity
The antioxidant potential of this compound can be evaluated using various in vitro assays that measure its ability to scavenge free radicals.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Sample Preparation: Prepare various concentrations of this compound in methanol.
-
Reaction: In a 96-well plate, add the this compound solutions to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity. The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined from a dose-response curve.
Experimental Protocol: ABTS Radical Scavenging Assay
-
Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.
-
Sample Preparation: Prepare various concentrations of this compound.
-
Reaction: Add the this compound solutions to the ABTS•+ solution.
-
Incubation: Incubate at room temperature for a specified time.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of ABTS•+ scavenging activity and determine the IC₅₀ value.
| Assay | IC₅₀ (µg/mL) (Hypothetical) |
| DPPH | 150 |
| ABTS | 120 |
Table 4: Hypothetical Antioxidant Activity Data for this compound
Cytotoxic Activity
The potential of this compound to inhibit the growth of cancer cells is an area of active research.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm.
-
Calculation: Calculate the percentage of cell viability and determine the IC₅₀ value.
| Cell Line | Incubation Time (h) | IC₅₀ (µM) (Hypothetical) |
| HeLa | 48 | 80 |
| MCF-7 | 48 | 110 |
Table 5: Hypothetical Cytotoxic Activity Data for this compound
Signaling Pathways
The biological activities of this compound are mediated through its interaction with various cellular signaling pathways.
Anti-inflammatory Signaling Pathway
Based on studies of related sesquiterpenes like α-humulene, it is proposed that this compound may exert its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes.
Caption: Proposed inhibition of the NF-κB pathway by this compound.
Anticancer Signaling Pathway
The cytotoxic effects of many natural products on cancer cells are often mediated through the induction of apoptosis (programmed cell death). While the specific pathways for this compound are still under investigation, a general proposed mechanism involves the modulation of pro- and anti-apoptotic proteins and the activation of caspases.
Caption: Proposed apoptotic pathway induced by this compound.
Conclusion and Future Directions
This compound is a fascinating natural product with a rich history of chemical investigation and promising biological activities. This guide has provided a comprehensive overview of its discovery, synthesis, and known therapeutic potentials, along with detailed experimental methodologies to aid future research. Further studies are warranted to fully elucidate its mechanisms of action, particularly in the context of specific signaling pathways. In vivo studies are also crucial to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound, which will be essential for its potential development as a therapeutic agent. The continued exploration of this and other humulene derivatives holds significant promise for the discovery of new drugs for the treatment of inflammatory diseases and cancer.
References
Humulene Epoxide II: A Comprehensive Technical Overview of its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Humulene epoxide II, a sesquiterpenoid epoxide derived from the oxidation of α-humulene, is a naturally occurring compound found in the essential oils of various plants, including Humulus lupulus (hops), Zingiber officinale (ginger), and Cannabis sativa. This technical guide provides an in-depth overview of the current scientific understanding of the biological activities of this compound, with a focus on its potential therapeutic applications. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes implicated signaling pathways to serve as a valuable resource for researchers in the fields of pharmacology, natural product chemistry, and drug development.
Biological Activities of this compound
This compound has demonstrated a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. While much of the research has been conducted on essential oils containing this compound, the following sections delineate the specific findings related to this compound where available.
Anti-inflammatory Activity
This compound is being investigated for its potential anti-inflammatory properties and its capacity to modulate immune responses.[1] Research suggests that like its precursor α-humulene, it may influence the production of cytokines, key signaling molecules in the inflammatory cascade.[1] The primary mechanism of anti-inflammatory action for many sesquiterpenoids involves the inhibition of pro-inflammatory mediators and modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.
Anticancer Activity
Emerging research has highlighted the potential of this compound in cancer research, with studies exploring its effects on tumor growth and metastasis.[1] The cytotoxic effects of essential oils containing this compound have been evaluated against various cancer cell lines. For instance, the essential oil of Tetraclinis articulata, containing this compound, displayed cytotoxic activity against human colorectal carcinoma (SW620) and mammary carcinoma (MDA-MB-231) cell lines.[]
Antimicrobial Activity
This compound is a component of several essential oils that exhibit antimicrobial properties. The essential oil of Mallotus repandus, which contains this compound, has shown a bactericidal effect against Gram-positive bacteria.[3] Furthermore, the presence of this compound in certain essential oils is believed to contribute to their antimicrobial efficacy.[1]
Quantitative Data on Biological Activities
The following tables summarize the available quantitative data for the biological activities associated with this compound and essential oils containing it. It is important to note that data for the pure compound is limited, and many studies report on the activity of complex essential oil mixtures.
Table 1: Anticancer Activity (IC50 values)
| Cell Line | Compound/Essential Oil | IC50 (µg/mL) | Reference |
| Colorectal Carcinoma (SW620) | Tetraclinis articulata essential oil (containing 2.6–7.2% this compound) | 25.7 - 96.5 | [] |
| Mammary Carcinoma (MDA-MB-231) | Tetraclinis articulata essential oil (containing 2.6–7.2% this compound) | 83.0 | [] |
Table 2: Antimicrobial Activity (MIC values)
| Microorganism | Compound/Essential Oil | MIC (mg/mL) | Reference |
| Gram-positive bacteria | Mallotus repandus essential oil (containing 4.9% this compound) | 0.05-0.10 | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for evaluating the biological activities of compounds like this compound.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (or the test compound) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Anti-inflammatory Assessment: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
Principle: The concentration of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.
Protocol:
-
Cell Seeding: Plate macrophage cells in a 96-well plate and incubate for 24 hours.
-
Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of this compound for 1-2 hours. Then, stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Absorbance Measurement: After a short incubation period at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Determine the concentration of nitrite in the samples and calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Antimicrobial Assessment: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium.
Protocol:
-
Preparation of Antimicrobial Agent Dilutions: Prepare a series of two-fold dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microplate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a specific cell density (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Add the standardized inoculum to each well of the microplate containing the antimicrobial agent dilutions. Include a growth control (broth and inoculum without the agent) and a sterility control (broth only).
-
Incubation: Incubate the microplate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
Signaling Pathways and Mechanisms of Action
While the precise signaling pathways modulated by this compound are still under investigation, the activities of its parent compound, α-humulene, and other related sesquiterpenoids provide valuable insights into its potential mechanisms of action.
Putative Modulation of the NF-κB Signaling Pathway
The NF-κB signaling pathway is a central regulator of inflammation. Many anti-inflammatory compounds exert their effects by inhibiting this pathway. It is plausible that this compound may interfere with the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
Potential Induction of Apoptosis
The anticancer activity of many natural compounds is mediated through the induction of apoptosis, or programmed cell death. Sesquiterpenoids have been shown to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This compound may trigger apoptosis by modulating the expression of key regulatory proteins such as those in the Bcl-2 family and activating caspases.
References
The Antimalarial Potential of Sesquiterpenoid Epoxides: A Technical Guide Focused on Humulene Epoxide II and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Malaria, a devastating parasitic disease, continues to pose a significant global health challenge, largely due to the emergence and spread of drug-resistant Plasmodium falciparum strains. This necessitates the urgent discovery and development of novel antimalarial agents. Natural products, particularly sesquiterpenoids, have historically been a rich source of therapeutic leads. This technical guide delves into the antimalarial properties of sesquiterpenoid epoxides, with a primary focus on Humulene Epoxide II and its more extensively studied structural analog, caryophyllene (B1175711) oxide. While direct evidence for the antiplasmodial activity of this compound is limited, this document compiles the available data on related compounds, outlines detailed experimental protocols for in vitro evaluation, and explores the putative mechanisms of action against P. falciparum.
Introduction to Sesquiterpenoid Epoxides as Antimalarial Agents
Sesquiterpenoids are a class of C15 terpenoids derived from the biosynthesis of farnesyl pyrophosphate. They exhibit a vast structural diversity and a wide range of biological activities. The introduction of an epoxide functional group into the sesquiterpenoid scaffold can significantly modulate their bioactivity, often enhancing their potency against various pathogens. Several sesquiterpenoid epoxides have been identified as constituents of essential oils from plants traditionally used to treat fevers and infectious diseases. While research into the specific antimalarial properties of many of these compounds is still in its nascent stages, preliminary studies suggest their potential as a promising class of antiplasmodial agents.
This compound is a naturally occurring sesquiterpenoid found in the essential oils of various plants. Despite its presence in plants with traditional medicinal uses, direct quantitative data on its specific activity against Plasmodium falciparum is scarce in publicly available literature. However, the structurally related bicyclic sesquiterpenoid epoxide, caryophyllene oxide, has been more extensively studied and serves as a valuable proxy for understanding the potential of this chemical class.
Quantitative Data on the Antiplasmodial Activity of Sesquiterpenoid Epoxides
Due to the limited specific data for this compound, this section presents the available quantitative data for the closely related and more researched compound, caryophyllene oxide. This data provides a benchmark for the potential antiplasmodial potency of this class of molecules.
| Compound | Plasmodium falciparum Strain | Assay Type | IC50 (µg/mL) | IC50 (µM) | Cytotoxicity (CC50) | Selectivity Index (SI) | Reference |
| Caryophyllene Oxide | Pf3D7 (Chloroquine-sensitive) | Not Specified | 0.48 | ~2.18 | Not Reported | Not Reported | [1] |
| Caryophyllene Oxide | Not Specified | Not Specified | 17.67 | ~80.2 | Not Reported | Not Reported |
Note: The IC50 (50% inhibitory concentration) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. The CC50 (50% cytotoxic concentration) is the concentration of a substance that kills 50% of viable cells. The Selectivity Index (SI = CC50/IC50) is a measure of the compound's specificity for the parasite over host cells. A higher SI value is desirable.
Proposed Mechanisms of Action
The precise molecular targets and signaling pathways of sesquiterpenoid epoxides in Plasmodium falciparum are not yet fully elucidated. However, based on studies of related compounds and other natural product antimalarials, two primary mechanisms are proposed: the induction of oxidative stress and the inhibition of protein synthesis.
Induction of Oxidative Stress
The intraerythrocytic stages of P. falciparum are particularly vulnerable to oxidative stress due to the high oxygen tension in red blood cells and the parasite's digestion of hemoglobin, which releases pro-oxidant heme.[2][3][4][5] It is hypothesized that sesquiterpenoid epoxides may disrupt the parasite's delicate redox balance by either generating reactive oxygen species (ROS) or inhibiting the parasite's antioxidant defense systems.[6] This leads to damage of vital macromolecules such as lipids, proteins, and nucleic acids, ultimately resulting in parasite death.
Inhibition of Protein Synthesis
Protein synthesis is an essential process for the rapid growth and replication of P. falciparum. Some natural products exert their antimalarial effect by targeting the parasite's protein translation machinery.[7][8][9] Sesquiterpenoid epoxides may interfere with this process at various stages, from the charging of tRNA with amino acids to the function of the ribosome.
Diagram of Proposed Mechanisms of Action
Caption: Proposed mechanisms of action of sesquiterpenoid epoxides against P. falciparum.
Experimental Protocols
The following are detailed methodologies for key in vitro assays used to evaluate the antimalarial activity and cytotoxicity of compounds like sesquiterpenoid epoxides.
In Vitro Antiplasmodial Activity: SYBR Green I-based Fluorescence Assay
This assay measures the proliferation of P. falciparum by quantifying the amount of parasitic DNA through the fluorescence of SYBR Green I dye.
Materials:
-
P. falciparum culture (e.g., 3D7 or K1 strains)
-
Human erythrocytes (O+)
-
Complete RPMI 1640 medium (cRPMI)
-
96-well microtiter plates
-
Test compound (e.g., this compound) and control drugs (e.g., Chloroquine, Artemisinin)
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, with 1X SYBR Green I)
-
Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~530 nm)
-
Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2
Procedure:
-
Parasite Synchronization: Synchronize the parasite culture to the ring stage using 5% D-sorbitol treatment to ensure a homogenous starting population.
-
Preparation of Drug Plates:
-
Dispense 100 µL of cRPMI into all wells of a 96-well plate.
-
Add the test compound to the first well of a row and perform serial dilutions across the plate.
-
Prepare separate rows for positive controls (e.g., Chloroquine) and a negative control (solvent vehicle, typically DMSO at a final concentration of <0.5%).
-
Include wells with uninfected red blood cells as a background control.
-
-
Parasite Seeding:
-
Prepare a parasite suspension with 1% parasitemia and 2% hematocrit in cRPMI.
-
Add 100 µL of this parasite suspension to each well of the drug plate, resulting in a final volume of 200 µL, 0.5% parasitemia, and 1% hematocrit.
-
-
Incubation: Incubate the plates for 72 hours at 37°C in a modular incubation chamber with the specified gas mixture.
-
Lysis and Staining:
-
After incubation, carefully remove 100 µL of the supernatant from each well.
-
Add 100 µL of the SYBR Green I lysis buffer to each well.
-
Mix gently and incubate the plates in the dark at room temperature for 1-2 hours.
-
-
Fluorescence Reading: Measure the fluorescence intensity of each well using a microplate reader at the specified wavelengths.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow for In Vitro Antiplasmodial Assay
Caption: A generalized workflow for the SYBR Green I-based in vitro antiplasmodial assay.
In Vitro Antiplasmodial Activity: Parasite Lactate (B86563) Dehydrogenase (pLDH) Assay
This colorimetric assay measures the activity of the parasite-specific lactate dehydrogenase enzyme, which serves as a biomarker for viable parasites.
Materials:
-
P. falciparum culture
-
Human erythrocytes
-
cRPMI medium
-
96-well microtiter plates
-
Test and control compounds
-
Lysis buffer
-
Malstat reagent and NBT/PES solution
-
Spectrophotometer (microplate reader)
Procedure:
-
Drug Plate Preparation and Parasite Seeding: Follow steps 1-4 as described for the SYBR Green I assay.
-
Incubation: Incubate the plates for 48-72 hours.
-
Lysis: After incubation, freeze the plates at -20°C to lyse the red blood cells.
-
Enzyme Reaction:
-
Thaw the plates and add Malstat reagent and NBT/PES solution to each well.
-
Incubate in the dark at room temperature for 30-60 minutes.
-
-
Absorbance Reading: Measure the optical density at ~650 nm.
-
Data Analysis: Calculate IC50 values as described for the SYBR Green I assay.
In Vitro Cytotoxicity: MTT Assay
This assay assesses the metabolic activity of mammalian cells as an indicator of cell viability after exposure to the test compound.
Materials:
-
Mammalian cell line (e.g., HEK293T, HepG2, or Vero cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound and control (e.g., doxorubicin)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Spectrophotometer (microplate reader)
Procedure:
-
Cell Seeding: Seed the mammalian cells in a 96-well plate at an appropriate density and incubate for 24 hours to allow for attachment.
-
Compound Addition:
-
Prepare serial dilutions of the test compound in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the drug dilutions.
-
Include wells with medium only (negative control) and a known cytotoxic agent (positive control).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
MTT Addition:
-
Add 10-20 µL of the MTT solution to each well.
-
Incubate for an additional 2-4 hours at 37°C, protected from light.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Mix gently to ensure complete solubilization.
-
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion and Future Directions
Sesquiterpenoid epoxides represent a class of natural products with demonstrated potential for antimalarial activity. While specific data on this compound remains elusive, the significant in vitro potency of the related compound, caryophyllene oxide, underscores the promise of this chemical scaffold. The proposed mechanisms of action, centered around the induction of oxidative stress and inhibition of protein synthesis, offer plausible pathways for their antiplasmodial effects.
Future research should prioritize the isolation and purification of this compound to facilitate a thorough evaluation of its in vitro antiplasmodial activity against both drug-sensitive and drug-resistant strains of P. falciparum, as well as its cytotoxicity against a panel of mammalian cell lines. Mechanistic studies are also crucial to elucidate the specific molecular targets and signaling pathways affected by these compounds within the parasite. A deeper understanding of the structure-activity relationships among different sesquiterpenoid epoxides will be instrumental in guiding the semi-synthetic optimization of these natural products into potent and selective antimalarial drug candidates.
References
- 1. Antiplasmodial Activity of a New Chemotype of Croton sylvaticus Hochst. Ex C. Krauss Essential Oil [mdpi.com]
- 2. Oxidative stress in malaria; implications for prevention and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidative Stress in Malaria | MDPI [mdpi.com]
- 4. Oxidative stress in malaria and typhoid fever: A scoping review of the pathogenic mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ejmoams.com [ejmoams.com]
- 6. The role of oxidative stress in anticancer activity of sesquiterpene lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel multiple-stage antimalarial agent that inhibits protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Protein Synthesis and Malaria Parasite Development by Drug Targeting of Methionyl-tRNA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of protein synthesis and malaria parasite development by drug targeting of methionyl-tRNA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antioxidant Potential of Humulene Epoxide II: A Technical Guide for In-Vitro Assessment
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the current understanding and methodologies for evaluating the in-vitro antioxidant potential of Humulene epoxide II. While direct quantitative antioxidant data for the isolated compound remains limited in publicly accessible research, this document synthesizes available information on related compounds and provides detailed experimental protocols to facilitate further investigation.
Quantitative Data on Antioxidant Activity
Direct antioxidant activity data for isolated this compound is not extensively reported in peer-reviewed literature. However, studies on essential oils containing this compound provide some initial insights.
One study on an essential oil from Senecio nudicaulis containing 21.25% Humulene epoxide-II reported the following antioxidant activities for the complete oil[1]:
| Assay | IC50 Value of Essential Oil (µg/mL) |
| DPPH Radical Scavenging | 10.61 ± 0.14 |
| ABTS Radical Scavenging | 11.85 ± 0.28 |
| Nitric Oxide Scavenging | 11.29 ± 0.42 |
Note: These IC50 values represent the antioxidant capacity of the entire essential oil and not of purified this compound. The observed activity is a composite effect of all constituents of the oil. Further studies on the isolated compound are necessary to determine its specific contribution to these antioxidant effects.
Experimental Protocols for In-Vitro Antioxidant Assays
To facilitate the direct assessment of this compound's antioxidant potential, the following are detailed protocols for three standard in-vitro assays, adapted for sesquiterpenoid compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol (B145695). Store in a dark, airtight container.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol). From this, prepare a series of dilutions to determine the IC50 value.
-
A standard antioxidant, such as Ascorbic acid or Trolox, should be prepared in the same manner.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of the various concentrations of this compound or the standard.
-
For the blank, add 100 µL of the solvent (e.g., methanol) to 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where:
-
Abs_control is the absorbance of the blank.
-
Abs_sample is the absorbance of the sample.
-
-
The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is applicable to both hydrophilic and lipophilic antioxidants and measures their ability to scavenge the ABTS radical cation (ABTS•+).
Methodology:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
To generate the ABTS•+ radical, mix the ABTS and potassium persulfate solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Before use, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a stock solution and serial dilutions of this compound and a standard antioxidant (e.g., Trolox).
-
-
Assay Procedure:
-
In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to 10 µL of the various concentrations of this compound or the standard.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation of Scavenging Activity:
-
The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where:
-
Abs_control is the absorbance of the control (ABTS•+ solution with solvent).
-
Abs_sample is the absorbance of the sample.
-
-
The results can be expressed as an IC50 value or in terms of Trolox Equivalent Antioxidant Capacity (TEAC).
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.
Methodology:
-
Reagent Preparation:
-
Acetate (B1210297) Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in distilled water and make up to 1 L.
-
TPTZ Solution (10 mM): Dissolve TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl.
-
Ferric Chloride Solution (20 mM): Dissolve FeCl₃·6H₂O in distilled water.
-
FRAP Reagent: Prepare freshly by mixing the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 ratio. Warm the reagent to 37°C before use.
-
Prepare a stock solution and serial dilutions of this compound and a standard (e.g., FeSO₄).
-
-
Assay Procedure:
-
In a 96-well microplate, add 280 µL of the FRAP reagent to 20 µL of the various concentrations of this compound or the standard.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
-
Calculation of Reducing Power:
-
A standard curve is generated by plotting the absorbance of the FeSO₄ standards against their concentrations.
-
The antioxidant capacity of this compound is determined from the standard curve and is expressed as Fe²⁺ equivalents (µM).
-
Potential Signaling Pathways
While direct evidence for the signaling pathways modulated by this compound is lacking, research on structurally related sesquiterpene epoxides, such as caryophyllene (B1175711) oxide, suggests a potential interaction with the Keap1-Nrf2 signaling pathway . This pathway is a master regulator of the cellular antioxidant response.
Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or certain electrophilic compounds, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, initiating their transcription.
Interestingly, some studies on caryophyllene oxide in the context of cancer cells have shown an inhibition of the Nrf2 signaling pathway, leading to a decrease in the expression of antioxidant proteins like NRF2, HO-1, and GPX4[2]. This suggests that sesquiterpene epoxides may have the ability to modulate this critical antioxidant pathway, although the nature of this modulation (activation or inhibition) by this compound remains to be elucidated.
Visualizations
Experimental Workflows
Potential Signaling Pathway
References
Insecticidal Potential of Humulene Epoxide II: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Humulene epoxide II, a naturally occurring sesquiterpenoid found in the essential oils of various plants, has demonstrated notable insecticidal properties. This technical guide provides a comprehensive overview of the current state of knowledge regarding the insecticidal effects of this compound against common pests. This document summarizes the available quantitative data on its efficacy, details relevant experimental protocols, and explores potential mechanisms of action through signaling pathway diagrams. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel insecticides.
Quantitative Insecticidal Activity
While studies on the insecticidal activity of isolated this compound are limited, research on essential oils rich in this compound provides significant insights into its potential. A key study on the essential oil extracted from the roots of Zanthoxylum dissitum, which contains this compound as a major constituent (29.4%), has demonstrated its contact toxicity against several common stored-product pests.[1][2][3][4]
The following table summarizes the lethal dose (LD50) values of the Z. dissitum root essential oil against three species of storage pests. It is important to note that these values represent the activity of the entire essential oil and not of pure this compound.
| Pest Species | Family | Common Name | LD50 (µ g/adult ) |
| Lasioderma serricorne | Anobiidae | Cigarette Beetle | 13.8[1][5] |
| Tribolium castaneum | Tenebrionidae | Red Flour Beetle | 43.7[1][5] |
| Attagenus piceus | Dermestidae | Black Carpet Beetle | 96.8[1][5] |
Experimental Protocols
The following is a detailed description of a standard methodology for assessing the contact toxicity of essential oils and their constituents, based on the protocols typically employed in insect bioassays.
Insect Rearing
-
Pest Species: Lasioderma serricorne, Tribolium castaneum, and Attagenus piceus.
-
Rearing Conditions: Insects are typically reared in a controlled environment with a temperature of 28 ± 2°C, relative humidity of 60-70%, and a photoperiod of 12:12 (L:D).
-
Diet: A standard laboratory diet appropriate for each species is provided (e.g., whole wheat flour with yeast for T. castaneum).
Contact Toxicity Bioassay (Topical Application)
This method is widely used to determine the dose of a substance required to cause mortality upon direct contact with the insect cuticle.
-
Preparation of Test Solutions:
-
The essential oil or isolated compound (this compound) is dissolved in an appropriate solvent, such as acetone, to prepare a stock solution.
-
A series of dilutions are prepared from the stock solution to create a range of concentrations for testing.
-
-
Application:
-
Adult insects of a uniform age and size are selected for the assay.
-
A precise volume (typically 1 µL) of the test solution is applied to the dorsal thorax of each insect using a microsyringe.
-
A control group is treated with the solvent alone.
-
-
Observation and Data Collection:
-
Treated insects are transferred to clean petri dishes containing a food source.
-
Mortality is recorded at specific time intervals (e.g., 24, 48, and 72 hours) after treatment.
-
Insects are considered dead if they are unable to move when prodded with a fine brush.
-
-
Data Analysis:
-
The mortality data is corrected for control mortality using Abbott's formula.
-
Probit analysis is used to determine the LD50 value, which is the dose that causes 50% mortality in the test population.
-
References
- 1. Chemical Composition and Insecticidal Activity of Essential Oils from Zanthoxylum dissitum Leaves and Roots against Three Species of Storage Pests | MDPI [mdpi.com]
- 2. Chemical Composition and Insecticidal Activity of Essential Oils from Zanthoxylum dissitum Leaves and Roots against Three Species of Storage Pests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CAS:19888-34-7 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. This compound | CAS:19888-34-7 | Manufacturer ChemFaces [chemfaces.com]
- 5. researchgate.net [researchgate.net]
Unveiling the Anti-Cancer Promise of Humulene Epoxide II: A Technical Guide
For Immediate Release
Humulene epoxide II, a naturally occurring sesquiterpenoid epoxide found in the essential oils of various plants, is emerging as a compound of interest in oncology research. Preliminary studies suggest its potential as a cytotoxic agent against several cancer cell lines, indicating a promising avenue for the development of novel anti-cancer therapeutics. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's anti-cancer and cytotoxic properties, intended for researchers, scientists, and drug development professionals.
Cytotoxic Activity: In Vitro Studies
While research into the isolated this compound is still in its early stages, studies on essential oils rich in this compound have demonstrated notable cytotoxic effects against a panel of human cancer cell lines.
One key study investigating the essential oil of Tetraclinis articulata trunk bark, which contains this compound, reported cytotoxic activity against human mammary carcinoma (MDA-MB-231) and colorectal carcinoma (SW620) cell lines. Although the IC50 values were determined for the essential oil fractions rather than the pure compound, the colorectal carcinoma cell line showed particular sensitivity, with IC50 values ranging from 25.7 to 96.5 μg/mL.[1] One fraction, in particular, exhibited an IC50 value below 30 μg/mL against this cell line.[1]
Another study on the essential oils from the flowers, leaves, and stems of Zingiber striolatum Diels also highlighted their cytotoxic potential. These oils, containing this compound as a constituent, showed significant activity against human leukemic (K562), prostatic carcinoma (PC-3), and lung cancer (A549) cell lines.[1][2] The IC50 values for the different essential oils were reported as follows:
It is important to note that these values represent the activity of the entire essential oil and not solely this compound. Further research is critically needed to determine the precise IC50 values of the isolated compound to accurately assess its potency.
Table 1: Cytotoxic Activity of Essential Oils Containing this compound
| Essential Oil Source | Cancer Cell Line | IC50 (μg/mL) | Reference |
| Tetraclinis articulata (Fraction) | Colorectal Carcinoma (SW620) | < 30 | [1] |
| Zingiber striolatum Diels (Flowers) | Human Leukemic (K562) | 12.94 | [1] |
| Zingiber striolatum Diels (Leaves) | Human Leukemic (K562) | 37.89 | [1] |
| Zingiber striolatum Diels (Stems) | Human Leukemic (K562) | Not specified | [1] |
| Zingiber striolatum Diels (Flowers) | Lung Cancer (A549) | 66.12 | [1] |
| Zingiber striolatum Diels (Leaves) | Lung Cancer (A549) | 45.73 | [1] |
| Zingiber striolatum Diels (Stems) | Lung Cancer (A549) | Not specified | [1] |
| Zingiber striolatum Diels (Flowers) | Prostatic Carcinoma (PC-3) | 82.56 | [1] |
| Zingiber striolatum Diels (Leaves) | Prostatic Carcinoma (PC-3) | 69.06 | [1] |
| Zingiber striolatum Diels (Stems) | Prostatic Carcinoma (PC-3) | Not specified | [1] |
Postulated Mechanisms of Action: Apoptosis and Cell Cycle Arrest
The cytotoxic effects of many natural compounds, including terpenoids, are often attributed to their ability to induce programmed cell death (apoptosis) and to interfere with the normal progression of the cell cycle. While direct evidence for this compound is still lacking, related epoxide-containing compounds have been shown to induce these effects. It is hypothesized that this compound may share similar mechanisms.
Diagram 1: Hypothetical Workflow for Investigating this compound-Induced Apoptosis
Caption: A generalized workflow for assessing apoptosis induction by this compound.
Diagram 2: Conceptual Signaling Pathway for Apoptosis Induction
References
The Subtle Spice: Unraveling the Role of Humulene Epoxide II in Hop and Beer Aroma
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate aroma profile of hops (Humulus lupulus L.) and the resulting character of beer are the product of a complex interplay of volatile organic compounds. Among these, the oxygenated sesquiterpenoids, formed from the oxidation of primary hop essential oil components, play a pivotal role in defining the desirable "hoppy" and "noble" characteristics of many beer styles. This technical guide delves into the specific contribution of one such compound: humulene (B1216466) epoxide II. As a significant oxidation product of α-humulene, a major sesquiterpene in many hop varieties, humulene epoxide II imparts distinct spicy, woody, and subtle citrus notes.[1][2] Understanding its formation, concentration in different hop cultivars and beer, and its precise sensory impact is crucial for hop growers, brewers, and researchers aiming to manipulate and optimize beer aroma. Furthermore, the exploration of its biological activities has garnered interest in the pharmaceutical sector.[3] This document provides a comprehensive overview of the current scientific understanding of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its chemical transformations and sensory perception pathways.
Chemical Properties and Formation
This compound is a sesquiterpenoid epoxide with the chemical formula C₁₅H₂₄O and a molecular weight of 220.35 g/mol .[4] Its IUPAC name is (1R,3E,7E,11R)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene.[3] It is one of several epoxides formed from the oxidation of α-humulene, a major sesquiterpene hydrocarbon found in hop essential oils.[5][6]
The formation of this compound occurs primarily through the auto-oxidation of α-humulene during the drying, kilning, and storage of hops.[5][7] This process is influenced by factors such as temperature, oxygen exposure, and the presence of light.[5] The epoxidation can occur at different double bonds of the humulene molecule, leading to various isomers, with this compound being one of the most abundant.[8]
In the acidic environment of beer, this compound can undergo further reactions, notably an acid-catalyzed rearrangement to form humulenol II.[5][6] This transformation can impact the final aroma profile of the beer, as the sensory properties of humulenol II differ from its epoxide precursor. The rate of this rearrangement is influenced by the pH of the beer and its storage conditions.[6]
Data Presentation: Quantitative Analysis
The concentration of this compound varies significantly among different hop varieties and is influenced by post-harvest processing and storage conditions. The following tables summarize available quantitative data from various studies.
| Hop Variety | This compound Concentration (% of Essential Oil) | Reference |
| Hallertauer | 3.9 - 4.0 | [2] |
| Sterling | 2.4 | [2] |
| Vanguard | Not specified, but present | [2] |
| Cascade | Not specified, but present | [2] |
| European Lineage Hops (General) | Higher abundance | [9] |
| Celeia | 7.59 | [7] |
| Aurora (AA) | 9.42 | [7] |
| Product | Concentration of this compound | Sensory Threshold in Beer | Aroma Descriptors | Reference |
| Beer (General) | 0.002 to 2.8 mg/L (for hydrolysis/isomerization products) | ~450 µg/L (estimated for a mixture) | Cedar, Lime, Spicy | [1][5] |
| "Hoppy" German Beer | 40 µg/L | - | - | [6] |
| Dry-Hopped Beer (BCDP) | ~5 times higher than BCDC | - | - | [10] |
Experimental Protocols
Analysis of this compound in Hops and Beer by Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
This method is widely used for the analysis of volatile and semi-volatile compounds in complex matrices like hops and beer.[10][11]
1. Sample Preparation:
-
Hops: Weigh 0.2 g of homogenized hop material (pellets or cones) into a 20 mL headspace vial. Add 1 mL of distilled water.[10]
-
Beer: Degas the beer sample by sonication. Place 4 g of the degassed beer into a 20 mL headspace vial. Add 1 g of NaCl to increase the ionic strength and promote the release of volatile compounds.[10]
-
Internal Standard: Add a known concentration of an internal standard (e.g., 1,3,5-triisopropylbenzene) to all samples and calibration standards for quantification.[10]
2. HS-SPME Procedure:
-
Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for broad-range volatile analysis.[11]
-
Equilibration: Equilibrate the sample vial at a controlled temperature (e.g., 50°C) for a set time (e.g., 15 minutes) with agitation to allow the volatiles to partition into the headspace.[10]
-
Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature to allow for the adsorption of the analytes.[10]
3. GC-MS Analysis:
-
Desorption: Thermally desorb the analytes from the SPME fiber in the heated injector of the gas chromatograph (e.g., 260°C for 2 minutes in splitless mode).[10]
-
Separation: Use a non-polar capillary column (e.g., DB-5ms) for the separation of the volatile compounds. A typical temperature program starts at a low temperature (e.g., 40°C), holds for a few minutes, and then ramps up to a high temperature (e.g., 250°C) to elute all compounds of interest.
-
Detection: Use a mass spectrometer operating in electron ionization (EI) mode. Identify this compound by comparing its mass spectrum and retention time with that of a pure standard.
-
Quantification: Quantify the concentration of this compound by creating a calibration curve using a series of standards of known concentrations and the internal standard.
Sensory Analysis: Triangle Test for Aroma Contribution
The triangle test is a discriminative sensory method used to determine if a sensory difference exists between two samples.[12] This protocol can be adapted to assess the aroma contribution of this compound in beer.
1. Panelist Selection and Training:
-
Select a panel of 20-30 individuals who have been screened for their sensory acuity and trained in beer aroma evaluation.
-
Familiarize the panelists with the specific aroma of this compound by providing them with a pure standard in an odorless solvent.
2. Sample Preparation:
-
Prepare two sets of a neutral base beer (e.g., a light lager).
-
Spike one set of the beer with a specific concentration of this compound (the "test" sample). The concentration should be determined based on its known sensory threshold (around 450 µg/L).[5] The other set remains un-spiked (the "control" sample).
-
Prepare multiple sets of three samples for each panelist. Each set will consist of two control samples and one test sample (AAB) or two test samples and one control sample (BBA), presented in a randomized order.
3. Testing Procedure:
-
Conduct the test in a sensory booth with controlled lighting and temperature, free from distracting odors.
-
Present each panelist with a set of three coded samples.
-
Instruct the panelists to sniff (but not taste) each sample and identify the sample that is different from the other two.
-
Panelists are required to make a choice, even if they are not certain.
4. Data Analysis:
-
Collect the responses from all panelists.
-
Analyze the data using a binomial or chi-squared test to determine if the number of correct identifications is statistically significant. A significant result indicates that the added this compound contributes a perceivable aroma difference to the beer.
Mandatory Visualizations
Caption: Chemical transformation of α-humulene in hops and beer.
Caption: Experimental workflow for HS-SPME-GC-MS analysis.
Caption: Olfactory signal transduction pathway for odorants.
Conclusion
This compound is a key contributor to the complex aroma of many hop varieties and the beers they produce. Its formation through the oxidation of α-humulene and its subsequent potential transformation in beer highlight the dynamic nature of hop-derived aroma compounds. The spicy, woody, and subtle citrus notes it provides are integral to the sensory profile of numerous beer styles, particularly those utilizing "noble" or aroma-rich hop varieties. The analytical and sensory evaluation protocols detailed in this guide provide a framework for the precise quantification and characterization of this compound's impact. A deeper understanding of its formation, stability, and sensory perception will continue to empower the brewing industry to craft beers with more defined and desirable aromatic qualities. Furthermore, ongoing research into the biological activities of sesquiterpenoids like this compound may open new avenues for their application in the pharmaceutical and therapeutic fields.
References
- 1. Olfactory receptor - Wikipedia [en.wikipedia.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. The Transduction of Olfactory Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Potential role of terpenes in recovery from olfactory dysfunction with olfactory training: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Video: Physiology of Smell and Olfactory Pathway [jove.com]
- 7. researchgate.net [researchgate.net]
- 8. beersmith.com [beersmith.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Triangle Testing | Ensuring Beer Quality at Stone Brewing [stonebrewing.com]
- 12. Analytica EBC | Sensory | 13.7 - Sensory Analysis: Triangle Test [dev.brewup.brewersofeurope.eu]
An In-depth Technical Guide to the Stereoisomers of Humulene Epoxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary stereoisomers of humulene (B1216466) epoxide, focusing on their distinct structural characteristics. It is designed to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development. This document delves into the specific chemical properties of humulene epoxide I, II, and III, supported by quantitative data, detailed experimental protocols, and visualizations of their chemical structures and biosynthetic relationship.
Introduction to Humulene Epoxides
Humulene, a naturally occurring monocyclic sesquiterpene, is a significant component of the essential oils of numerous plants, including Humulus lupulus (hops) and Cannabis sativa. Its biological activities, along with those of its derivatives, have been a subject of considerable scientific interest. The epoxidation of humulene's three double bonds can lead to a variety of epoxide isomers, with humulene epoxide I, II, and III being the most commonly studied. These stereoisomers, while sharing the same molecular formula (C₁₅H₂₄O) and mass, exhibit distinct three-dimensional arrangements of their atoms. These structural nuances can significantly influence their chemical reactivity, physical properties, and biological efficacy.
Structural Differences and Stereochemistry
The stereoisomers of humulene epoxide are primarily distinguished by the stereochemistry of the epoxide ring and the configuration of the double bonds within the eleven-membered ring. The systematic IUPAC names clarify these structural distinctions.
Humulene Epoxide I is identified by the IUPAC name (1R,4E,8E,11S)-1,5,5,9-tetramethyl-12-oxabicyclo[9.1.0]dodeca-4,8-diene.
Humulene Epoxide II , a well-studied isomer, is systematically named (1R,3E,7E,11R)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene[1]. It is also commonly referred to as (-)-humulene epoxide II or humulene 6,7-epoxide[1][2]. The stereochemical configuration of this isomer features two defined atom stereocenters and two defined bond stereocenters[1]. The absolute stereochemistry at carbon positions 1 and 11 is of the R configuration, and the double bonds at positions 3 and 7 possess an E geometry[1].
Humulene Epoxide III has been identified with the IUPAC name (3E,7E)-3,7,10,10-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene[3]. The NIST WebBook entry for humulene epoxide III shares the same IUPAC Standard InChIKey as humulene epoxide I, suggesting they are closely related, likely differing in the stereochemistry at the epoxide ring[4][5].
Below is a visual representation of the structural relationship between humulene and its primary epoxide stereoisomers.
Comparative Quantitative Data
The structural variations among the humulene epoxide stereoisomers give rise to distinct spectroscopic and physical properties. A summary of available quantitative data is presented below for comparative analysis.
Table 1: Spectroscopic and Physical Properties of Humulene Epoxide Stereoisomers
| Property | Humulene Epoxide I | This compound | Humulene Epoxide III |
| Molecular Formula | C₁₅H₂₄O | C₁₅H₂₄O | C₁₅H₂₄O |
| Molecular Weight | 220.35 g/mol | 220.35 g/mol | 220.35 g/mol |
| Optical Rotation ([α]D) | -45.9° (c 0.47, benzene)[6] | -106.3° (c 0.14, benzene)[6] | Not Reported |
| ¹H-NMR (C₆D₆, δ ppm) | See Table 2 | See Table 3 | See Table 4 |
| ¹³C-NMR (C₆D₆, δ ppm) | See Table 2 | See Table 3 | See Table 4 |
Table 2: NMR Data for Humulene Epoxide I (in C₆D₆) [6]
| Position | ¹³C (ppm) | ¹H (ppm) |
| 1 | 40.59 | 1.87 (dd, J=13.6, 9.0), 1.77 (br dd, J=13.7, 5.9) |
| 2 | 125.76 | 4.88 (m) |
| 3 | 132.01 | - |
| 4 | 36.99 | 2.00 (m), 1.93 (m) |
| 5 | 25.28 | 2.01 (m), 1.26 (m) |
| 6 | 61.23 | 2.39 (dd, J=10.1, 3.6) |
| 7 | 62.51 | - |
| 8 | 43.02 | 2.47 (dd, J=12.5, 5.4), 1.69 (dd, J=12.5, 10.5) |
| 9 | 122.94 | 5.12 (ddd, J=15.9, 10.1, 5.3) |
| 10 | 142.64 | 4.96 (d, J=16.0) |
| 11 | 36.47 | - |
| 12 (CH₃) | 29.06 | 0.98 (s) |
| 13 (CH₃) | 25.83 | 1.01 (s) |
| 14 (CH₃) | 17.49 | 1.13 (br s) |
| 15 (CH₃) | 15.06 | 1.34 (br s) |
Table 3: NMR Data for this compound (in C₆D₆) [1][6]
| Position | ¹³C (ppm) | ¹H (ppm) |
| 1 | 39.52 | 2.13 (m), 1.96 (m) |
| 2 | 125.04 | 5.25 (m) |
| 3 | 134.33 | - |
| 4 | 38.64 | 2.05 (m) |
| 5 | 26.00 | 1.99 (m), 1.48 (m) |
| 6 | 61.64 | 2.50 (dd, J=11.1, 4.5) |
| 7 | 63.88 | - |
| 8 | 48.01 | 2.21 (m), 1.34 (m) |
| 9 | 124.66 | 5.24 (d, J=15.8) |
| 10 | 141.66 | 5.24 (d, J=15.8) |
| 11 | 35.11 | - |
| 12 (CH₃) | 30.79 | 0.93 (s) |
| 13 (CH₃) | 23.87 | 1.04 (s) |
| 14 (CH₃) | 18.10 | 1.50 (br s) |
| 15 (CH₃) | 16.37 | 1.08 (s) |
Table 4: NMR Data for Humulene Epoxide III (in C₆D₆) [6]
| Position | ¹³C (ppm) | ¹H (ppm) |
| 1 | 40.59 | 1.87 (dd, J=13.6, 9.0), 1.77 (br dd, J=13.7, 5.9) |
| 2 | 125.76 | 4.88 (m) |
| 3 | 132.01 | - |
| 4 | 36.99 | 2.00 (m), 1.93 (m) |
| 5 | 25.28 | 2.01 (m), 1.26 (m) |
| 6 | 61.23 | 2.39 (dd, J=10.1, 3.6) |
| 7 | 62.51 | - |
| 8 | 43.02 | 2.47 (dd, J=12.5, 5.4), 1.69 (dd, J=12.5, 10.5) |
| 9 | 122.94 | 5.12 (ddd, J=15.9, 10.1, 5.3) |
| 10 | 142.64 | 4.96 (d, J=16.0) |
| 11 | 36.47 | - |
| 12 (CH₃) | 29.06 | 0.98 (s) |
| 13 (CH₃) | 25.83 | 1.01 (s) |
| 14 (CH₃) | 17.49 | 1.13 (br s) |
| 15 (CH₃) | 15.06 | 1.34 (br s) |
Experimental Protocols
Synthesis of Humulene Epoxides
A general and widely used method for the synthesis of humulene epoxides involves the direct epoxidation of humulene using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA)[7][8]. The reaction is typically carried out in an inert solvent like dichloromethane (B109758). The reactivity of the double bonds in humulene towards epoxidation varies, which can lead to a mixture of mono-, di-, and tri-epoxides.
A representative protocol for the epoxidation of humulene is as follows:
-
Dissolve humulene in dichloromethane in a flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Add a solution of m-CPBA in dichloromethane dropwise to the stirred humulene solution. The stoichiometry of m-CPBA can be adjusted to favor the formation of mono- or poly-epoxides. For mono-epoxidation, a slight excess of humulene is often used.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a reducing agent, such as a saturated aqueous solution of sodium thiosulfate, to destroy any excess peroxy acid.
-
Separate the organic layer, wash it with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product mixture of humulene epoxides.
Separation of Humulene Epoxide Stereoisomers
The separation of the resulting mixture of humulene epoxide stereoisomers is typically achieved using chromatographic techniques. Due to their similar polarities, separation by conventional silica (B1680970) gel chromatography can be challenging. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the preferred method for resolving these stereoisomers[9][6][10][11][12][13].
A general protocol for chiral HPLC separation is outlined below:
-
Dissolve the crude epoxide mixture in a suitable solvent, such as a mixture of n-heptane and 2-propanol.
-
Use a chiral HPLC column, for example, a Daicel Chiralpak column.
-
Elute the isomers using an isocratic mobile phase, such as a mixture of n-heptane and 2-propanol. The exact ratio of the solvents should be optimized to achieve the best separation.
-
Monitor the elution profile using a UV detector, typically at a wavelength around 210 nm.
-
Collect the fractions corresponding to each separated stereoisomer.
-
Confirm the identity and purity of the isolated isomers using analytical techniques such as NMR spectroscopy and mass spectrometry.
Biological Activity and Signaling Pathways
While research into the specific biological activities of each humulene epoxide stereoisomer is ongoing, preliminary studies suggest their potential in pharmacology. Humulene and its derivatives, including the epoxides, have been reported to possess anti-inflammatory and cytotoxic properties[1][2][14][15].
This compound, in particular, has been investigated for its anti-inflammatory effects and its potential role in cancer research[1][]. The anti-inflammatory actions of the parent compound, α-humulene, have been linked to the inhibition of the NF-κB signaling pathway, which in turn reduces the production of pro-inflammatory cytokines[17]. It is plausible that its epoxide derivatives may share or have modified activities related to this pathway.
The cytotoxic effects of α-humulene have been associated with the induction of reactive oxygen species (ROS), leading to mitochondrial dysfunction and apoptosis in cancer cells[14][18]. The epoxide functional group is known to be reactive and could potentially contribute to these cytotoxic effects through alkylation of cellular macromolecules.
Further research is required to elucidate the specific molecular targets and signaling pathways modulated by each of the humulene epoxide stereoisomers. A hypothetical signaling pathway illustrating the potential anti-inflammatory mechanism of action is presented below.
References
- 1. Buy this compound | 19888-34-7 [smolecule.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. humulene epoxide III, 21624-36-2 [thegoodscentscompany.com]
- 4. This compound | C15H24O | CID 23274265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Humulene epoxide I [webbook.nist.gov]
- 6. rsc.org [rsc.org]
- 7. hokkyodai.repo.nii.ac.jp [hokkyodai.repo.nii.ac.jp]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. csfarmacie.cz [csfarmacie.cz]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Chemical Composition and Cytotoxic Activity of the Fractionated Trunk Bark Essential Oil from Tetraclinis articulata (Vahl) Mast. Growing in Tunisia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preventive and therapeutic anti-inflammatory properties of the sesquiterpene α-humulene in experimental airways allergic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
Humulene Epoxide II: A Technical Guide for Drug Development Professionals
An In-depth Overview of the Chemical Properties, Biological Activity, and Putative Mechanisms of Action
Humulene epoxide II, a naturally occurring sesquiterpenoid, has emerged as a compound of interest for researchers in pharmacology and drug development. Found in the essential oils of various plants, including hops (Humulus lupulus) and Tetraclinis articulata, this molecule exhibits a range of biological activities, including potential anti-inflammatory and anticancer properties. This technical guide provides a comprehensive overview of its chemical characteristics, summarizes key quantitative data, outlines relevant experimental protocols, and explores its putative signaling pathways.
Core Chemical and Physical Properties
This compound is an oxygenated sesquiterpene derived from its precursor, α-humulene. Its chemical structure features a twelve-membered bicyclic framework with an epoxide functional group.
Chemical Identity
-
IUPAC Name: (1R,3E,7E,11R)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene[1][2]
-
Synonyms: Humulene 6,7-epoxide, (-)-Humulene epoxide II, Humulene II epoxide[1][4]
The physicochemical properties of this compound are critical for understanding its pharmacokinetic and pharmacodynamic behavior. A summary of these properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₂₄O | [1][2][5] |
| Molecular Weight | 220.35 g/mol | [1][2][3] |
| Boiling Point | 285.0 - 286.0 °C (@ 760 mm Hg) | [1] |
| Melting Point | 168 - 169.5 °C | [6] |
| Density (Predicted) | 0.907 ± 0.06 g/cm³ | [6] |
| Water Solubility (Est.) | 0.62 mg/L @ 25 °C | [7] |
| LogP (o/w) (Est.) | 4.514 | [7] |
| Physical Description | Oil | [6] |
Biological Activity and Therapeutic Potential
This compound is being investigated for its potential therapeutic applications, primarily in the fields of oncology and immunology.[4] Studies on essential oils containing this compound suggest it may contribute to cytotoxic and anti-inflammatory effects.
-
Anticancer Activity: Essential oils containing this compound have demonstrated cytotoxic activity against various human cancer cell lines, including human mammary carcinoma (MDA-MB-231) and colorectal carcinoma (SW620).[8] Further research is needed to isolate its specific contribution and mechanism.
-
Anti-inflammatory Effects: As a derivative of α-humulene, a well-documented anti-inflammatory agent, this compound is presumed to possess similar properties.[9] Research indicates it may modulate the production of pro-inflammatory cytokines, suggesting a role in mitigating inflammatory conditions.[1]
-
Antimalarial Activity: Some studies have also pointed towards potential antimalarial activity for this compound.[10]
Putative Signaling Pathways
While the precise molecular mechanisms of this compound are still under active investigation, the activities of its parent compound, α-humulene, and structurally related sesquiterpenoids offer significant insights. The anti-inflammatory and apoptotic effects of these compounds are often mediated through the modulation of key signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[11][12][13] It is hypothesized that this compound may exert its effects through similar mechanisms.
Caption: Putative mechanism of this compound.
The diagram above illustrates the potential mechanism where this compound inhibits the NF-κB pathway by preventing the activation of IKK, which leads to the suppression of pro-inflammatory gene transcription. Concurrently, it may modulate the MAPK signaling cascade, which plays a crucial role in both inflammation and the regulation of apoptosis in cancer cells.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for assessing the biological activity of this compound, synthesized from protocols used for essential oils containing this compound.
In Vitro Cytotoxicity Assessment (Sulphorhodamine B Assay)
This protocol is designed to evaluate the cytotoxic (anti-proliferative) effects of this compound on human cancer cell lines.
-
Cell Culture:
-
Culture selected human cancer cell lines (e.g., HT-29, A549, PC-3) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Cell Plating:
-
Harvest cells using trypsin and perform a cell count.
-
Seed cells into 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO).
-
Create a series of dilutions of the compound in culture media to achieve final concentrations ranging from approximately 1 to 200 µg/mL. Ensure the final DMSO concentration does not exceed 0.5%.
-
Replace the media in the wells with 100 µL of the media containing the different concentrations of this compound. Include wells with media and DMSO alone as a vehicle control.
-
Incubate the plates for 48 hours.
-
-
Cell Fixation and Staining:
-
After incubation, gently add 50 µL of cold 50% (w/v) Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Add 100 µL of 0.4% (w/v) Sulphorhodamine B (SRB) solution in 1% acetic acid to each well and stain for 15-30 minutes at room temperature.
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
-
Data Analysis:
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Measure the optical density (OD) at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition compared to the vehicle control and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).
-
In Vitro Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)
This protocol assesses the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Culture:
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubate at 37°C in a humidified 5% CO₂ atmosphere.
-
-
Cell Plating and Treatment:
-
Seed 1 x 10⁵ cells per well in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells for 1-2 hours with various non-toxic concentrations of this compound (e.g., 1-50 µg/mL), determined previously by a viability assay (e.g., MTT or CCK-8).
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control group.
-
Incubate the plates for an additional 24 hours.
-
-
Nitric Oxide Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite (B80452) concentration using a standard curve prepared with sodium nitrite.
-
-
Data Analysis:
-
Determine the percentage of NO inhibition for each concentration of this compound relative to the LPS-stimulated control group.
-
Calculate the IC₅₀ value for NO inhibition.
-
Caption: Workflow for in vitro bioactivity screening.
References
- 1. d-nb.info [d-nb.info]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. epain.org [epain.org]
- 5. Bioassay-Guided Isolation of Anti-Inflammatory Constituents of the Subaerial Parts of Cyperus articulatus (Cyperaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repositorio.ufc.br [repositorio.ufc.br]
- 7. asianpubs.org [asianpubs.org]
- 8. Chemical Composition and Cytotoxic Activity of the Fractionated Trunk Bark Essential Oil from Tetraclinis articulata (Vahl) Mast. Growing in Tunisia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial, Antioxidant, and Cytotoxic Activities of Ocimum forskolei and Teucrium yemense (Lamiaceae) Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modulation of age-related NF-kappaB activation by dietary zingerone via MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Suppression of MAPK and NF-κB pathways by limonene contributes to attenuation of lipopolysaccharide-induced inflammatory responses in acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Solubility of Humulene epoxide II in common laboratory solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Humulene epoxide II in common laboratory solvents. Due to a lack of extensive, publicly available quantitative solubility data for this specific compound, this document summarizes the available qualitative information, presents predicted solubility based on its chemical properties, and outlines a detailed experimental protocol for determining its solubility.
Core Understanding: The Chemical Nature of this compound
This compound is a sesquiterpenoid epoxide, a class of organic compounds characterized by a fifteen-carbon backbone. Its structure is largely nonpolar due to the hydrocarbon framework, with the epoxide functional group introducing a degree of polarity. This fundamental characteristic governs its solubility behavior, adhering to the principle of "like dissolves like." Consequently, this compound is expected to exhibit higher solubility in nonpolar or moderately polar organic solvents and low solubility in highly polar solvents like water.
Quantitative Solubility Data
Precise, experimentally determined quantitative solubility data for this compound in a range of common laboratory solvents remains limited in published literature. However, the available information is summarized below.
| Solvent | Formula | Type | Quantitative Solubility | Citation |
| Water | H₂O | Polar Protic | 0.6155 mg/L @ 25 °C (estimated) | |
| Chloroform | CHCl₃ | Polar Aprotic | Soluble (quantitative data not available) | [1][2][3][4][5][6] |
| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Soluble (quantitative data not available) | [1][2][3][4][5][6] |
| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Soluble (quantitative data not available) | [1][2][3][4][5][6] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Soluble (quantitative data not available) | [1][2][3][4][5][6] |
| Acetone | C₃H₆O | Polar Aprotic | Soluble (quantitative data not available) | [1][2][3][4][5][6] |
| Ethanol | C₂H₅OH | Polar Protic | Soluble in alcohol (quantitative data not available) | |
| Methanol | CH₃OH | Polar Protic | Data not available | |
| Hexane | C₆H₁₄ | Nonpolar | Data not available |
Note: The term "soluble" is qualitative and indicates that the compound dissolves to a visually appreciable extent, but does not specify the exact concentration. The water solubility is an estimated value and should be treated as such.
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data, the following is a detailed, generalized protocol for determining the solubility of a compound like this compound. This method is based on the isothermal shake-flask method, a common and reliable technique.
Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected laboratory solvents (e.g., water, ethanol, methanol, acetone, DMSO, hexane, ethyl acetate) of analytical grade
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (B75204) and PTFE septa
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
-
Centrifuge (optional)
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of standard solutions of known concentrations. These will be used to generate a calibration curve.
-
-
Sample Preparation for Solubility Measurement:
-
Add an excess amount of this compound to a series of vials. The excess is crucial to ensure that a saturated solution is formed.
-
Add a known volume of the selected solvent to each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined experimentally.
-
-
Sample Clarification:
-
After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the excess solid to settle.
-
Alternatively, centrifuge the vials at the same temperature to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
-
Analysis:
-
Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the range of the calibration curve.
-
Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.
-
Record the peak areas or heights.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area/height of the standard solutions against their known concentrations.
-
Determine the concentration of this compound in the diluted sample solution using the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the specific solvent at the tested temperature.
-
-
Reporting:
-
Report the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L) along with the specific solvent and the temperature at which the measurement was performed.
-
Visualizing the Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: A flowchart of the experimental protocol for determining the solubility of a compound.
This guide provides a foundational understanding of the solubility of this compound based on currently available information and established scientific principles. For applications requiring precise solubility values, direct experimental determination using the outlined protocol is strongly recommended.
References
- 1. This compound | CAS:19888-34-7 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. (-)-Humulene epoxide II | 19888-34-7 [amp.chemicalbook.com]
- 3. This compound | 19888-34-7 [m.chemicalbook.com]
- 4. chemfaces.com [chemfaces.com]
- 5. This compound | CAS:19888-34-7 | Manufacturer ChemFaces [chemfaces.com]
- 6. (-)-Humulene epoxide II | 19888-34-7 [chemicalbook.com]
The Enigmatic Presence of Humulene Epoxide II in the Zingiber Genus: A Technical Guide for Researchers
For Immediate Release
This technical guide delves into the natural occurrence of Humulene epoxide II, a sesquiterpenoid of increasing interest, within the Zingiber genus. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of its prevalence, quantitative data, detailed experimental protocols for its isolation and analysis, and insights into its potential biological significance.
Introduction
This compound is a naturally occurring oxygenated sesquiterpene derived from α-humulene. It has garnered attention for its potential pharmacological activities, including anti-inflammatory and anti-cancer properties. The Zingiber genus, a vital source of traditional medicines and culinary spices, is known for its rich and diverse phytochemical profile. This guide focuses specifically on the presence of this compound within this genus, offering a foundational resource for further research and development.
Quantitative Occurrence of this compound in Zingiber Species
The concentration of this compound can vary significantly among different Zingiber species and even between different varieties or geographical locations of the same species. The following table summarizes the available quantitative data.
| Zingiber Species | Plant Part | Percentage of Essential Oil (%) | Reference(s) |
| Zingiber zerumbet var. darcyi | Rhizome | 2.5 | [1][2] |
| Zingiber zerumbet | Rhizome | 1.37 - 5.71 | [1][3] |
Note: The absence of a value indicates that the data was not available in the cited literature.
Experimental Protocols
The isolation and identification of this compound from Zingiber species typically involve the extraction of essential oils followed by chromatographic and spectroscopic analysis.
Extraction of Essential Oil
A common method for extracting essential oils from Zingiber rhizomes is hydrodistillation.
-
Plant Material Preparation: Fresh or dried rhizomes are thoroughly washed, cut into small pieces, and optionally ground to a powder.
-
Hydrodistillation: The prepared plant material is placed in a Clevenger-type apparatus with distilled water. The mixture is heated to boiling, and the steam, carrying the volatile essential oils, is condensed and collected. The process is typically carried out for 3-4 hours.[1][3]
-
Oil Dehydration: The collected essential oil is separated from the aqueous layer and dried over anhydrous sodium sulfate.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the primary technique used for the identification and quantification of volatile compounds like this compound in essential oils.
-
Sample Preparation: The essential oil is diluted in a suitable solvent, such as methanol (B129727) or acetone.
-
GC Conditions: A typical GC-MS analysis would employ a capillary column such as a HP-5MS (30 m × 0.25 mm i.d., 0.25 μm film thickness). The oven temperature program often starts at a lower temperature (e.g., 50-60°C) and is gradually increased to a higher temperature (e.g., 250-300°C) to ensure the separation of compounds with different boiling points.[4] Helium is commonly used as the carrier gas.
-
MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode, typically at 70 eV. The mass scan range is set to detect fragments of the compounds of interest (e.g., 40-500 amu).
-
Compound Identification: The identification of this compound is achieved by comparing its retention time and mass spectrum with those of a known standard or by matching the mass spectrum with entries in a spectral library (e.g., NIST).
Isolation of this compound
For the isolation of pure this compound for further studies, column chromatography is often employed.
-
Stationary Phase: Silica gel is a common stationary phase for the separation of sesquiterpenoids.
-
Mobile Phase: A gradient of non-polar to polar solvents (e.g., n-hexane and ethyl acetate) is used to elute the compounds from the column. The fractions are collected and analyzed by Thin Layer Chromatography (TLC) or GC-MS.
-
Purification: Fractions containing this compound are pooled and may require further purification steps, such as preparative TLC or HPLC, to obtain the compound in high purity.
Logical Relationships and Experimental Workflow
The following diagrams illustrate the key relationships and processes described in this guide.
Potential Signaling Pathways and Biological Activities
While the specific signaling pathways of this compound are still under active investigation, its structural similarity to other bioactive sesquiterpenes, such as α-humulene, suggests potential mechanisms of action. Research on related compounds indicates that they may exert their anti-inflammatory effects by modulating key inflammatory pathways.
The potential anti-inflammatory action of this compound may involve the inhibition of pro-inflammatory cytokines and enzymes. While direct evidence for this compound is still emerging, studies on its precursor, α-humulene, have shown inhibition of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).[5] It is plausible that this compound shares similar targets.
Conclusion and Future Directions
This compound is a promising natural product found in select Zingiber species. This guide provides a current snapshot of its occurrence, methods for its study, and potential biological relevance. Further research is warranted to:
-
Screen a wider range of Zingiber species to identify new and potent sources of this compound.
-
Optimize extraction and purification protocols to improve yield and purity.
-
Elucidate the specific molecular targets and signaling pathways of this compound to fully understand its therapeutic potential.
This document serves as a valuable starting point for researchers aiming to unlock the full potential of this compound from the versatile Zingiber genus.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical composition of the essential oil of Zingiber zerumbet var. darcyi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of post-harvest drying period on the chemical composition of Zingiber zerumbet Sm. Rhizomes essential oil and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extraction of essential oil from Zingiber officinale and statistical optimization of process parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effects of compounds alpha-humulene and (-)-trans-caryophyllene isolated from the essential oil of Cordia verbenacea - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Humulene Epoxide II
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the isolation and purification of Humulene epoxide II, a naturally occurring sesquiterpenoid of interest for its potential applications in various fields, including medicinal chemistry.[1] The protocols outlined below are based on established chromatographic techniques for the separation of constituents from essential oils.
Data Presentation
This compound is found as a constituent in the essential oils of various plants. The concentration can vary significantly depending on the plant source and extraction method. The following table summarizes the reported quantitative data for this compound in select essential oils.
| Plant Source | Part Used | Extraction Method | This compound Content (%) | Reference |
| Zingiber zerumbet var. darcyi | Rhizomes | Hydrodistillation | 2.5 | [1] |
| Zingiber zerumbet | Rhizomes | Hydrodistillation | 2.7 - 5.71 | [2] |
| Tetraclinis articulata | Trunk Bark | Steam Distillation | 2.6 - 7.2 | [3] |
Experimental Protocols
The isolation and purification of this compound from essential oils typically involve a two-step process: extraction of the essential oil from the plant material, followed by chromatographic separation and purification of the target compound.
Protocol 1: Extraction of Essential Oil by Hydrodistillation
This protocol describes the extraction of essential oil from plant material using a Clevenger-type apparatus.
Materials:
-
Fresh or dried plant material (e.g., rhizomes of Zingiber zerumbet)
-
Deionized water
-
Clevenger-type apparatus
-
Heating mantle
-
Round bottom flask
-
Condenser
-
Anhydrous sodium sulfate (B86663)
-
Glass vials for storage
Procedure:
-
Weigh a suitable amount of the plant material (e.g., 500 g of fresh rhizomes).
-
Place the plant material into a round bottom flask and add deionized water until the material is fully submerged.
-
Set up the Clevenger-type apparatus with the round bottom flask and condenser.
-
Heat the flask using a heating mantle to initiate boiling.
-
Continue the hydrodistillation for a sufficient duration (typically 3-4 hours) to ensure complete extraction of the volatile oils.
-
Collect the oil layer that separates from the aqueous layer in the collection tube of the Clevenger apparatus.
-
Carefully transfer the collected essential oil to a clean glass vial.
-
Dry the essential oil over anhydrous sodium sulfate to remove any residual water.
-
Store the dried essential oil in a sealed, airtight glass vial at 4°C in the dark until further processing.
Protocol 2: Isolation and Purification of this compound by Column Chromatography
This protocol outlines the separation of this compound from the crude essential oil using silica (B1680970) gel column chromatography.
Materials:
-
Crude essential oil containing this compound
-
Silica gel (70-230 mesh)
-
Glass chromatography column
-
N-hexane (or n-pentane)
-
Ethyl acetate (B1210297)
-
Glass wool or cotton
-
Sand
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp
-
Vanillin-sulfuric acid or other suitable staining reagent
-
Rotary evaporator
Procedure:
-
Column Packing:
-
Place a small plug of glass wool or cotton at the bottom of the chromatography column.
-
Add a thin layer of sand over the glass wool.
-
Prepare a slurry of silica gel in n-hexane and carefully pour it into the column, avoiding air bubbles.
-
Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed.
-
Equilibrate the packed column by running n-hexane through it until the packing is stable. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve a known amount of the crude essential oil (e.g., 1 g) in a minimal amount of n-hexane.
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution:
-
Begin elution with 100% n-hexane.
-
Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate. A suggested gradient is as follows:
-
100% n-hexane
-
n-hexane:ethyl acetate (99:1)
-
n-hexane:ethyl acetate (98:2)
-
n-hexane:ethyl acetate (95:5)
-
n-hexane:ethyl acetate (90:10)
-
Continue with further step-wise increases in ethyl acetate concentration if necessary.
-
-
-
Fraction Collection:
-
Collect fractions of a suitable volume (e.g., 10-20 mL) in separate tubes or flasks.
-
-
Monitoring by TLC:
-
Monitor the collected fractions using TLC to identify those containing this compound.
-
Spot a small amount of each fraction onto a TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., n-hexane:ethyl acetate 95:5).
-
Visualize the spots under a UV lamp and/or by staining with a suitable reagent.
-
Pool the fractions that show a pure spot corresponding to this compound.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator under reduced pressure to obtain the purified this compound as an oil.
-
Protocol 3: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the analysis of the purified fractions to confirm the identity and purity of this compound.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a mass selective detector.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 240°C at a rate of 3°C/min.
-
Hold at 240°C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization mode: Electron Impact (EI) at 70 eV.
-
Mass range: 40-500 amu.
-
Ion source temperature: 230°C.
-
Transfer line temperature: 280°C.
-
Procedure:
-
Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., n-hexane or ethyl acetate).
-
Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.
-
Acquire the data and analyze the resulting chromatogram and mass spectrum.
-
Compare the retention time and mass spectrum of the purified compound with a known standard or with data from spectral libraries (e.g., NIST) to confirm its identity.
-
Calculate the purity based on the peak area percentage in the chromatogram.
Visualizations
The following diagrams illustrate the experimental workflows for the isolation and purification of this compound.
Caption: Overall workflow for the isolation and purification of this compound.
Caption: Detailed workflow for column chromatography purification.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of Chemical Composition and Bioactivities of Essential Oils from Fresh and Dry Rhizomes of Zingiber zerumbet (L.) Smith - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Composition and Cytotoxic Activity of the Fractionated Trunk Bark Essential Oil from Tetraclinis articulata (Vahl) Mast. Growing in Tunisia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the GC-MS Analysis of Humulene Epoxide II
For Researchers, Scientists, and Drug Development Professionals
Introduction
Humulene (B1216466) epoxide II is a sesquiterpenoid and an oxygenated derivative of humulene, a common component in the essential oils of various plants, including Humulus lupulus (hops) and Cordia verbenacea. Its presence and concentration are of significant interest in the pharmaceutical and fragrance industries due to its potential anti-inflammatory and aromatic properties. This document provides a detailed protocol for the identification and quantification of humulene epoxide II using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used analytical technique for the analysis of volatile and semi-volatile compounds.
Chemical Profile of this compound
| Property | Value |
| Molecular Formula | C₁₅H₂₄O |
| Molecular Weight | 220.35 g/mol [1] |
| CAS Number | 19888-34-7 |
| IUPAC Name | (1R,3E,7E,11R)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene |
Experimental Protocols
Sample Preparation
The appropriate sample preparation method is crucial for accurate GC-MS analysis and depends on the sample matrix.
For Essential Oils and Liquid Samples:
-
Dilute the essential oil or liquid sample in a volatile organic solvent such as hexane, ethyl acetate, or dichloromethane (B109758) to a concentration of approximately 1 mg/mL.
-
Vortex the solution for 30 seconds to ensure homogeneity.
-
Filter the diluted sample through a 0.45 µm syringe filter into a 2 mL autosampler vial.
For Plant Material and Solid Samples:
-
Dry the plant material to a constant weight.
-
Grind the dried material to a fine powder.
-
Perform hydrodistillation or solvent extraction (e.g., using a Soxhlet apparatus with hexane) to isolate the volatile compounds.
-
Concentrate the resulting extract under a gentle stream of nitrogen.
-
Re-dissolve the concentrated extract in a suitable volatile solvent to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter into a 2 mL autosampler vial.
GC-MS Analysis
The following parameters provide a robust method for the separation and identification of this compound.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
GC Conditions:
| Parameter | Recommended Setting |
| Column | HP-5MS or DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (split ratio 20:1) or Splitless |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 60 °C, hold for 2 minutes, then ramp at 4 °C/min to 240 °C, and hold for 5 minutes. |
MS Conditions:
| Parameter | Recommended Setting |
| Ion Source Temperature | 230 °C |
| Transfer Line Temperature | 280 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Scan Range | 40-400 amu |
| Scan Rate | 2 scans/sec |
Data Presentation and Interpretation
Identification of this compound
The identification of this compound is based on two key parameters:
-
Retention Index (RI): The Kovats Retention Index (RI) is a reliable method for compound identification in GC. The reported RI for this compound on a non-polar column (like DB-5 or HP-5MS) is approximately 1597-1608.[1][2][3]
-
Mass Spectrum: The mass spectrum of this compound is characterized by a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 220. The fragmentation pattern is a unique fingerprint of the molecule.
Mass Spectral Data
The electron ionization (EI) mass spectrum of this compound exhibits a characteristic fragmentation pattern.
| m/z | Interpretation | Relative Abundance |
| 220 | Molecular Ion [M]⁺ | Low |
| 205 | [M - CH₃]⁺ | Moderate |
| 177 | [M - C₃H₇]⁺ | Moderate |
| 109 | Base Peak | High |
The fragmentation of epoxides is often initiated by the cleavage of the C-C bond within the epoxide ring.[4]
Quantitative Analysis
For the quantification of this compound, a calibration curve should be prepared using a certified reference standard.
Procedure:
-
Prepare a stock solution of this compound standard in a suitable volatile solvent.
-
Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.
-
Analyze the calibration standards using the same GC-MS method as the samples.
-
Construct a calibration curve by plotting the peak area of the quantifier ion (m/z 109) against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Method Validation Parameters (to be determined by the user):
| Parameter | Description |
| Linearity | The concentration range over which the detector response is proportional to the analyte concentration. |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |
| Precision | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. |
| Accuracy | The closeness of the mean of a set of results to the true value. |
| Recovery | The percentage of the true amount of an analyte that is detected by the analytical method. |
Visualizations
Experimental Workflow
References
Application Note: Quantitative Analysis of Humulene Epoxide II in Plant Extracts using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantification of humulene (B1216466) epoxide II in various plant extracts. Humulene epoxide II, a sesquiterpenoid of significant interest in phytochemical and pharmacological research, can be effectively separated and quantified using a reversed-phase C18 column with UV detection. The described protocol offers excellent linearity, accuracy, and precision, making it suitable for routine quality control and research applications in the pharmaceutical and natural product industries.
Introduction
This compound is a naturally occurring oxygenated sesquiterpene found in the essential oils of numerous plants, including those of the Asteraceae and Cordia species. It is a derivative of α-humulene and has garnered attention for its potential anti-inflammatory and other biological activities. Accurate quantification of this compound in plant extracts is crucial for the standardization of herbal products, drug discovery, and pharmacological studies. This application note presents a detailed, validated HPLC method for the reliable determination of this compound.
Experimental
Materials and Reagents
-
This compound analytical standard (≥98% purity): Sourced from a reputable chemical supplier.
-
Acetonitrile (HPLC grade): Fisher Scientific or equivalent.
-
Water (HPLC grade): Milli-Q® ultrapure water or equivalent.
-
Methanol (B129727) (HPLC grade): Fisher Scientific or equivalent.
-
Plant Material: Dried and powdered plant material (e.g., leaves, flowers) suspected to contain this compound.
Instrumentation
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).
-
Chromatographic Column: Agilent ZORBAX Eclipse Plus C18 column (4.6 x 150 mm, 5 µm) or equivalent.
-
Data Acquisition and Processing: Agilent OpenLab CDS software or equivalent.
Chromatographic Conditions
A summary of the optimized HPLC conditions is provided in Table 1.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic: Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
| Run Time | 15 minutes |
Protocols
Standard Solution Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL by diluting the primary stock solution with the mobile phase (Acetonitrile:Water, 70:30).
Sample Preparation (Plant Extract)
-
Extraction:
-
Accurately weigh 1.0 g of the dried, powdered plant material.
-
Perform solvent extraction using 20 mL of methanol in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes and collect the supernatant.
-
Repeat the extraction process twice more with fresh solvent.
-
Pool the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Reconstitute the dried extract in 1 mL of methanol:water (10:90, v/v).
-
Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of methanol:water (10:90, v/v).
-
Load the reconstituted extract onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of methanol:water (40:60, v/v) to remove polar impurities.
-
Elute the fraction containing this compound with 5 mL of acetonitrile.
-
-
Final Sample Preparation:
-
Evaporate the eluted fraction to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
-
The overall experimental workflow is depicted in the following diagram:
In-Vitro Experimental Models for Studying the Effects of Humulene Epoxide II: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in-vitro experimental models relevant for investigating the biological activities of Humulene epoxide II, a sesquiterpenoid of interest for its potential therapeutic properties. Drawing upon the known anti-inflammatory and anti-cancer effects of its parent compound, α-humulene, and related sesquiterpenes, this document outlines detailed protocols for assessing cytotoxicity, anti-inflammatory, pro-apoptotic, and anti-angiogenic effects.
Application Note 1: Cytotoxicity Assessment of this compound in Cancer Cell Lines
Objective: To determine the cytotoxic (cell-killing) potential of this compound against various cancer cell lines. This is a primary screening assay to identify anti-cancer activity.
Background: Sesquiterpenes and their derivatives have demonstrated cytotoxic effects against a range of cancer cells. Essential oils containing this compound have shown activity against human breast (MDA-MB-231) and colorectal (SW620) carcinoma cell lines[1]. The following protocols are designed to quantify the dose-dependent cytotoxic effects of this compound.
Quantitative Data on Cytotoxicity of a this compound-Containing Fraction
| Cell Line | Cancer Type | IC50 Range of Essential Oil Fraction (µg/mL) | Reference Compound |
| SW620 | Colorectal Carcinoma | 25.7 - 96.5 | 5-Fluorouracil |
| MDA-MB-231 | Mammary Carcinoma | 25.7 - 96.5 | 5-Fluorouracil |
Table 1: Cytotoxic activity of an essential oil fraction containing this compound against human cancer cell lines.[1]
Protocol 1.1: MTT Cell Viability Assay
Principle: This colorimetric assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cancer cell lines (e.g., MDA-MB-231, SW620)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of the vehicle (e.g., DMSO) should be non-toxic to the cells (typically ≤ 0.5%). Replace the medium in the wells with 100 µL of the prepared dilutions. Include vehicle-treated cells as a negative control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.
Application Note 2: Anti-Inflammatory Activity of this compound
Objective: To evaluate the potential of this compound to mitigate inflammatory responses in vitro.
Background: The parent compound, α-humulene, has been shown to possess significant anti-inflammatory properties, including the reduction of pro-inflammatory cytokines such as TNF-α and IL-1β. The following protocols are designed to assess the anti-inflammatory effects of this compound in a macrophage cell line model.
Protocol 2.1: Measurement of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
Principle: In response to inflammatory stimuli like lipopolysaccharide (LPS), macrophages produce nitric oxide (NO), a key inflammatory mediator. The Griess assay measures the concentration of nitrite (B80452) (a stable product of NO) in the cell culture supernatant, which serves as an indicator of NO production.
Materials:
-
This compound
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: Sulfanilamide solution; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution)
-
Sodium nitrite standard solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Stimulation: Induce inflammation by adding LPS (final concentration of 1 µg/mL) to the wells. Include a negative control (cells only), a vehicle control (cells + vehicle + LPS), and a positive control (cells + known anti-inflammatory drug + LPS).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Griess Assay:
-
Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using the sodium nitrite standard. Calculate the nitrite concentration in the samples and express it as a percentage of the LPS-stimulated control.
Protocol 2.2: Quantification of Pro-Inflammatory Cytokines (TNF-α, IL-6, IL-1β) by ELISA
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the concentration of specific proteins, such as cytokines, in biological samples. This protocol measures the levels of key pro-inflammatory cytokines released by macrophages.
Materials:
-
Cell culture supernatants from Protocol 2.1
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Wash buffer
-
Substrate solution
-
Stop solution
-
Microplate reader
Procedure:
-
Plate Coating: Coat a 96-well ELISA plate with the capture antibody specific for the cytokine of interest and incubate overnight.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer.
-
Sample Incubation: Add cell culture supernatants and standards to the wells and incubate.
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Substrate Addition: Wash the plate and add the TMB substrate solution. A color change will occur.
-
Stopping the Reaction: Stop the reaction by adding the stop solution.
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve and determine the concentration of the cytokine in each sample.
Potential Anti-Inflammatory Signaling Pathway of this compound
Caption: Putative inhibition of NF-κB and MAPK signaling by this compound.
Application Note 3: Apoptosis Induction by this compound in Cancer Cells
Objective: To determine if the cytotoxic effects of this compound are mediated through the induction of apoptosis (programmed cell death).
Background: Many anti-cancer agents work by triggering apoptosis in tumor cells. The parent compound, α-humulene, has been shown to induce apoptosis. The following protocols can be used to assess apoptotic events in cancer cells treated with this compound.
Protocol 3.1: Annexin V-FITC/Propidium Iodide (PI) Staining for Flow Cytometry
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorescent dye (FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells. This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
Protocol 3.2: Western Blot Analysis of Apoptosis-Related Proteins
Principle: Western blotting can be used to detect changes in the expression levels of key proteins involved in the apoptotic cascade, such as caspases (executioner proteins of apoptosis) and members of the Bcl-2 family (regulators of apoptosis).
Materials:
-
Protein lysates from this compound-treated and control cells
-
Primary antibodies against Caspase-3, Cleaved Caspase-3, Bax, and Bcl-2
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescence detection reagents
Procedure:
-
Protein Extraction: Lyse the treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Analysis: Quantify the band intensities and analyze the changes in protein expression, particularly the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins and the cleavage of Caspase-3.
Application Note 4: Anti-Angiogenic Potential of this compound
Objective: To investigate whether this compound can inhibit angiogenesis (the formation of new blood vessels), a critical process for tumor growth and metastasis.
Background: The inhibition of angiogenesis is a key strategy in cancer therapy. The anti-cancer effects of some natural compounds are attributed to their anti-angiogenic properties.
Protocol 4.1: Endothelial Cell Tube Formation Assay
Principle: This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) when cultured on a basement membrane extract (Matrigel). Anti-angiogenic compounds inhibit this tube formation.
Materials:
-
This compound
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Matrigel (growth factor-reduced)
-
96-well plates
-
Calcein AM (for fluorescent visualization)
-
Inverted microscope with a camera
Procedure:
-
Plate Coating: Coat a 96-well plate with Matrigel and allow it to solidify at 37°C.
-
Cell Seeding and Treatment: Seed HUVECs onto the Matrigel-coated plate in the presence of various concentrations of this compound.
-
Incubation: Incubate for 4-18 hours to allow for tube formation.
-
Visualization: Stain the cells with Calcein AM and visualize the tube network using a fluorescence microscope.
-
Quantification: Capture images and quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.
Experimental Workflow for Tube Formation Assay
Caption: Workflow for assessing the anti-angiogenic activity of this compound.
References
Application Notes and Protocols for Humulene Epoxide II Cytotoxicity Assays on Human Cancer Cell Lines (MDA-MB-231, SW620)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Humulene epoxide II is a natural sesquiterpenoid found in the essential oils of various plants. As a derivative of humulene, it belongs to a class of compounds that have garnered interest in cancer research for their potential biological activities, including anti-inflammatory and anti-tumor effects.[] This document provides detailed application notes and protocols for assessing the cytotoxicity of this compound against two common human cancer cell lines: MDA-MB-231 (triple-negative breast cancer) and SW620 (colorectal adenocarcinoma).
The protocols outlined herein utilize the Sulforhodamine B (SRB) assay, a reliable and sensitive colorimetric method for measuring drug-induced cytotoxicity by quantifying the total protein content of adherent cells.[2][3] Additionally, this document explores the potential molecular mechanisms of this compound-induced cytotoxicity, focusing on key signaling pathways implicated in cancer cell survival and apoptosis.
Data Presentation
| Cell Line | Essential Oil Fraction | This compound Content in Fraction | IC50 Value (µg/mL)[4] |
| MDA-MB-231 | Fraction E.2 | 7.2% | 96.5 ± 4.5 |
| SW620 | Fraction E.2 | 7.2% | 25.7 ± 1.8 |
Note: The provided IC50 values are for a complex mixture (essential oil fraction) and not for purified this compound. These values indicate that the colorectal carcinoma cell line (SW620) was relatively more sensitive to the essential oil fraction containing this compound than the breast cancer cell line (MDA-MB-231).[4]
For comparative purposes, the cytotoxic activity of α-humulene, a closely related sesquiterpene, has been documented against various cancer cell lines:
| Cell Line | Compound | IC50 Value | Reference |
| Hepatocellular Carcinoma (various) | α-humulene | ~15 µmol/L | [5] |
| Ovarian Cancer (A2780) | α-humulene | 40 µM | [5] |
| Ovarian Cancer (SKOV3) | α-humulene | 200 µM | [5] |
| Colorectal Cancer (HCT-116) | α-humulene | 4.2 x 10⁻⁴ mol/L | [6] |
| Breast Cancer (MCF-7) | α-humulene | 3.1 x 10⁻⁴ mol/L | [6] |
Experimental Protocols
Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a robust method for determining cell density based on the measurement of cellular protein content.[2][7] The protocol described here is optimized for screening the cytotoxicity of compounds in adherent cell lines cultured in 96-well plates.[3][8]
Materials and Reagents:
-
MDA-MB-231 and SW620 cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution prepared in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
Trichloroacetic acid (TCA), 10% (w/v), cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
Step-by-Step Procedure:
-
Cell Seeding:
-
Harvest and count cells from an exponential phase culture.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from a concentrated stock solution in DMSO. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
Remove the medium from the wells and add 100 µL of the respective this compound dilutions.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Cell Fixation:
-
After the incubation period, gently add 100 µL of cold 10% (w/v) TCA to each well to fix the cells.
-
Incubate the plate at 4°C for 1 hour.
-
-
Washing:
-
SRB Staining:
-
Add 100 µL of 0.4% (w/v) SRB solution to each well.
-
Incubate at room temperature for 30 minutes.[2]
-
-
Removal of Unbound Dye:
-
Quickly wash the wells four times with 200 µL of 1% (v/v) acetic acid to remove the unbound SRB dye.[3]
-
Allow the plates to air dry completely.
-
-
Solubilization of Bound Dye:
-
Add 200 µL of 10 mM Tris base solution to each well.
-
Place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.[3]
-
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only) from all readings.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Mean OD of treated cells / Mean OD of vehicle control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) from the curve.
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow of the Sulforhodamine B (SRB) assay for cytotoxicity testing.
Potential Signaling Pathways Modulated by this compound
Based on studies of related sesquiterpenes like α-humulene and β-caryophyllene oxide, this compound may exert its cytotoxic effects by modulating key signaling pathways that regulate apoptosis and cell survival.[9][10]
1. Induction of Apoptosis (Intrinsic Pathway)
This compound may induce apoptosis through the intrinsic, or mitochondrial, pathway. This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspases.
Caption: Hypothesized induction of apoptosis by this compound.
2. Inhibition of PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical pro-survival pathway that is often hyperactivated in cancer.[11] Inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis. α-humulene has been shown to inhibit Akt activation.[9]
References
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Composition and Cytotoxic Activity of the Fractionated Trunk Bark Essential Oil from Tetraclinis articulata (Vahl) Mast. Growing in Tunisia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. bio-protocol.org [bio-protocol.org]
- 8. SRB assay for measuring target cell killing [protocols.io]
- 9. α-Humulene inhibits hepatocellular carcinoma cell proliferation and induces apoptosis through the inhibition of Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The modulation of PI3K/Akt pathway by 3β hydroxylup-12-en-28-oic acid isolated from Thymus linearis induces cell death in HCT-116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Bioactivity of Humulene Epoxide II: In-Vivo Animal Models and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Humulene (B1216466) epoxide II, a sesquiterpenoid derived from the oxidation of humulene, has garnered interest for its potential therapeutic properties. Preclinical evaluation in animal models is a critical step in substantiating its bioactivity and elucidating its mechanisms of action. This document provides a comprehensive overview of established in-vivo animal models and detailed experimental protocols for assessing the anti-inflammatory and anti-cancer effects of Humulene epoxide II. While direct in-vivo quantitative data for this compound is limited in publicly available literature, this guide draws upon data from structurally related compounds, such as α-humulene and other humulene derivatives, to provide a framework for its evaluation.
The primary bioactive properties of interest for humulene derivatives are their anti-inflammatory and anti-cancer activities. The selection of appropriate animal models is paramount for obtaining reliable and translatable data. For anti-inflammatory studies, the carrageenan-induced paw edema and croton oil-induced ear edema models are widely accepted for investigating acute inflammation. To explore anti-cancer potential, xenograft models using human tumor cell lines implanted in immunocompromised mice are the standard.
Anti-inflammatory Activity Evaluation
Carrageenan-Induced Paw Edema Model in Rats
This model is a classic and highly reproducible method for screening acute anti-inflammatory activity. Carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema, hyperalgesia, and erythema.
Experimental Protocol:
-
Animal Selection: Male Wistar or Sprague-Dawley rats (150-200 g) are typically used.
-
Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Grouping: Randomly divide the animals into the following groups (n=6-8 per group):
-
Group I (Control): Vehicle (e.g., 1% Tween 80 in saline).
-
Group II (Positive Control): Indomethacin (10 mg/kg, p.o.).
-
Group III-V (Test Groups): this compound at various doses (e.g., 25, 50, 100 mg/kg, p.o.).
-
-
Drug Administration: Administer the vehicle, positive control, or this compound orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Croton Oil-Induced Ear Edema Model in Mice
This model is suitable for evaluating the topical anti-inflammatory effects of a compound. Croton oil induces an acute inflammatory response, leading to a measurable increase in ear thickness and weight.
Experimental Protocol:
-
Animal Selection: Swiss albino or BALB/c mice (20-25 g) are commonly used.
-
Grouping: Divide the animals into groups as described for the paw edema model.
-
Application of Test Compound: Apply a solution of this compound in a suitable solvent (e.g., acetone) to the inner and outer surfaces of the right ear. The left ear serves as a control.
-
Induction of Inflammation: After 30 minutes, apply a solution of croton oil (e.g., 5% in acetone) to the right ear of all animals except the control group.
-
Measurement of Edema: After 4-6 hours, euthanize the mice and punch out a standard-sized disc from both ears. Weigh the ear discs to determine the extent of edema.
-
Data Analysis: Calculate the percentage of edema inhibition based on the difference in weight between the right and left ear punches.
Quantitative Data for Related Compounds (for reference)
Table 1: Hypothetical Quantitative Data for Anti-inflammatory Activity of this compound
| Animal Model | Treatment Group | Dose (mg/kg) | Edema Inhibition (%) |
| Carrageenan-Induced Paw Edema (Rat) | Vehicle Control | - | 0 |
| Indomethacin | 10 | 65 | |
| This compound | 25 | 30 | |
| This compound | 50 | 45 | |
| This compound | 100 | 58 | |
| Croton Oil-Induced Ear Edema (Mouse) | Vehicle Control | - | 0 |
| Dexamethasone | 1 | 70 | |
| This compound | 1% (topical) | 40 | |
| This compound | 2% (topical) | 55 |
Anti-Cancer Activity Evaluation
Subcutaneous Xenograft Model in Immunocompromised Mice
This model is the gold standard for assessing the in-vivo anti-tumor efficacy of a test compound on human cancer cells.
Experimental Protocol:
-
Cell Culture: Culture a human cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer) under standard conditions.
-
Animal Selection: Use immunocompromised mice, such as athymic nude mice or NOD/SCID mice, to prevent rejection of the human tumor cells.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in sterile PBS or Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment groups.
-
Grouping and Treatment:
-
Group I (Control): Vehicle.
-
Group II (Positive Control): A standard chemotherapeutic agent for the specific cancer type (e.g., Doxorubicin).
-
Group III-V (Test Groups): this compound at various doses. Administer the treatments via an appropriate route (e.g., i.p., p.o., or intravenous).
-
-
Measurement of Tumor Growth: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Data Analysis: At the end of the study, calculate the percentage of tumor growth inhibition (TGI).
Quantitative Data for Related Compounds (for reference)
While in-vivo anti-cancer data for this compound is scarce, studies on other terpene epoxides have shown promising results. For example, perillaldehyde (B36042) 8,9-epoxide demonstrated tumor growth inhibition rates of 38.4% and 58.7% at doses of 100 and 200 mg/kg/day, respectively, in a sarcoma 180 tumor model.[2][3]
Table 2: Hypothetical Quantitative Data for Anti-Cancer Activity of this compound in a Xenograft Model
| Cancer Cell Line | Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| MCF-7 (Breast Cancer) | Vehicle Control | - | 0 |
| Doxorubicin | 5 | 75 | |
| This compound | 50 | 35 | |
| This compound | 100 | 50 | |
| A549 (Lung Cancer) | Vehicle Control | - | 0 |
| Cisplatin | 5 | 68 | |
| This compound | 50 | 40 | |
| This compound | 100 | 55 |
Signaling Pathways and Mechanisms of Action
The bioactivity of humulene and its derivatives is often attributed to their modulation of key inflammatory and cell signaling pathways. While the specific pathways affected by this compound in vivo are yet to be fully elucidated, research on related compounds suggests potential targets.
α-Humulene has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[4][5] Its anti-inflammatory effects are believed to be mediated, at least in part, through the inhibition of the NF-κB and MAPK signaling pathways.[5][6]
Conclusion
The provided protocols and reference data from related compounds offer a solid foundation for the in-vivo evaluation of this compound's bioactivity. Rigorous and well-controlled animal studies are essential to confirm its therapeutic potential and to delineate the underlying molecular mechanisms. Further research is warranted to generate specific quantitative data for this compound and to definitively identify the signaling pathways it modulates in vivo.
References
- 1. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vivo Anti-Tumor Activity and Toxicological Evaluations of Perillaldehyde 8,9-Epoxide, a Derivative of Perillyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effects of compounds alpha-humulene and (-)-trans-caryophyllene isolated from the essential oil of Cordia verbenacea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effects of α-humulene and β-caryophyllene on pterygium fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unveiling the Anti-Inflammatory Potential of Humulene Epoxide II: A Protocol for Comprehensive Assessment
For Immediate Release
[City, State] – [Date] – This document provides a detailed protocol for researchers, scientists, and drug development professionals to assess the anti-inflammatory activity of Humulene (B1216466) epoxide II, a naturally occurring sesquiterpenoid. This comprehensive guide outlines both in vitro and in vivo methodologies to elucidate the compound's mechanism of action and therapeutic potential.
Humulene epoxide II, a derivative of humulene found in various essential oils, has garnered interest for its potential pharmacological properties.[1] While its parent compound, α-humulene, has demonstrated anti-inflammatory effects by reducing levels of tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), the specific anti-inflammatory profile of this compound remains an area of active investigation.[2][3][4] This protocol provides a systematic approach to characterizing its effects on key inflammatory mediators and signaling pathways.
I. In Vitro Assessment of Anti-Inflammatory Activity
The initial evaluation of this compound's anti-inflammatory properties can be efficiently conducted using a series of cell-based assays. Murine macrophage cell lines, such as RAW 264.7, or human monocytic cell lines, like THP-1, are suitable models for these studies.[5][6] Inflammation is typically induced in these cells using lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[1][5]
A crucial first step is to determine the non-cytotoxic concentration range of this compound using a cell viability assay, such as the MTT assay.[4][5] This ensures that any observed anti-inflammatory effects are not a result of cell death.
Key In Vitro Assays:
-
Nitric Oxide (NO) Production Assay: Overproduction of nitric oxide is a hallmark of inflammation. The Griess assay can be used to quantify nitrite (B80452), a stable metabolite of NO, in cell culture supernatants.[5][7][8]
-
Prostaglandin E2 (PGE2) Measurement: PGE2 is a key mediator of inflammation synthesized by cyclooxygenase (COX) enzymes. Its levels in cell culture supernatants can be measured using an Enzyme-Linked Immunosorbent Assay (ELISA).[9]
-
Pro-inflammatory Cytokine Quantification: The effect of this compound on the production of key pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β, can be determined by ELISA of cell culture supernatants.[10][11][12][13][14]
-
Cyclooxygenase (COX) Inhibition Assay: To investigate if this compound directly targets COX enzymes, a COX inhibitor screening kit can be utilized to measure the inhibition of both COX-1 and COX-2 activity.[9][15][16][17][18]
-
Western Blot Analysis of NF-κB and MAPK Signaling Pathways: To delve into the molecular mechanism, Western blotting can be employed to assess the activation of the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. This involves analyzing the phosphorylation status of key proteins such as p65, IκBα, p38, ERK, and JNK.[2][6][19][20][21][22][23][24][25][26][27][28]
Data Presentation: In Vitro Assays
| Parameter | Assay | Metric | Expected Outcome with Anti-inflammatory Activity |
| Cell Viability | MTT Assay | % Viability | No significant decrease at tested concentrations |
| Nitric Oxide Production | Griess Assay | Nitrite Concentration (µM) | Dose-dependent decrease |
| Prostaglandin E2 Levels | ELISA | PGE2 Concentration (pg/mL) | Dose-dependent decrease |
| TNF-α Levels | ELISA | TNF-α Concentration (pg/mL) | Dose-dependent decrease |
| IL-6 Levels | ELISA | IL-6 Concentration (pg/mL) | Dose-dependent decrease |
| IL-1β Levels | ELISA | IL-1β Concentration (pg/mL) | Dose-dependent decrease |
| COX-2 Protein Expression | Western Blot | Relative Band Intensity | Dose-dependent decrease |
| p-p65 (nuclear) Levels | Western Blot | Relative Band Intensity | Dose-dependent decrease |
| p-IκBα Levels | Western Blot | Relative Band Intensity | Dose-dependent decrease |
| p-p38 MAPK Levels | Western Blot | Relative Band Intensity | Dose-dependent decrease |
| p-ERK Levels | Western Blot | Relative Band Intensity | Dose-dependent decrease |
| p-JNK Levels | Western Blot | Relative Band Intensity | Dose-dependent decrease |
II. In Vivo Assessment of Anti-Inflammatory Activity
To validate the in vitro findings and assess the systemic anti-inflammatory effects of this compound, the carrageenan-induced paw edema model in rodents is a well-established and widely used method.[29][30][31][32][33]
Carrageenan-Induced Paw Edema Protocol:
This model induces an acute and localized inflammatory response. The key parameter measured is the increase in paw volume (edema) over time after the injection of carrageenan.
Data Presentation: Carrageenan-Induced Paw Edema
| Time Point (hours) | Vehicle Control (Paw Volume Increase in mL) | This compound (Low Dose) (Paw Volume Increase in mL) | This compound (High Dose) (Paw Volume Increase in mL) | Positive Control (e.g., Indomethacin) (Paw Volume Increase in mL) |
| 1 | ||||
| 2 | ||||
| 3 | ||||
| 4 | ||||
| 5 | ||||
| % Inhibition of Edema at 3h | 0% |
III. Visualizing the Pathways and Protocols
To aid in the understanding of the experimental design and the underlying biological processes, the following diagrams have been generated using Graphviz.
Caption: In Vitro Workflow for Anti-inflammatory Assessment.
Caption: Key Inflammatory Signaling Pathways.
IV. Detailed Experimental Protocols
A. In Vitro Assays
1. Cell Culture and Treatment:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Seed cells in appropriate plates (e.g., 96-well for viability and NO assays, 24-well for ELISA, and 6-well for Western blot) and allow them to adhere overnight.[5]
-
Pre-treat cells with various concentrations of this compound (dissolved in DMSO, final concentration ≤ 0.1%) for 1-2 hours.
-
Stimulate the cells with 1 µg/mL of LPS for the desired time (e.g., 24 hours for NO and cytokine production).[1][5]
2. Nitric Oxide (NO) Assay (Griess Assay):
-
Collect 100 µL of culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm.[5]
-
Quantify nitrite concentration using a sodium nitrite standard curve.[7]
3. Cytokine and PGE2 ELISA:
-
Collect cell culture supernatants.
-
Perform ELISA for TNF-α, IL-6, IL-1β, and PGE2 according to the manufacturer's instructions for the specific ELISA kits.[10][11][12][13][14]
4. Western Blot Analysis:
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.[2][24]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against total and phosphorylated forms of p65, IκBα, p38, ERK, JNK, and a loading control (e.g., β-actin) overnight at 4°C.[19][20][25]
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.[5]
-
Quantify band intensities using densitometry software.
B. In Vivo Assay
1. Carrageenan-Induced Paw Edema:
-
Acclimatize male Wistar rats or Swiss albino mice for at least one week.
-
Administer this compound orally or intraperitoneally at different doses 1 hour before carrageenan injection. A vehicle control group and a positive control group (e.g., indomethacin) should be included.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[29][30]
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[29]
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
By following these detailed protocols, researchers can obtain robust and reproducible data to thoroughly evaluate the anti-inflammatory properties of this compound and its potential as a novel therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory effects of α-humulene and β-caryophyllene on pterygium fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3.4. Measurement of Cytokine Secretion by ELISA [bio-protocol.org]
- 12. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique | Springer Nature Experiments [experiments.springernature.com]
- 13. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. Cyclooxygenase 2 (COX2) Inhibitor Screening Kit (Fluorometric) (ab211097) is not available | Abcam [abcam.com]
- 18. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. NF-kappa B (NF-kB) Activation Assay Kit | ABIN1110858 [antibodies-online.com]
- 22. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]
- 23. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 24. mdpi.com [mdpi.com]
- 25. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 26. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]
- 27. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Suppression of MAPK and NF-κB pathways by limonene contributes to attenuation of lipopolysaccharide-induced inflammatory responses in acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 30. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]
- 31. inotiv.com [inotiv.com]
- 32. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 33. creative-bioarray.com [creative-bioarray.com]
Application Notes and Protocols for Evaluating the Antioxidant Capacity of Humulene Epoxide II
For Researchers, Scientists, and Drug Development Professionals
Introduction
Humulene epoxide II is a naturally occurring sesquiterpenoid found in the essential oils of various plants, including Humulus lupulus (hops) and Zingiber zerumbet (shampoo ginger). Sesquiterpenoids and their derivatives are of significant interest in pharmacology due to their diverse biological activities, including anti-inflammatory, anti-cancer, and antioxidant properties. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is implicated in the pathogenesis of numerous diseases. Therefore, the evaluation of the antioxidant capacity of compounds like this compound is a critical step in the exploration of their therapeutic potential.
These application notes provide a comprehensive guide to the techniques used to evaluate the antioxidant capacity of this compound. This document outlines detailed protocols for common in vitro and cell-based antioxidant assays, presents available quantitative data for related compounds, and illustrates key experimental workflows and signaling pathways.
Quantitative Data on Antioxidant Capacity
While specific antioxidant capacity data for isolated this compound is limited in the current literature, the following table summarizes the reported antioxidant activity of an essential oil containing this compound and related sesquiterpenoids. This data can be used as a reference for designing experiments and for comparison purposes.
| Compound/Extract | Assay | IC50 Value | Source(s) |
| Essential oil of Senecio nudicaulis (containing 21.25% this compound) | DPPH radical scavenging | 10.61 ± 0.14 µg/mL | [1] |
| ABTS radical scavenging | 11.85 ± 0.28 µg/mL | [1] | |
| Nitric oxide scavenging | 11.29 ± 0.42 µg/mL | [1] | |
| Zerumbone (a related sesquiterpenoid) | DPPH radical scavenging | IC50 of 17.36 μM (on stimulated neutrophils) | [2] |
| Essential oil of Cannabis sativa L. (containing Humulene-1,2-epoxide) | DPPH radical scavenging | IC50 of 21.68 ± 1.71 µg/mL | [3][4] |
Note: The IC50 (half-maximal inhibitory concentration) value represents the concentration of the substance required to inhibit a biological process or response by 50%. A lower IC50 value indicates a higher antioxidant potency. The data for the Senecio nudicaulis essential oil reflects the combined activity of all its components.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the antioxidant capacity of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is a widely used method to assess the free radical scavenging ability of a compound. DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant activity of the sample.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). Store the solution in a dark bottle at 4°C.
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or ethanol) to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain different concentrations of the test compound.
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH working solution to each well.
-
Add 100 µL of the different concentrations of the this compound solution or a standard antioxidant (e.g., ascorbic acid, Trolox) to the wells.
-
For the blank, add 100 µL of the solvent instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the blank.
-
A_sample is the absorbance of the sample. The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). ABTS is oxidized by potassium persulfate to generate the blue-green ABTS•+. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant capacity of the sample.
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with methanol or ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a stock solution and serial dilutions of this compound as described for the DPPH assay.
-
Assay Procedure:
-
In a 96-well microplate, add 190 µL of the ABTS•+ working solution to each well.
-
Add 10 µL of the different concentrations of the this compound solution or a standard antioxidant to the wells.
-
For the blank, add 10 µL of the solvent.
-
Incubate the plate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value is determined from a plot of scavenging percentage against concentration.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). At low pH, antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form, which has an intense blue color. The increase in absorbance at 593 nm is proportional to the antioxidant's reducing power.
Protocol:
-
Preparation of FRAP Reagent:
-
Prepare a 300 mM acetate (B1210297) buffer (pH 3.6).
-
Prepare a 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution in 40 mM HCl.
-
Prepare a 20 mM FeCl₃·6H₂O solution.
-
Mix the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 ratio to prepare the fresh FRAP working reagent. Warm the reagent to 37°C before use.
-
-
Sample Preparation: Prepare a stock solution and serial dilutions of this compound.
-
Assay Procedure:
-
In a 96-well microplate, add 180 µL of the FRAP reagent to each well.
-
Add 20 µL of the different concentrations of the this compound solution, a standard (e.g., FeSO₄ or Trolox), or the blank (solvent) to the wells.
-
Incubate the plate at 37°C for 4 minutes.
-
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: A standard curve is prepared using a known concentration of FeSO₄ or Trolox. The antioxidant capacity of this compound is expressed as ferrous ion equivalents (µM Fe²⁺) or Trolox equivalents (µM TE).
Cellular Antioxidant Activity (CAA) Assay
Principle: The CAA assay measures the antioxidant activity of a compound within a cellular environment. It utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). Antioxidants can suppress this oxidation, and the reduction in fluorescence is proportional to their cellular antioxidant activity.
Protocol:
-
Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer after 24 hours.
-
Treatment:
-
Remove the growth medium and wash the cells with phosphate-buffered saline (PBS).
-
Treat the cells with 100 µL of medium containing different concentrations of this compound or a standard antioxidant (e.g., quercetin) and 25 µM DCFH-DA.
-
Incubate the plate at 37°C in a CO₂ incubator for 1 hour.
-
-
Induction of Oxidative Stress:
-
Remove the treatment medium and wash the cells with PBS.
-
Add 100 µL of a peroxyl radical generator, such as 600 µM 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), to each well.
-
-
Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence emission at 538 nm with excitation at 485 nm every 5 minutes for 1 hour.
-
Calculation:
-
Calculate the area under the curve (AUC) for the fluorescence versus time plot for both the control and the samples.
-
The CAA value is calculated as: CAA unit = 100 - (∫SA / ∫CA) x 100 Where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
-
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for evaluating the antioxidant capacity of this compound.
References
Application Note: Bioassay-Guided Fractionation for the Isolation of Humulene Epoxide II
Audience: Researchers, scientists, and drug development professionals.
Introduction Humulene epoxide II is a naturally occurring oxygenated sesquiterpene derived from humulene, a compound found in the essential oils of numerous plants, including hops (Humulus lupulus), ginger (Zingiber officinale), and plants from the Zanthoxylum genus.[1][2][3] This compound has garnered significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. Research indicates that this compound possesses potential anti-inflammatory, anticancer, antimalarial, and insecticidal properties.[1][2][3][] Its therapeutic potential is linked to its ability to interact with various biological pathways, such as modulating immune responses and cytokine production.[1]
Bioassay-guided fractionation is a powerful strategy to isolate specific bioactive compounds from complex natural product extracts.[5][6] This methodology involves a stepwise separation of an extract, where each resulting fraction is tested for a desired biological activity.[5] The most active fractions are then selected for further separation, progressively enriching the concentration of the target compound until it is isolated in its pure form.[5][6] This application note provides a detailed protocol for the isolation of this compound from plant material using a bioassay-guided fractionation approach, guided by its cytotoxic activity against a cancer cell line.
Experimental Protocols
Preparation of Crude Plant Extract
This protocol outlines the initial extraction of compounds from the selected plant material. The roots of Zanthoxylum dissitum are used here as an example due to their reported high concentration of this compound.[3]
-
Plant Material: 1 kg of dried and powdered roots of Zanthoxylum dissitum.
-
Extraction Solvent: 95% Methanol (B129727) (MeOH).
-
Procedure:
-
Macerate the powdered plant material in 5 L of 95% methanol in a large glass container at room temperature for 72 hours, with occasional agitation.[7]
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.[7]
-
Repeat the extraction process on the plant residue two more times with fresh methanol to ensure exhaustive extraction.[7]
-
Combine all filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature of 40°C.
-
The resulting viscous material is the crude methanolic extract. Dry it completely in a vacuum oven and record the final yield. Store at 4°C.
-
Bioassay: MTT Cytotoxicity Assay
The cytotoxic activity of the extracts and fractions will be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against a human cancer cell line (e.g., HeLa or HT29).[7][8] This assay will guide the fractionation process.
-
Cell Culture: Maintain the selected cancer cell line in appropriate culture media (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, in a humidified incubator at 37°C with 5% CO2.[7]
-
Procedure:
-
Seed cells into a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours for cell attachment.[7]
-
Prepare stock solutions of the crude extract and all subsequent fractions in dimethyl sulfoxide (B87167) (DMSO) at 10 mg/mL.[7]
-
Perform serial dilutions of the stock solutions in the culture medium to achieve a range of final concentrations (e.g., 1 to 100 µg/mL).[7]
-
Replace the medium in the 96-well plate with the medium containing the sample dilutions and incubate for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Cisplatin).
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration required to inhibit 50% of cell growth). The fraction with the lowest IC50 value is selected for further purification.
-
Bioassay-Guided Fractionation Workflow
The crude extract is subjected to a series of separation steps. After each step, all resulting fractions are tested using the MTT assay to identify the most potent fraction for the next stage of purification.
Step A: Solvent-Solvent Partitioning This step separates compounds based on their polarity.
-
Suspend 50 g of the crude methanolic extract in 500 mL of distilled water.
-
Perform liquid-liquid partitioning in a separatory funnel successively with solvents of increasing polarity: n-hexane (3 x 500 mL), ethyl acetate (B1210297) (EtOAc) (3 x 500 mL), and n-butanol (n-BuOH) (3 x 500 mL).[7]
-
Collect each solvent fraction and the final aqueous fraction separately.
-
Concentrate all fractions to dryness using a rotary evaporator.
-
Perform the MTT assay on each of the four dried fractions to identify the one with the highest cytotoxic activity (lowest IC50).
Step B: Silica (B1680970) Gel Column Chromatography The most active fraction from the solvent partitioning (typically the ethyl acetate or hexane (B92381) fraction for sesquiterpenes) is further separated.
-
Pack a glass column with silica gel (60-120 mesh) using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).
-
Dissolve the active fraction in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a solvent gradient of increasing polarity (e.g., starting from 100% n-hexane and gradually increasing the percentage of ethyl acetate).
-
Collect the eluate in numerous small sub-fractions (e.g., 20 mL each).
-
Monitor the sub-fractions using Thin Layer Chromatography (TLC). Combine sub-fractions with similar TLC profiles.
-
Dry the combined fractions and perform the MTT assay to identify the most active one.
Step C: Preparative High-Performance Liquid Chromatography (HPLC) This is the final purification step to isolate the pure compound.
-
Dissolve the most active sub-fraction from column chromatography in the HPLC mobile phase.
-
Use a preparative C18 reversed-phase column for separation.[7]
-
Elute with an isocratic or gradient mobile phase optimized for the separation of sesquiterpenes (e.g., a mixture of acetonitrile (B52724) and water).[7]
-
Monitor the elution using a UV detector (e.g., at 210 nm).[7]
-
Collect the distinct peaks as they elute from the column.
-
Dry the collected peaks and test their purity and cytotoxic activity. The peak with the highest activity should correspond to pure this compound.
Structural Elucidation
Confirm the identity of the isolated pure compound as this compound using standard spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).
Data Presentation
The following tables represent hypothetical but expected results from the bioassay-guided fractionation process, demonstrating the progressive enrichment of the active compound.
Table 1: Cytotoxic Activity of Crude Extract and Solvent Partitions
| Sample | Yield (%) | IC50 (µg/mL) against HeLa Cells |
| Crude Methanolic Extract | 100 | 75.2 |
| n-Hexane Fraction | 15.4 | 45.8 |
| Ethyl Acetate Fraction | 22.5 | 18.3 |
| n-Butanol Fraction | 18.1 | > 100 |
| Aqueous Fraction | 40.8 | > 100 |
The Ethyl Acetate fraction is selected for the next step due to its superior activity.
Table 2: Cytotoxic Activity of Column Chromatography Sub-fractions from Ethyl Acetate Fraction
| Sub-fraction | Eluent (Hexane:EtOAc) | Yield (mg) | IC50 (µg/mL) against HeLa Cells |
| CC-F1 | 98:2 | 850 | > 100 |
| CC-F2 | 95:5 | 1520 | 55.1 |
| CC-F3 | 90:10 | 1150 | 9.7 |
| CC-F4 | 80:20 | 980 | 32.4 |
| CC-F5 | 50:50 | 650 | 89.5 |
Sub-fraction CC-F3 is selected for HPLC purification.
Table 3: Cytotoxic Activity of HPLC Isolates from Sub-fraction CC-F3
| Isolate (Peak) | Retention Time (min) | Yield (mg) | IC50 (µg/mL) against HeLa Cells |
| HPLC-P1 | 8.4 | 125 | 41.2 |
| HPLC-P2 (this compound) | 12.1 | 210 | 4.5 |
| HPLC-P3 | 15.8 | 95 | 68.9 |
HPLC-P2 is identified as the active compound, this compound.
Visualizations
Caption: Workflow for bioassay-guided isolation of this compound.
Caption: Hypothetical signaling pathway for this compound.
References
- 1. Buy this compound | 19888-34-7 [smolecule.com]
- 2. This compound | CAS:19888-34-7 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. This compound | CAS:19888-34-7 | Manufacturer ChemFaces [chemfaces.com]
- 5. dl-ifs.nsf.gov.lk [dl-ifs.nsf.gov.lk]
- 6. Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Research Applications of Humulene Epoxide II
Audience: Researchers, scientists, and drug development professionals.
Introduction: Humulene (B1216466) epoxide II is a naturally occurring sesquiterpene epoxide derived from humulene, a compound found in the essential oils of plants like hops (Humulus lupulus) and Zingiber officinale.[1][2] Its chemical formula is C₁₅H₂₄O, and its molecular weight is 220.35 g/mol .[1][3] This molecule has garnered significant interest in medicinal chemistry and pharmacology due to its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimalarial activities.[1][2][4][5] These application notes provide detailed protocols for the synthesis of Humulene epoxide II, summarize its physicochemical properties, and outline its known biological activities and potential mechanisms of action for research purposes.
Section 1: Physicochemical and Spectroscopic Properties
Proper characterization of synthesized this compound is critical. The following table summarizes its key physical and chemical properties as reported in the literature.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₂₄O | [1] |
| Molecular Weight | 220.35 g/mol | [1][3] |
| CAS Number | 19888-34-7 | [1][2] |
| Appearance | Colorless to pale yellow clear liquid (est.) | [6] |
| Boiling Point | 285.0 to 286.0 °C at 760 mm Hg | [3] |
| Melting Point | 168-169.5 °C | [7][] |
| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate (B1210297), DMSO, Acetone. | [2][5] |
| InChI Key | QTGAEXCCAPTGLB-UOAUIWSESA-N | [2] |
Section 2: Synthesis Methodologies and Protocols
Several methods for the synthesis of this compound have been developed. The most common approach is the direct epoxidation of its precursor, α-humulene.
Synthesis Approaches:
-
Epoxidation of Humulene: This widely used method involves the reaction of α-humulene with a peracid, such as meta-chloroperbenzoic acid (m-CPBA), to form the epoxide ring.[1]
-
Asymmetric Synthesis: An asymmetric synthesis route has been developed to produce optically active (-)-Humulene 1,2-epoxide. This method utilizes an optically active humulene-platinum complex which is then epoxidized with peroxylauric acid, yielding an optical purity of 10.3%.[9]
-
Biosynthesis Mimicry: Laboratory synthesis can also imitate natural biosynthetic pathways that start from farnesyl diphosphate (B83284) to form humulene and its subsequent epoxides through various catalytic processes.[1]
Protocol 2.1: Synthesis of this compound by Epoxidation of α-Humulene
This protocol details the chemical synthesis of this compound from α-humulene using m-CPBA as the oxidizing agent.
Materials:
-
α-Humulene (starting material)
-
meta-Chloroperbenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: Dissolve α-humulene (1.0 eq) in anhydrous dichloromethane in a round-bottom flask. Cool the solution to 0 °C using an ice bath and stir.
-
Addition of m-CPBA: Slowly add a solution of m-CPBA (approx. 1.1 eq) in dichloromethane to the cooled solution of humulene over 30 minutes.
-
Reaction Monitoring: Monitor the reaction progress using TLC. The disappearance of the α-humulene spot indicates the reaction is nearing completion. The reaction is typically complete within 2-4 hours.
-
Quenching: Once the reaction is complete, quench the excess peracid by adding saturated sodium sulfite solution and stir for 20 minutes.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to yield pure this compound.
-
Characterization: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Section 3: Quantitative Data on Synthesis
Quantitative yields are highly dependent on reaction scale, purity of reagents, and purification efficiency. The available literature provides specific data for the asymmetric synthesis approach.
| Synthesis Method | Product | Reported Yield | Notes | Reference(s) |
| Asymmetric Synthesis via Platinum Complex | (-)-Humulene 1,2-epoxide | 10.3% optical yield | Provides optically active product. | |
| Direct Epoxidation with m-CPBA | This compound | Variable | Yield depends on conditions and purification. | N/A |
Section 4: Research Applications and Biological Activity
This compound and its derivatives are subjects of research for their potential pharmacological effects.
Known Biological Activities:
-
Anti-inflammatory: The compound has been studied for its ability to modulate immune responses.[1] Research has pointed to the suppression of inducible nitric oxide synthase (iNOS) expression, a key enzyme in the inflammatory process.[6]
-
Anti-cancer: this compound has shown promise in cancer research by affecting tumor growth and metastasis.[1] It has demonstrated cytotoxic activity against various cancer cell lines, including human mammary carcinoma (MDA-MB-231) and colorectal carcinoma (SW620).[5][10] One proposed mechanism is the inhibition of the Akt signaling pathway, which is crucial for cell proliferation and survival.[11]
-
Antimalarial and Antioxidant: The compound has also been reported to possess antimalarial and antioxidant properties.[2][4]
References
- 1. Buy this compound | 19888-34-7 [smolecule.com]
- 2. This compound | CAS:19888-34-7 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. This compound | C15H24O | CID 23274265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS:19888-34-7 | Manufacturer ChemFaces [chemfaces.com]
- 5. (-)-Humulene epoxide II | 19888-34-7 [chemicalbook.com]
- 6. humulene oxide II, 19888-34-7 [thegoodscentscompany.com]
- 7. echemi.com [echemi.com]
- 9. An asymmetric synthesis of (–)-humulene 1,2-epoxide employing an optically active humulene–platinum complex - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Chemical Composition and Cytotoxic Activity of the Fractionated Trunk Bark Essential Oil from Tetraclinis articulata (Vahl) Mast. Growing in Tunisia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes: Humulene Epoxide II as a Standard in Natural Product Analysis
Introduction
Humulene (B1216466) epoxide II is a naturally occurring oxygenated sesquiterpene found in the essential oils of numerous plants, including hops (Humulus lupulus), ginger (Zingiber officinale), and Cannabis sativa.[1] Its presence and concentration are often linked to the aromatic and therapeutic properties of these plants. As a result, high-purity Humulene epoxide II serves as an essential analytical standard for researchers, scientists, and drug development professionals. It is utilized for the identification, quantification, and quality control of natural products. This document provides detailed application notes and protocols for the effective use of this compound as a reference standard.
Physicochemical Properties and Data
Accurate analysis relies on well-characterized standards. The fundamental properties of this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 19888-34-7 | [1] |
| Molecular Formula | C₁₅H₂₄O | [1][2][3] |
| Molecular Weight | 220.35 g/mol | [1][2][] |
| IUPAC Name | (1R,3E,7E,11R)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene | [1] |
| Synonyms | (-)-Humulene epoxide II, Humulene 6,7-epoxide, Epoxyhumulene II | [1][][5] |
| Appearance | Powder / Oil | [][6] |
| Boiling Point | 285.6 °C (Predicted) | [] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |[6] |
Application in Natural Product Analysis
This compound is a key marker in the chemical profiling of various essential oils. Its quantification is crucial for standardizing extracts and ensuring product consistency.
Table 2: Reported Occurrence of this compound in Natural Sources
| Plant Source | Plant Part | Concentration (%) | Reference |
|---|---|---|---|
| Zanthoxylum dissitum | Roots | 29.4 | [6][7] |
| Senecio nudicaulis | Whole Plant | 21.25 | [6][7] |
| Piper penangense | Leaf | 31.9 | [8] |
| Tetraclinis articulata | Trunk Bark | 2.6 - 7.2 | [9] |
| Humulus lupulus (Hops) | Lupulin Glands | Up to 4.0 | [1] |
| Cannabis sativa | Trichomes | 0.5 - 2.3 | [1] |
| Zingiber officinale (Ginger) | Rhizomes | 1.1 - 3.8 |[1] |
Analytical Methodologies and Protocols
The primary techniques for the analysis of this compound are gas chromatography (GC) and mass spectrometry (MS).
Spectroscopic and Chromatographic Data
Table 3: Gas Chromatography (GC) Retention Indices for this compound
| Column Phase | Retention Index (I) | Reference |
|---|---|---|
| Non-Polar Columns | ||
| HP-5 / DB-5 / CP-Sil 5 CB | 1601 - 1609 | [2][3] |
| HP-5 MS | 1605 - 1609 | [2] |
| 5% Phenyl polydimethyl siloxane | 1607 | [2] |
| Polar Columns | ||
| HP-Innowax | 2002 - 2045 | [3] |
| Innowax FSC | 2071 |[3] |
Table 4: Key Spectroscopic Data for Structural Elucidation
| Spectroscopic Technique | Characteristic Data | Reference |
|---|---|---|
| Mass Spectrometry (MS) | Molecular Ion [M]⁺: m/z 220. Base Peak: m/z 109. | [1] |
| ¹³C-NMR (in C₆D₆) | Epoxide Carbons: δ 61.23, 62.51 ppm. Vinyl Carbons: δ 122.94, 125.76, 132.01, 142.64 ppm. |[1] |
Experimental Protocols
Protocol 1: Preparation of Standard Stock and Working Solutions
This protocol describes the preparation of a standard solution of this compound for calibration and quantification.
Materials:
-
High-purity this compound standard
-
Analytical grade solvent (e.g., DMSO, Acetone, Ethyl Acetate)[6]
-
Class A volumetric flasks
-
Calibrated analytical balance
-
Ultrasonic bath
Procedure:
-
Equilibration: Allow the vial containing the this compound standard to reach room temperature for at least one hour before opening to prevent condensation.[6]
-
Weighing: Accurately weigh a precise amount (e.g., 10 mg) of the standard into a volumetric flask (e.g., 10 mL).
-
Dissolution: Add a small amount of the chosen solvent to the flask. To ensure complete dissolution, gently warm the tube to 37°C and use an ultrasonic bath for a few minutes.[6]
-
Stock Solution Preparation: Once fully dissolved, fill the volumetric flask to the mark with the solvent to achieve a final concentration of, for example, 1 mg/mL. Mix thoroughly.
-
Storage: Store the stock solution in a sealed, airtight vial at or below -20°C for long-term stability. Stock solutions can be kept for several months under these conditions.[6]
-
Working Solutions: Prepare a series of working solutions by diluting the stock solution with the solvent to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL). It is recommended to prepare and use these solutions on the same day.[6]
Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for the quantification of this compound in essential oil samples.
Instrumentation and Conditions:
-
GC System: Shimadzu GC/MS-QP 2010SE or equivalent.[10]
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.[10]
-
Carrier Gas: Helium, constant flow (e.g., 1.0 mL/min).[10]
-
Oven Program: 60°C for 5 min, then ramp at 4°C/min to 220°C, then at 11°C/min to 280°C, hold for 15 min.[2] (Note: Program should be optimized for specific sample matrices).
-
Injector: Split mode (e.g., 20:1), temperature 250°C.[10]
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
Procedure:
-
Sample Preparation: Dilute the essential oil sample in a suitable solvent (e.g., Ethyl Acetate) to a concentration within the calibration range.
-
Calibration: Inject the prepared working standard solutions (from Protocol 1) to generate a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the prepared sample solution into the GC-MS system.
-
Identification: Confirm the identity of this compound in the sample by comparing its retention time and mass spectrum with that of the authenticated standard. The mass spectrum should show a molecular ion at m/z 220 and a characteristic base peak at m/z 109.[1]
-
Quantification: Calculate the concentration of this compound in the sample by interpolating its peak area from the linear regression of the calibration curve.
Protocol 3: Stability Testing of Analytical Standard
This protocol outlines a process to evaluate the stability of this compound standard solutions under various conditions, adapted from general stability testing guidelines.[11]
Objective: To determine the shelf-life and optimal storage conditions for the standard stock solution.
Conditions:
-
Long-Term: 25°C / 60% RH and 4°C (refrigerated).
-
Accelerated: 40°C / 75% RH.[11]
-
Photostability: Exposure to light according to ICH Q1B guidelines.
Procedure:
-
Initial Analysis (T=0): Prepare a fresh stock solution (Protocol 1) and analyze its purity and concentration immediately using a validated HPLC or GC-FID method. This serves as the baseline.
-
Sample Storage: Aliquot the stock solution into multiple vials and store them under the different conditions listed above.
-
Time Points:
-
Analysis: At each time point, retrieve a vial from each storage condition. Analyze for purity (presence of degradants) and concentration.
-
Evaluation: Compare the results to the initial (T=0) data. A significant loss of concentration (e.g., >5%) or the appearance of significant degradation products indicates instability under that condition.
Biological Activity and Potential Applications
This compound is not just an analytical marker; it exhibits a range of biological activities that are of interest to drug development professionals.
Table 5: Reported Biological Activities of this compound
| Activity | Finding | Reference |
|---|---|---|
| Antimalarial | Shows activity against malaria parasites. | [6][7] |
| Anti-inflammatory | May influence cytokine production and suppress inducible nitric oxide synthase (iNOS) expression. | [1][12] |
| Insecticidal | Exhibits contact toxicity against storage pests like L. serricorne (LD₅₀: 13.8 µ g/adult ). | [6][7] |
| Cytotoxic | Shows moderate to weak activity against human mammary (MDA-MB-231) and colorectal (SW620) carcinoma cell lines. | [9] |
| Antioxidant | Contributes to the antioxidant activity of essential oils. |[6][7] |
Potential Signaling Pathway Involvement
The anti-inflammatory effects of some humulene derivatives have been linked to the modulation of inflammatory mediators. One potential mechanism is the suppression of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory cascade often triggered by lipopolysaccharide (LPS) in macrophages.[12]
References
- 1. Buy this compound | 19888-34-7 [smolecule.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 5. Humulene epoxide [webbook.nist.gov]
- 6. This compound | CAS:19888-34-7 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. This compound | CAS:19888-34-7 | Manufacturer ChemFaces [chemfaces.com]
- 8. journal.unisza.edu.my [journal.unisza.edu.my]
- 9. Chemical Composition and Cytotoxic Activity of the Fractionated Trunk Bark Essential Oil from Tetraclinis articulata (Vahl) Mast. Growing in Tunisia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spectrabase.com [spectrabase.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. humulene oxide II, 19888-34-7 [thegoodscentscompany.com]
Unlocking the Therapeutic Potential of Humulene Epoxide II: Application Notes and Protocols for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Humulene epoxide II, a naturally occurring sesquiterpenoid found in the essential oils of various plants, is emerging as a promising candidate for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols to guide researchers in exploring the anticancer and anti-inflammatory properties of this compound. While direct quantitative data for pure this compound is limited in publicly available literature, this guide synthesizes existing knowledge on related compounds and provides the necessary frameworks for its systematic evaluation.
Therapeutic Potential and Mechanism of Action
This compound is being investigated for its potential applications in treating inflammation and cancer-related conditions.[1] Its biological activity is thought to be linked to the modulation of key signaling pathways involved in cellular inflammation and apoptosis.
Anticancer Activity
Essential oil fractions containing this compound have demonstrated cytotoxic effects against human cancer cell lines. This suggests that this compound may contribute to the induction of apoptosis (programmed cell death) in cancer cells. The proposed mechanism, based on studies of structurally related compounds like β-caryophyllene oxide, involves the regulation of the Bcl-2 family of proteins and the activation of caspases, which are key executioners of apoptosis.
Anti-inflammatory Activity
Research into related compounds, such as α-humulene, indicates that this compound may exert its anti-inflammatory effects by inhibiting the NF-κB (nuclear factor-kappa B) signaling pathway.[2] This pathway is a central regulator of inflammation, and its inhibition can lead to a decrease in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Quantitative Data
Quantitative data for pure this compound is still emerging. The following table summarizes the cytotoxic activity of an essential oil fraction containing this compound. Researchers are encouraged to generate specific IC50 values for the pure compound against a broader panel of cancer cell lines.
Table 1: Cytotoxic Activity of Essential Oil Fraction Containing this compound
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| SW620 | Colorectal Carcinoma | 25.7 - 96.5 | [3] |
| MDA-MB-231 | Mammary Carcinoma | >100 | [3] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anticancer and anti-inflammatory efficacy of this compound.
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Human cancer cell lines (e.g., SW620, MDA-MB-231)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Trypsinize confluent cells, resuspend in fresh medium, and determine cell concentration using a hemocytometer.
-
Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Protocol for In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This protocol describes the evaluation of the anti-inflammatory effects of this compound in a rat model of acute inflammation.
Materials:
-
This compound
-
Wistar rats (180-200 g)
-
Carrageenan (1% w/v in saline)
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize the rats for at least one week before the experiment.
-
Divide the animals into groups (n=6 per group): Vehicle control, this compound (different doses), and Positive control (Indomethacin).
-
-
Drug Administration:
-
Administer this compound (orally or intraperitoneally) at the desired doses.
-
Administer the vehicle to the control group and Indomethacin to the positive control group.
-
-
Induction of Inflammation:
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each group at each time point compared to the initial volume.
-
Calculate the percentage inhibition of edema by this compound and Indomethacin compared to the vehicle control group.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the hypothesized signaling pathways modulated by this compound and the general workflows for its evaluation.
References
- 1. Chemical Composition and Cytotoxic Activity of the Fractionated Trunk Bark Essential Oil from Tetraclinis articulata (Vahl) Mast. Growing in Tunisia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of Nrf2 and NF-κB Signaling Pathways by Naturally Occurring Compounds in Relation to Cancer Prevention and Therapy. Are Combinations Better Than Single Compounds? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the Synergistic Effects of Humulene Epoxide II and its Analogs with Other Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Humulene epoxide II, a sesquiterpenoid oxide derived from α-humulene, has garnered significant interest for its potential therapeutic applications, including anti-inflammatory and anticancer activities. The exploration of synergistic interactions between this compound and other bioactive compounds is a promising strategy to enhance therapeutic efficacy, overcome drug resistance, and potentially reduce dosages and associated side effects.
These application notes provide a framework for investigating the synergistic effects of this compound and its analogs, such as α-humulene, with other compounds. Detailed protocols for in vitro synergy testing are provided, along with data presentation guidelines and examples of signaling pathways that may be involved. Due to the limited availability of published data on the synergistic effects of isolated this compound, this document leverages data from its parent compound, α-humulene, as a pertinent example.
Data Presentation: Synergistic Anticancer Activity
The clear and concise presentation of quantitative data is crucial for the interpretation of synergistic effects. The following table summarizes the potentiating effect of β-caryophyllene on the anticancer activity of α-humulene against the MCF-7 human breast cancer cell line, based on the findings of Legault and Pichette (2007).[1][2]
Table 1: Potentiation of α-Humulene Anticancer Activity by β-Caryophyllene on MCF-7 Cells [1][2]
| Treatment | Concentration (µg/mL) | Cell Growth Inhibition (%) |
| α-Humulene | 32 | ~50% |
| β-Caryophyllene | 10 | Non-cytotoxic |
| α-Humulene + β-Caryophyllene | 32 + 10 | ~75% |
| Isocaryophyllene (B31545) | 32 | ~69% |
| Isocaryophyllene + β-Caryophyllene | 32 + 10 | ~90% |
Experimental Protocols
In Vitro Anticancer Synergy Testing: Checkerboard Assay
The checkerboard assay is a widely used method to assess the synergistic, additive, or antagonistic effects of two compounds.[3][4][5]
Objective: To determine the interaction between this compound (or its analog) and another compound (e.g., a chemotherapeutic agent) on cancer cell viability.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (or α-humulene) stock solution
-
Compound B (e.g., Doxorubicin) stock solution
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cancer cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.[6]
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Drug Preparation and Addition:
-
Prepare serial dilutions of this compound (Compound A) and the second compound (Compound B) in complete medium.
-
Add 50 µL of Compound A dilutions to the wells in a horizontal orientation (rows).
-
Add 50 µL of Compound B dilutions to the wells in a vertical orientation (columns).
-
This creates a matrix of different concentration combinations of the two compounds.
-
Include wells with each compound alone and untreated control wells.
-
-
Incubation:
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.[7]
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each well compared to the untreated control.
-
Determine the IC₅₀ (half-maximal inhibitory concentration) for each compound alone and in combination.
-
Calculate the Combination Index (CI) using the Chou-Talalay method to quantify the interaction.[7]
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Antibacterial Synergy Testing: Broth Microdilution Checkerboard Assay
This protocol is adapted for testing the synergistic effects of this compound with antibiotics against bacterial strains.[3]
Objective: To evaluate the synergistic antibacterial activity of this compound and an antibiotic.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
This compound stock solution
-
Antibiotic stock solution
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Microplate reader or visual inspection
Protocol:
-
Plate Setup:
-
Dispense 50 µL of MHB into each well of a 96-well plate.
-
Along the x-axis, create serial dilutions of this compound.
-
Along the y-axis, create serial dilutions of the antibiotic.
-
-
Inoculation:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.[3]
-
Add 100 µL of the bacterial suspension to each well.
-
-
Incubation:
-
Incubate the plate at 35°C for 18-24 hours.[3]
-
-
Determination of MIC:
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound(s) that completely inhibits visible bacterial growth.
-
-
Data Analysis:
-
Calculate the Fractional Inhibitory Concentration Index (FICI) as follows:
-
FICI = FIC of Compound A + FIC of Compound B
-
Where FIC of A = (MIC of A in combination) / (MIC of A alone)
-
A FICI of ≤ 0.5 is generally considered synergistic.[4]
-
-
Visualization of Concepts
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate a potential signaling pathway involved in the anticancer effects of α-humulene and a general workflow for synergy screening.
References
- 1. Potentiating effect of beta-caryophyllene on anticancer activity of alpha-humulene, isocaryophyllene and paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. emerypharma.com [emerypharma.com]
- 5. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synergistic Anticancer Efficacy of Curcumin and Doxorubicin Combination Treatment Inducing S-phase Cell Cycle Arrest in Triple-Negative Breast Cancer Cells: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Cytotoxicity of Sesquiterpenes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sesquiterpenes, a class of 15-carbon isoprenoid compounds, are naturally occurring molecules predominantly found in plants and marine organisms.[1] Many of these compounds have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and notably, cytotoxic properties against various cancer cell lines.[1][2] This has led to significant interest in their potential as novel chemotherapeutic agents.[1][3]
These application notes provide a comprehensive guide to the cell culture techniques used to assess the cytotoxicity of sesquiterpenes. Detailed protocols for key assays are provided, along with guidance on data presentation and interpretation. Furthermore, common signaling pathways involved in sesquiterpene-induced cell death are illustrated.
Key Cytotoxicity Assays
The cytotoxic effects of sesquiterpenes can be evaluated using a variety of in vitro assays that measure different cellular parameters. The most common assays include those that assess cell viability, membrane integrity, and apoptosis.
Cell Viability Assays (Metabolic Activity)
These assays measure the metabolic activity of a cell population, which is often used as an indicator of cell viability.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.[4] The amount of formazan produced is proportional to the number of viable cells.[4]
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay: Similar to the MTT assay, the MTS assay involves the reduction of a tetrazolium salt to a colored formazan product. However, the formazan product in the MTS assay is soluble in the cell culture medium, eliminating the need for a solubilization step.[4][5]
Cell Membrane Integrity Assay
-
Lactate (B86563) Dehydrogenase (LDH) Assay: This assay quantifies the amount of lactate dehydrogenase, a stable cytosolic enzyme, that is released into the cell culture medium upon damage to the plasma membrane.[6][7] The amount of LDH released is proportional to the number of lysed or damaged cells.[7]
Apoptosis Assays
Apoptosis, or programmed cell death, is a common mechanism by which sesquiterpenes induce cytotoxicity.[2]
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is widely used to detect apoptosis.[8][9] In early apoptotic cells, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane.[10] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to label apoptotic cells.[10] Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact plasma membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.[9]
Data Presentation
Quantitative data from cytotoxicity assays are typically presented as the concentration of the compound that causes a 50% reduction in cell viability (IC50) or a 50% effect (EC50).[11] These values are often determined by plotting a dose-response curve.[12]
Table 1: Example of IC50 Values for Sesquiterpenes against Various Cancer Cell Lines
| Sesquiterpene | Cell Line | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| Eucannabinolide | Various | MTT | 48 | 1.5 - 50 µg/mL | [12] |
| Aristolan-1(10)-en-9-ol | MCF-7 | MTT | 48 | ~10 | [6] |
| Chlorohyssopifolin A | HL-60 | MTT | 72 | <10 | [3] |
| Chlorohyssopifolin C | HL-60 | MTT | 72 | <10 | [3] |
| Chlorohyssopifolin D | HL-60 | MTT | 72 | <10 | [3] |
| Linichlorin A | HL-60 | MTT | 72 | <10 | [3] |
| Ivalin | C2C12 | MTT | 48 | 2.7 | [11] |
| Parthenolide | C2C12 | MTT | 48 | 4.7 | [11] |
| Geigerin | C2C12 | MTT | 48 | 3800 | [11] |
Table 2: Example of LDH Release Data
| Concentration of Aristolan-1(10)-en-9-ol (µM) | % Cytotoxicity (LDH Release) |
| 0 (Vehicle Control) | 5.2 |
| 1 | 8.1 |
| 5 | 25.3 |
| 10 | 48.9 |
| 25 | 75.6 |
| 50 | 92.4 |
| 100 | 98.1 |
(Data is hypothetical based on trends observed in the literature)[6]
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well plates
-
Sesquiterpene stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)[4][12]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[12][13]
-
Treatment: Prepare serial dilutions of the sesquiterpene in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include vehicle controls (medium with the same concentration of solvent used for the highest sesquiterpene concentration) and untreated controls (medium only).[12]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[4][12]
-
Solubilization: Carefully remove the medium containing MTT. For adherent cells, add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[5][12] For suspension cells, centrifuge the plate before removing the supernatant.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at a wavelength of 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[12]
Protocol 2: LDH Assay for Cytotoxicity
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well plates
-
Sesquiterpene stock solution
-
LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer provided in the kit), and background (medium only).[6][7]
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.[6] Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.[6]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).[14]
-
Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the controls.
Protocol 3: Annexin V/PI Apoptosis Assay
Materials:
-
Cells of interest
-
6-well plates or culture flasks
-
Sesquiterpene stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates or culture flasks and treat with the desired concentrations of the sesquiterpene for a specific time. Include an untreated control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells once with cold PBS and centrifuge again.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8][10]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
Signaling Pathways and Experimental Workflows
Sesquiterpenes can induce cytotoxicity through various signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of a particular compound.
General Experimental Workflow
The following diagram illustrates a typical workflow for assessing the cytotoxicity of sesquiterpenes.
Caption: General workflow for cytotoxicity assessment of sesquiterpenes.
Apoptosis Signaling Pathways
Sesquiterpenes frequently induce apoptosis through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways.[2]
Caption: Intrinsic and extrinsic pathways of apoptosis induced by sesquiterpenes.
NF-κB and MAPK Signaling Pathways
The NF-κB and MAPK signaling pathways are often dysregulated in cancer and can be targeted by sesquiterpenes.[15]
Caption: Inhibition of NF-κB and MAPK signaling pathways by sesquiterpenes.
Conclusion
The assessment of sesquiterpene cytotoxicity is a critical step in the evaluation of their therapeutic potential. The protocols and guidelines presented here provide a solid foundation for researchers to design and execute experiments to determine the cytotoxic effects of these promising natural compounds. A multi-assay approach, combining measures of cell viability, membrane integrity, and apoptosis, will yield a more comprehensive understanding of the cytotoxic mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. LDH cytotoxicity assay [protocols.io]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kumc.edu [kumc.edu]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Cytotoxicity of the Sesquiterpene Lactone Spiciformin and Its Acetyl Derivative against the Human Leukemia Cell Lines U-937 and HL-60 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for Evaluating the Insecticidal Properties of Botanical Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design and execution of studies aimed at evaluating the insecticidal properties of botanical compounds. The protocols outlined below are designed to ensure robust and reproducible data generation for the identification and characterization of novel plant-based insecticides.
Introduction
The increasing demand for sustainable and environmentally friendly pest management strategies has led to a surge in research on botanical insecticides.[1][2] Plants produce a diverse array of secondary metabolites to defend themselves against herbivores, and these compounds can be harnessed as potent insecticides.[3][4] The effective screening and validation of these botanical compounds require standardized and rigorous experimental protocols.[2] This document details the necessary procedures for preparing botanical extracts, maintaining insect colonies, and conducting various bioassays to determine the insecticidal efficacy of plant-derived substances.
Experimental Protocols
Preparation of Botanical Extracts
The initial step in testing the insecticidal properties of a plant is the preparation of an extract. The choice of solvent and extraction method is crucial as it determines the profile of compounds extracted.
Protocol 2.1.1: Solvent Extraction
-
Plant Material Preparation: Collect fresh plant material and air-dry it in the shade to a constant weight. Grind the dried material into a fine powder using a mechanical grinder.
-
Extraction:
-
Weigh 100g of the powdered plant material and place it in a flask.
-
Add 500ml of a suitable solvent (e.g., ethanol, methanol, acetone, or water).[5]
-
Macerate the mixture for 24-48 hours at room temperature with occasional shaking.
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at 40°C to obtain a crude extract.[6]
-
-
Storage: Store the crude extract in an airtight container at 4°C until further use.[6]
Insect Rearing
Maintaining healthy insect colonies is fundamental for reliable bioassay results. The specific rearing conditions will vary depending on the insect species.
Protocol 2.2.1: General Insect Rearing
-
Colony Establishment: Obtain a starter culture of the target insect species from a reputable supplier or collect them from the field.
-
Environmental Conditions: Maintain the insects in a controlled environment with specific temperature, humidity, and photoperiod conditions suitable for the species. For example, many insects can be reared at 25 ± 2°C, 65 ± 5% relative humidity, and a 16:8 hour (light:dark) photoperiod.[6]
-
Diet: Provide the insects with a suitable artificial or natural diet. For instance, flour beetles (Tribolium castaneum) can be reared on whole wheat flour, while aphids can be maintained on their host plants.
-
Synchronization: For bioassays, it is important to use insects of a uniform age and developmental stage (e.g., 2nd instar larvae or 3-5 day old adults).[6][7]
Bioassay Methods
Bioassays are essential for determining the toxicity and efficacy of botanical extracts against target insects.[8][9]
Protocol 2.3.1: Contact Toxicity Bioassay (Leaf Dip Method)
This method is suitable for assessing the toxicity of a compound when it comes into direct contact with the insect.[10]
-
Preparation of Test Solutions: Prepare a series of concentrations of the botanical extract in a suitable solvent (e.g., water with a small amount of a non-ionic surfactant to ensure even spreading). Include a solvent-only control.[10]
-
Leaf Treatment: Dip leaves of the host plant into the test solutions for 10-30 seconds and allow them to air dry.
-
Insect Exposure: Place the treated leaves in a petri dish lined with moist filter paper. Introduce a known number of insects (e.g., 10-20) into each petri dish.
-
Data Collection: Record insect mortality at regular intervals (e.g., 24, 48, and 72 hours).[11] Mortality is confirmed by gently prodding the insect with a fine brush; no response indicates death.
Protocol 2.3.2: Fumigant Toxicity Bioassay
This assay is used to evaluate the efficacy of volatile compounds from botanical extracts.
-
Preparation of Test Material: Impregnate a filter paper disc with a known concentration of the botanical extract or essential oil.
-
Exposure Chamber: Place the treated filter paper in an airtight container (e.g., a glass jar) of a known volume.
-
Insect Introduction: Introduce a known number of insects into the container in a small, ventilated cage to prevent direct contact with the treated filter paper.
-
Data Collection: Seal the container and record insect mortality at specified time points (e.g., 6, 12, 24 hours).[12]
Protocol 2.3.3: Antifeedant Bioassay
This assay determines if a botanical compound deters insects from feeding.
-
Leaf Disc Preparation: Cut uniform leaf discs from the host plant using a cork borer.
-
Treatment: Treat half of the leaf discs with the botanical extract solution and the other half with the solvent control.
-
Insect Exposure: Place one treated and one control leaf disc in a petri dish with a single, pre-starved insect.
-
Data Analysis: After 24 hours, measure the area of each leaf disc consumed using a leaf area meter or image analysis software. Calculate the antifeedant index.
Data Presentation
Quantitative data from the bioassays should be summarized in clearly structured tables for easy comparison and analysis.
Table 1: Dose-Response Mortality Data for Botanical Extract A against Tribolium castaneum
| Concentration (µg/ml) | Number of Insects | Mortality (%) after 24h | Mortality (%) after 48h | Mortality (%) after 72h |
| Control (Solvent) | 30 | 0 | 0 | 3.3 |
| 50 | 30 | 10 | 16.7 | 23.3 |
| 100 | 30 | 26.7 | 40 | 53.3 |
| 200 | 30 | 50 | 66.7 | 80 |
| 400 | 30 | 83.3 | 93.3 | 100 |
Table 2: Lethal Concentration (LC50 and LC90) Values of Botanical Extract A against Tribolium castaneum
| Time (hours) | LC50 (µg/ml) | 95% Confidence Limits | LC90 (µg/ml) | 95% Confidence Limits |
| 24 | 195.5 | 165.2 - 231.8 | 380.1 | 325.7 - 443.5 |
| 48 | 145.3 | 121.5 - 173.7 | 295.8 | 250.9 - 348.7 |
| 72 | 98.7 | 80.1 - 121.6 | 210.4 | 175.3 - 252.5 |
LC50 and LC90 values are typically calculated using Probit analysis.[13]
Visualization of Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and hypothetical signaling pathways.
Caption: Experimental workflow for screening botanical insecticides.
Caption: Hypothetical signaling pathway of a neurotoxic botanical compound.
References
- 1. options.nri.org [options.nri.org]
- 2. researchgate.net [researchgate.net]
- 3. Biopesticide Discovery and Development - AGRICULTURAL RESEARCH SERVICE [portal.nifa.usda.gov]
- 4. Advances in research and utilization of botanical pesticides for agricultural pest management in Inner Mongolia, China - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bemsreports.org [bemsreports.org]
- 6. researchgate.net [researchgate.net]
- 7. Insecticidal potential of five medicinal plants: An In Vitro evaluation and molecular docking analysis of Artemisia absinthium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. entomoljournal.com [entomoljournal.com]
- 9. researchgate.net [researchgate.net]
- 10. researcherslinks.com [researcherslinks.com]
- 11. Evaluation of different high doses aqueous plant extracts for the sustainable control of <i>Aedes aegypti</i> mosquitoes under laboratory conditions - Journal of King Saud University - Science [jksus.org]
- 12. researchgate.net [researchgate.net]
- 13. Evaluating the Efficacy of Plant Extracts in Managing the Bruchid Beetle, Callosobruchus maculatus (Coleoptera: Bruchidae) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Challenges in the analysis of Humulene epoxide II in complex mixtures
Welcome to the technical support center for the analysis of Humulene epoxide II. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the analysis of this sesquiterpene epoxide in complex mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the analysis of this compound?
A1: The primary challenges in analyzing this compound, particularly in complex matrices like essential oils, include:
-
Co-elution with isomers: this compound often co-exists with other isomers, such as Humulene epoxide I and III, and other sesquiterpenoids with similar physicochemical properties, leading to incomplete chromatographic separation.[1]
-
Matrix effects: Complex sample matrices can cause ion suppression or enhancement in mass spectrometry, affecting the accuracy and precision of quantification.
-
Analyte stability: this compound can be susceptible to degradation under certain conditions, such as exposure to UV light or acidic environments, potentially leading to the formation of rearrangement products.[2][3]
-
Low concentrations: In some samples, this compound may be present at low concentrations, requiring sensitive analytical methods for detection and quantification.
Q2: I am observing poor peak shape (tailing or fronting) for this compound in my GC-MS analysis. What could be the cause?
A2: Poor peak shape for this compound can arise from several factors:
-
Active sites in the GC system: Active sites in the injector liner, column, or connections can lead to peak tailing. Using deactivated liners and columns is crucial.
-
Column overload: Injecting too concentrated a sample can cause peak fronting. Diluting the sample or reducing the injection volume can resolve this.
-
Inappropriate temperature program: A temperature ramp that is too fast may not allow for proper focusing of the analyte on the column, leading to broadened peaks.
-
Solvent mismatch: A mismatch in polarity between the sample solvent and the stationary phase can cause peak distortion. It is best to dissolve the sample in a solvent compatible with the GC column.
Q3: How can I improve the separation of this compound from its isomers?
A3: To enhance the resolution between this compound and its isomers, consider the following strategies:
-
Column selection: Utilize a GC column with a different stationary phase to alter selectivity. If a non-polar column (like a DB-5ms) does not provide adequate separation, switching to a mid-polar or polar stationary phase (e.g., a wax-type column) may improve resolution.[1]
-
Optimize the temperature program: Employ a slower oven temperature ramp rate (e.g., 2-3 °C/min) during the elution window of the sesquiterpenes to improve separation.[4]
-
Use a longer GC column: A longer column provides more theoretical plates, which can enhance separation efficiency.
-
Consider comprehensive two-dimensional gas chromatography (GCxGC): For highly complex mixtures where co-elution persists, GCxGC offers significantly higher resolving power.[2]
Q4: Are there any specific considerations for sample preparation when analyzing this compound in essential oils?
A4: Yes, proper sample preparation is critical. For essential oils, a simple dilution with a suitable solvent (e.g., hexane (B92381) or dichloromethane) is often sufficient. However, for more complex matrices or for trace-level analysis, solid-phase extraction (SPE) can be employed to clean up the sample and concentrate the analyte. A C18 sorbent can be effective for trapping sesquiterpenoids from aqueous samples, which can then be eluted with a non-polar solvent.
Q5: What is the stability of this compound during storage and analysis?
A5: this compound can degrade under certain conditions. It is known to be sensitive to UV light, which can lead to its degradation and the formation of other compounds.[2] It can also undergo rearrangement in acidic conditions.[3] Therefore, it is recommended to store samples and standards in the dark and at low temperatures. During analysis, exposure to high temperatures in the GC injector should be minimized by using an appropriate injection temperature.
Troubleshooting Guides
GC-MS Analysis Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor Resolution/Co-elution of Isomers | Suboptimal GC column or temperature program. | - Switch to a GC column with a different stationary phase (e.g., from non-polar to polar).- Decrease the oven temperature ramp rate.- Increase the column length. |
| Peak Tailing | Active sites in the injector or column; analyte interaction with the stationary phase. | - Use a deactivated inlet liner.- Trim the front end of the GC column.- Ensure the use of a high-quality, inert GC column. |
| Peak Fronting | Column overload; injection issue. | - Dilute the sample.- Reduce the injection volume.- Check for proper syringe function and injection speed. |
| Low Signal/Poor Sensitivity | Analyte degradation; matrix effects (ion suppression); leaks in the system. | - Check injector temperature to prevent thermal degradation.- Perform a matrix effect study; consider using a matrix-matched calibration.- Perform a leak check of the GC-MS system. |
| Ghost Peaks | Carryover from previous injections; contamination in the system. | - Run a solvent blank after a concentrated sample.- Clean the injector port and replace the septum.- Bake out the GC column. |
HPLC Analysis Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor Resolution | Inappropriate mobile phase composition or column. | - Adjust the mobile phase gradient to increase separation.- Try a different column chemistry (e.g., C18, Phenyl-Hexyl).- Optimize the column temperature. |
| Broad Peaks | Column degradation; large injection volume; extra-column volume. | - Replace the column if it is old or has been subjected to harsh conditions.- Reduce the injection volume.- Check for and minimize dead volume in the system connections. |
| Split Peaks | Partially clogged column frit; sample solvent incompatible with the mobile phase. | - Backflush the column (if permissible by the manufacturer).- Dissolve the sample in the mobile phase or a weaker solvent. |
| Unstable Baseline | Mobile phase not properly degassed; detector issue. | - Degas the mobile phase using sonication or helium sparging.- Purge the detector flow cell. |
Quantitative Data Summary
The following table summarizes quantitative data for this compound from various sources. Please note that values can vary significantly depending on the plant variety, growing conditions, and analytical methodology.
| Parameter | Matrix | Value | Analytical Method |
| Concentration | Hops (European Lineage) | Higher abundance compared to American lineage | GC-MS |
| Concentration | Hops (Citra variety aqueous extract) | 16.45 ppm | GC-MS |
| Concentration | Hops (Chinook variety aqueous extract) | 5.50 ppm | GC-MS |
| Concentration | Agarwood Essential Oil | 0.08% | GC-MS |
| Concentration in Beer | Various Beers | 0.002 to 2.8 mg/L (for hydrolysis products) | GC-MS |
| LOD (Limit of Detection) | Wine (for sesquiterpenes) | Average of 0.05 µg/L | HS-SPME-GC-MS |
| LOQ (Limit of Quantitation) | Wine (for sesquiterpenes) | Average of 0.15 µg/L | HS-SPME-GC-MS |
| Recovery | General Epoxides | ≥94% (with derivatization) | RP-HPLC |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound in Essential Oils
1. Sample Preparation:
-
Dilute the essential oil sample 1:100 (v/v) with hexane or dichloromethane (B109758).
2. GC-MS Parameters:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector: Split/splitless injector at 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 3 min.
-
Ramp to 200 °C at 3 °C/min.
-
Ramp to 240 °C at 10 °C/min, hold for 3 min.
-
-
MS System: Agilent 5977A MSD or equivalent.
-
Transfer Line Temperature: 240 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-350.
3. Data Analysis:
-
Identify this compound based on its retention time and mass spectrum. The molecular ion is at m/z 220.
-
Quantify using an external or internal standard method with a calibration curve.
Protocol 2: Solid-Phase Extraction (SPE) for Cleanup of this compound from an Aqueous Matrix
1. Materials:
-
C18 SPE cartridge.
-
Methanol (B129727) (for conditioning).
-
Deionized water (for equilibration).
-
Hexane or dichloromethane (for elution).
2. Procedure:
-
Conditioning: Pass 5 mL of methanol through the C18 cartridge.
-
Equilibration: Pass 5 mL of deionized water through the cartridge. Do not let the sorbent run dry.
-
Sample Loading: Load the aqueous sample containing this compound onto the cartridge at a slow flow rate.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar impurities.
-
Drying: Dry the cartridge under vacuum or with nitrogen for 10-15 minutes.
-
Elution: Elute the trapped this compound with 5 mL of hexane or dichloromethane.
-
Analysis: The eluate can be concentrated and analyzed by GC-MS as described in Protocol 1.
Protocol 3: NMR Spectroscopy for Structural Confirmation of this compound
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the isolated this compound in 0.5 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated benzene (B151609) (C₆D₆).
2. NMR Acquisition:
-
Spectrometer: Bruker Avance III HD 700 MHz or equivalent.
-
Experiments:
-
¹H NMR
-
¹³C NMR
-
DEPT-135
-
COSY (Correlation Spectroscopy)
-
HSQC (Heteronuclear Single Quantum Coherence)
-
HMBC (Heteronuclear Multiple Bond Correlation)
-
3. Key ¹³C NMR Chemical Shifts (in C₆D₆):
-
C1: 40.59 (CH₂)
-
C2: 24.51 (CH₂)
-
C3: 125.10 (CH)
-
C4: 136.21 (C)
-
C5: 38.65 (CH₂)
-
C6: 61.42 (CH)
-
C7: 61.27 (C)
-
C8: 52.88 (CH)
-
C9: 124.90 (CH)
-
C10: 139.75 (CH)
-
C11: 34.90 (C)
-
C12: 29.80 (CH₃)
-
C13: 23.95 (CH₃)
-
C14: 17.51 (CH₃)
-
C15: 16.03 (CH₃)
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting workflow for GC-MS analysis of this compound.
References
Improving the solubility and stability of Humulene epoxide II for bioassays
Welcome to the Technical Support Center for Humulene Epoxide II. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the solubility and stability of this compound in bioassays. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this compound in your research.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and use of this compound in experimental settings.
| Problem | Potential Cause | Suggested Solution |
| Precipitation of this compound upon dilution in aqueous buffer or cell culture medium. | The aqueous solubility of the highly lipophilic this compound has been exceeded. Rapid dilution of a concentrated DMSO stock into an aqueous environment can cause the compound to "crash out" of solution. | 1. Optimize DMSO Concentration: Ensure the final concentration of DMSO in your bioassay is as low as possible, ideally below 0.5%, to minimize solvent-induced precipitation and cytotoxicity. 2. Employ Stepwise Dilution: Instead of a single, large dilution, perform serial dilutions. First, create an intermediate dilution of your DMSO stock in your chosen aqueous medium (e.g., PBS or cell culture medium). Then, add this intermediate dilution to the final volume. 3. Gentle Warming and Mixing: After dilution, gently warm the solution to 37°C and mix thoroughly by vortexing or brief sonication to aid dissolution. Visually inspect the solution to ensure it is clear before use. |
| Inconsistent or non-reproducible bioassay results. | This can be a consequence of inconsistent solubility and precipitation, leading to variable effective concentrations of this compound in the assay. Degradation of the compound under experimental conditions can also contribute to this issue. | 1. Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. 2. Verify Solubility: Before proceeding with your bioassay, determine the maximum soluble concentration of this compound in your specific cell culture medium under your experimental conditions. 3. Consider Solubility Enhancers: For long-term experiments, consider using solubility-enhancing agents like cyclodextrins or Pluronic® F-68 to maintain the compound in solution. |
| Observed cytotoxicity is higher than expected or appears to be non-specific. | This could be due to the cytotoxic effects of the solvent (e.g., DMSO) at high concentrations or physical stress on cells caused by compound precipitation. | 1. Include Vehicle Controls: Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of the solvent (e.g., DMSO) used to dissolve the this compound. This will help you to distinguish between compound-specific effects and solvent-induced toxicity. 2. Work Below the Solubility Limit: Ensure that the concentrations of this compound used in your assay are below its determined solubility limit in the culture medium to avoid artifacts from compound precipitation. |
| Loss of compound activity over the course of the experiment. | This compound, being an epoxide, is susceptible to hydrolysis, especially under acidic conditions.[1] While more stable at neutral pH, some degradation may still occur over extended incubation times in aqueous media. | 1. Maintain pH Control: Ensure your experimental buffer or cell culture medium is adequately buffered to maintain a stable, neutral pH. 2. Minimize Incubation Time: If possible, design your experiments to minimize the incubation time of this compound in the aqueous medium. 3. Store Stock Solutions Properly: Store stock solutions of this compound in a suitable organic solvent like DMSO at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used and effective solvent for preparing high-concentration stock solutions of this compound. Other organic solvents such as ethanol (B145695), acetone, chloroform, and ethyl acetate (B1210297) can also be used.[2]
Q2: What is the aqueous solubility of this compound?
Q3: How should I store this compound?
A3: For long-term storage, it is recommended to store this compound as a solid at -20°C. Stock solutions in a suitable organic solvent like DMSO should be stored at -20°C or -80°C in small, single-use aliquots to minimize degradation.
Q4: Can I use surfactants or other excipients to improve the solubility of this compound?
A4: Yes, solubility-enhancing agents can be beneficial. Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with hydrophobic molecules like this compound, thereby increasing their aqueous solubility.[3][4][5] Non-ionic surfactants like Pluronic® F-68 can also be used to create micellar formulations that improve the solubility of hydrophobic compounds in aqueous solutions.[6][7]
Q5: What are the known degradation products of this compound?
A5: Under acidic conditions (pH 4), this compound is known to undergo hydrolysis to form a variety of products, including diols.[1] The stability at neutral pH typical of bioassays is higher, but slow degradation can still occur. The specific degradation products under these conditions and their potential biological activities are not well-characterized in the literature.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution until the solid is completely dissolved. Gentle warming to 37°C may be applied if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Medium
-
Materials:
-
This compound stock solution in DMSO
-
Cell culture medium (e.g., DMEM, RPMI-1640), pre-warmed to 37°C
-
Sterile tubes
-
-
Procedure:
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the final desired concentrations.
-
Example for a 10 µM final concentration from a 10 mM stock:
-
Prepare an intermediate dilution by adding 2 µL of the 10 mM stock to 198 µL of pre-warmed medium (yields a 100 µM solution).
-
Add 100 µL of the 100 µM intermediate dilution to 900 µL of pre-warmed medium to get the final 10 µM working solution.
-
-
-
Vortex the working solution gently.
-
Visually inspect the solution for any signs of precipitation. If precipitation is observed, consider using a lower final concentration or employing a solubility enhancer as described in Protocol 3.
-
Use the freshly prepared working solution immediately for your bioassay.
-
Protocol 3: Improving Aqueous Solubility using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile water or PBS
-
Organic solvent (e.g., ethanol or acetone)
-
-
Procedure (Co-evaporation Method):
-
Dissolve a known amount of this compound and a molar excess of HP-β-CD (e.g., 1:2 or 1:5 molar ratio) in a minimal amount of a suitable organic solvent in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to form a thin film.
-
Further dry the film under vacuum to remove any residual solvent.
-
Reconstitute the resulting solid inclusion complex in your desired aqueous buffer or cell culture medium to the desired final concentration.
-
Sterile-filter the final solution before use in cell culture.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Chloroform | Soluble | [2] |
| Dichloromethane | Soluble | [2] |
| Ethyl Acetate | Soluble | [2] |
| DMSO | Soluble | [2] |
| Acetone | Soluble | [2] |
| Water | Poorly Soluble | - |
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Postulated inhibitory effect on the NF-κB signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. (-)-Humulene epoxide II | 19888-34-7 [chemicalbook.com]
- 3. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Optimizing GC-MS parameters for the sensitive detection of Humulene epoxide II
Welcome to the technical support center for the sensitive detection of Humulene Epoxide II using Gas Chromatography-Mass Spectrometry (GC-MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the molecular weight and expected mass spectrum for this compound?
A1: this compound has a molecular formula of C₁₅H₂₄O and a molecular weight of approximately 220.35 g/mol .[1] In a typical Electron Ionization (EI) GC-MS analysis, you can expect to see a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 220. A characteristic base peak, representing a significant fragment ion, is often observed at m/z 109.[1]
Q2: Which type of GC column is most suitable for analyzing this compound?
A2: For the analysis of sesquiterpenes like this compound, a non-polar or mid-polar capillary column is generally recommended. A common choice is a column with a 5% phenyl-methylpolysysiloxane stationary phase (e.g., DB-5MS or HP-5MS).[2][3] These columns provide good separation for a wide range of terpenes. For separating isomers, a column with a different selectivity, such as a mid-polar or polar stationary phase (e.g., a wax-type column), may be beneficial.[2]
Q3: What are the critical GC oven temperature program parameters to consider?
A3: Optimizing the oven temperature program is crucial for good separation. Key considerations include:
-
Initial Temperature: A lower initial temperature (e.g., 50-60°C) can improve the focusing of volatile compounds at the head of the column.[2][4]
-
Ramp Rate: A slower temperature ramp rate (e.g., 2-5°C/min) can enhance the separation of closely eluting compounds, including isomers.[2][5]
-
Final Temperature: The final temperature should be high enough to ensure all analytes of interest are eluted from the column, but not so high as to cause column bleed or degradation of thermally sensitive compounds.
Q4: How can I improve the sensitivity of my analysis for low concentrations of this compound?
A4: To enhance sensitivity, consider the following:
-
Injection Mode: Use a splitless injection to introduce the entire sample volume onto the column, which is ideal for trace analysis.
-
Sample Concentration: If possible, concentrate your sample using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[6]
-
MS Parameters: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. By monitoring only the characteristic ions of this compound (e.g., m/z 220, 109), you can significantly increase the signal-to-noise ratio.
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause: Active sites in the GC inlet or column can cause peak tailing for polar compounds. Column overload can lead to peak fronting.
-
Solution:
-
Use a deactivated inlet liner to minimize active sites.[2]
-
Ensure the column is properly installed to avoid dead volume.[7]
-
If fronting is observed, dilute the sample or use a larger split ratio.[8]
-
Perform regular maintenance, including cleaning the injector and trimming the first few centimeters of the column.[7]
-
Issue 2: Co-elution with Other Compounds or Isomers
-
Possible Cause: Sesquiterpene isomers often have very similar chemical properties, leading to incomplete separation.[2]
-
Solution:
-
Optimize the Temperature Program: A slower ramp rate or introducing isothermal holds at critical elution points can improve resolution.[2]
-
Change the Column: Switching to a column with a different stationary phase chemistry can alter selectivity and resolve co-eluting peaks.[2]
-
Adjust Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas (e.g., helium) can maximize column efficiency.[9]
-
Issue 3: Low or No Signal for this compound
-
Possible Cause: Analyte degradation in the hot GC inlet, insufficient sample concentration, or leaks in the system.
-
Solution:
-
Optimize Injector Temperature: While a high temperature is needed for volatilization, excessively high temperatures can degrade thermally labile compounds like some sesquiterpenes. An optimized temperature is crucial.[2]
-
Check for Leaks: Use an electronic leak detector to ensure the integrity of all fittings and connections.
-
Verify Sample Preparation: Ensure the extraction and dilution steps are appropriate for the expected concentration of the analyte. For volatile and semi-volatile compounds, headspace sampling can be an effective technique.[6][10]
-
Experimental Protocols
Detailed GC-MS Methodology
This protocol provides a starting point for the analysis of this compound. Optimization may be required based on your specific instrument and sample matrix.
-
Sample Preparation (Liquid-Liquid Extraction):
-
Extract the sample containing this compound with a suitable volatile organic solvent such as hexane (B92381) or ethyl acetate.[3][6]
-
If the sample is aqueous, perform a liquid-liquid extraction by mixing the sample with an equal volume of the organic solvent.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge to separate the layers.
-
Carefully collect the organic layer containing the analyte.
-
If necessary, concentrate the extract under a gentle stream of nitrogen.
-
Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
The separated compounds will be detected by the mass spectrometer.
-
Quantitative Data Summary
| Parameter | Recommended Setting | Notes |
| Gas Chromatography (GC) | ||
| GC Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar column is a good starting point.[3] |
| Carrier Gas | Helium | |
| Flow Rate | 1.0 - 1.5 mL/min | Optimize for best efficiency.[9] |
| Injection Mode | Splitless | For sensitive detection of low concentrations. |
| Injector Temperature | 250 °C | May need optimization to prevent degradation.[2] |
| Oven Program | ||
| Initial Temperature | 60 °C, hold for 2 min | Lower initial temperature improves peak focusing.[2] |
| Ramp Rate | 3 °C/min to 240 °C | A slow ramp enhances separation.[4] |
| Final Temperature | 240 °C, hold for 5 min | |
| Mass Spectrometry (MS) | ||
| Ionization Mode | Electron Ionization (EI) | |
| Ionization Energy | 70 eV | Standard for creating reproducible mass spectra.[4] |
| Mass Range | 40 - 400 amu (Full Scan) | For initial identification. |
| Monitored Ions (SIM) | m/z 220, 109 | For sensitive quantification.[1] |
| Ion Source Temperature | 230 °C | |
| Transfer Line Temperature | 280 °C |
Visualizations
Caption: Workflow for the GC-MS analysis of this compound.
References
- 1. Buy this compound | 19888-34-7 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. scielo.br [scielo.br]
- 5. This compound [webbook.nist.gov]
- 6. Sample preparation GC-MS [scioninstruments.com]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. gcms.cz [gcms.cz]
- 10. LABTips: Troubleshooting Tricky Terpenes | Labcompare.com [labcompare.com]
Troubleshooting common issues in Humulene epoxide II bioassay development
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Humulene epoxide II.
Frequently Asked Questions (FAQs)
Compound Properties and Preparation
Q1: What are the key physicochemical properties of this compound to consider for bioassay development?
A1: this compound is a sesquiterpene epoxide with the molecular formula C₁₅H₂₄O. It is a lipophilic compound with low aqueous solubility. This is a critical factor to consider when preparing solutions for cell-based assays to avoid precipitation and ensure accurate dosing. It is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[1][2]
Q2: How should I prepare a stock solution of this compound?
A2: A high-concentration stock solution of this compound should be prepared in a high-quality, anhydrous organic solvent like DMSO. To ensure complete dissolution, you can warm the tube to 37°C and sonicate it.[1] It is recommended to prepare fresh solutions for each experiment and store stock solutions in small aliquots at -20°C to minimize freeze-thaw cycles.
Q3: What is the maximum final concentration of DMSO that is safe for most cell lines?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity. However, the tolerance to DMSO can vary between cell lines. It is crucial to include a vehicle control (media with the same final DMSO concentration as your experimental wells) in all experiments to account for any effects of the solvent on cell viability and function.
Assay Development and Troubleshooting
Q4: I am observing precipitation of this compound when I add it to my aqueous cell culture medium. What can I do?
A4: Precipitation is a common issue with hydrophobic compounds. Here are some steps to troubleshoot this:
-
Optimize Dilution: Instead of a single large dilution, perform a serial dilution of your DMSO stock solution into the cell culture medium. Add the compound stock dropwise while gently vortexing the medium to facilitate mixing.
-
Use a Carrier Protein: For some assays, you can pre-complex the compound with a carrier protein like bovine serum albumin (BSA) to improve its solubility in aqueous solutions.
-
Reduce Final Concentration: If precipitation persists, you may need to lower the final concentration of this compound in your assay.
Q5: My bioassay results show high variability between replicates. What are the potential causes?
A5: High variability can stem from several factors:
-
Compound Precipitation: Inconsistent precipitation can lead to different effective concentrations in each well. Visually inspect your plates for any signs of precipitation.
-
Cell Seeding Inconsistency: Ensure you have a homogenous cell suspension and use calibrated pipettes to seed the same number of cells in each well.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth. It is good practice to not use the outermost wells for experimental samples and instead fill them with sterile PBS or media.
-
Inconsistent Incubation: Ensure uniform temperature and CO₂ distribution in your incubator.
Q6: I am not observing any biological effect of this compound in my assay. What should I check?
A6: A lack of effect could be due to several reasons. The following diagram outlines a logical troubleshooting workflow:
Quantitative Data Summary
The following tables provide examples of quantitative data for sesquiterpenes in relevant bioassays. Note that specific IC₅₀ values for this compound are not widely available in the public domain and the values presented here are for illustrative purposes based on its known biological activities.
Table 1: Illustrative Cytotoxic Activity of this compound
| Cell Line | Assay Type | Incubation Time (hours) | Illustrative IC₅₀ (µM) |
| A549 (Human Lung Carcinoma) | MTT | 24 | 15.5 |
| PC-3 (Human Prostate Cancer) | MTT | 24 | 25.2 |
| K562 (Human Myelogenous Leukemia) | MTT | 24 | 18.9 |
Note: this compound has been reported to have cytotoxic activity against A549, PC-3, and K562 cell lines. The IC₅₀ values presented are hypothetical and for illustrative purposes.
Table 2: Reported Cytotoxic Activity of Other Sesquiterpenes
| Compound | Cell Line | Assay Type | IC₅₀ (µM) | Reference |
| Parthenolide | C2C12 | MTT | 5.6 (24h), 4.7 (48h) | [3] |
| Ivalin | C2C12 | MTT | 3.3 (24h), 2.7 (48h) | [3] |
| Geigerin | C2C12 | MTT | 3800 (48h) | [3] |
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity
This protocol is used to assess the effect of this compound on cell viability by measuring the metabolic activity of cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound from your DMSO stock solution in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control wells (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol measures the production of nitric oxide, a key inflammatory mediator, by macrophages.
Methodology:
-
Cell Seeding and Stimulation: Seed RAW 264.7 macrophages in a 96-well plate (e.g., 5 x 10⁴ cells/well) and allow them to adhere for 24 hours. Pre-treat the cells with various concentrations of this compound for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Incubate for 24 hours.
-
Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Griess Reaction: Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) to each well, followed by 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubation: Incubate the plate at room temperature for 10 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite (B80452). Use the standard curve to determine the concentration of nitrite in your samples, which reflects the amount of NO produced.
Signaling Pathway Diagram
Hypothesized Anti-Inflammatory Signaling Pathway of this compound
Sesquiterpenes are known to exert anti-inflammatory effects by modulating key signaling pathways. A plausible mechanism of action for this compound is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
References
Strategies for Enhancing Humulene Epoxide II Extraction from Plant Matrices: A Technical Support Guide
FOR IMMEDIATE RELEASE
[City, State] – [Date] – To assist researchers, scientists, and drug development professionals in optimizing the extraction of the promising therapeutic compound Humulene Epoxide II, this technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs). This resource addresses common challenges encountered during the extraction process from various plant matrices, offering detailed experimental protocols and data-driven strategies to improve yield and purity.
This compound, a sesquiterpenoid found in various medicinal plants such as Humulus lupulus (hops), Zingiber officinale (ginger), and Cordia verbenacea, has garnered significant interest for its potential anti-inflammatory and analgesic properties. However, its efficient extraction presents several challenges, including low yields and potential degradation. This guide aims to provide practical solutions to these issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary plant sources for high-yield extraction of this compound?
A1: The most commonly cited sources for this compound are the essential oils of Humulus lupulus (hops) and rhizomes of Zingiber officinale (ginger).[1][2] Other reported plant sources include Cordia verbenacea. The concentration of this compound can vary significantly depending on the plant variety, growing conditions, and harvesting time.
Q2: Which extraction methods are most effective for maximizing the yield of this compound?
A2: The choice of extraction method is critical and depends on factors such as the starting plant material, desired purity, and available equipment. Common methods include conventional solvent extraction (maceration, Soxhlet), and modern techniques like Supercritical Fluid Extraction (SFE), Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Hydrodistillation (MAHD). While conventional methods are simpler, modern techniques often offer higher efficiency and reduced extraction times.[3][4][5]
Q3: How does the choice of solvent impact the extraction efficiency of this compound?
A3: As a relatively non-polar sesquiterpenoid, this compound is best extracted using non-polar or moderately polar solvents. Solvents like hexane (B92381), ethyl acetate, and dichloromethane (B109758) are effective. The use of polar solvents like ethanol (B145695) may result in lower yields of this compound but can be useful for co-extracting other valuable compounds. The polarity of the solvent is a key parameter to optimize for selective extraction.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | 1. Inappropriate Solvent Choice: The solvent may be too polar or not selective enough. 2. Insufficient Extraction Time/Temperature: The compound may not have been fully extracted from the plant matrix. 3. Degradation of the Compound: this compound may be sensitive to heat, light, or acidic conditions. | 1. Optimize Solvent Polarity: Test a range of solvents from non-polar (e.g., hexane) to moderately polar (e.g., ethyl acetate). 2. Adjust Extraction Parameters: Increase the extraction time or temperature incrementally. For thermal-sensitive compounds, consider non-thermal methods like Ultrasound-Assisted Extraction (UAE). 3. Control Extraction Conditions: Protect the extraction setup from light. If using methods involving heat, keep the temperature as low as possible. Buffer the extraction solvent to a neutral pH to prevent acid-catalyzed degradation. |
| Presence of Impurities in the Extract | 1. Non-Selective Extraction: The solvent may be co-extracting a wide range of other compounds. 2. Degradation Products: The target compound may be degrading into other substances during extraction. | 1. Sequential Extraction: Start with a non-polar solvent to remove lipids and other non-polar impurities, followed by a slightly more polar solvent to extract this compound. 2. Analyze for Degradants: Use techniques like GC-MS to identify potential degradation products. This can provide clues about the degradation pathway and how to prevent it (e.g., by adjusting pH or temperature).[6] |
| Inconsistent Extraction Yields | 1. Variability in Plant Material: The concentration of this compound can differ between plant batches. 2. Inconsistent Extraction Procedure: Minor variations in parameters like particle size, solvent-to-solid ratio, and extraction time can affect the yield. | 1. Standardize Plant Material: If possible, use plant material from the same source and harvest time. Proper drying and storage are also crucial. 2. Maintain Strict Protocol Adherence: Ensure all extraction parameters are kept constant between experiments. |
Experimental Protocols
Protocol 1: Conventional Solvent Extraction (Soxhlet)
This protocol is suitable for researchers with standard laboratory equipment.
-
Sample Preparation: Dry the plant material (e.g., ginger rhizomes) at a low temperature (e.g., 40-50°C) to a constant weight and grind it into a fine powder (e.g., 20-40 mesh).
-
Extraction:
-
Place a known amount of the powdered plant material (e.g., 20 g) into a cellulose (B213188) thimble.
-
Place the thimble inside a Soxhlet extractor.
-
Add a suitable solvent (e.g., n-hexane or ethyl acetate, 250 mL) to the round-bottom flask.
-
Heat the solvent to its boiling point and allow the extraction to proceed for a set duration (e.g., 6-8 hours). The solvent will continuously cycle through the plant material, extracting the desired compounds.[3]
-
-
Solvent Removal: After extraction, concentrate the solvent using a rotary evaporator under reduced pressure to obtain the crude extract.
-
Quantification: Analyze the crude extract for this compound content using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
Protocol 2: Ultrasound-Assisted Extraction (UAE)
This method is faster and often more efficient than conventional methods.
-
Sample Preparation: Prepare the plant material as described in Protocol 1.
-
Extraction:
-
Place a known amount of the powdered plant material (e.g., 10 g) in an Erlenmeyer flask.
-
Add the chosen solvent (e.g., ethanol:water 70:30 v/v) at a specific solid-to-liquid ratio (e.g., 1:10 w/v).
-
Place the flask in an ultrasonic bath and sonicate for a predetermined time (e.g., 30 minutes) and temperature (e.g., 40°C).
-
-
Separation and Concentration: Filter the mixture to separate the solid residue from the extract. Concentrate the extract using a rotary evaporator.
-
Quantification: Quantify the this compound content as described in Protocol 1.
Protocol 3: Supercritical Fluid Extraction (SFE) with CO₂
This "green" technique uses supercritical carbon dioxide as the solvent, which is non-toxic and easily removed.
-
Sample Preparation: Prepare the plant material as described in Protocol 1.
-
Extraction:
-
Load the powdered plant material into the extraction vessel of the SFE system.
-
Set the extraction parameters: pressure (e.g., 100-300 bar), temperature (e.g., 40-60°C), and CO₂ flow rate. The addition of a co-solvent like ethanol can sometimes improve the extraction of moderately polar compounds.[7][8]
-
Run the extraction for the desired duration. The extracted compounds are collected in a separator.
-
-
Collection: The extract is collected from the separator after the CO₂ is returned to its gaseous state.
-
Quantification: Analyze the extract for this compound content.
Data on Extraction Parameters
While direct comparative data for this compound is limited, the following table summarizes general findings for sesquiterpenoid extraction from relevant plant matrices. Researchers should use this as a starting point for their optimization studies.
| Extraction Method | Plant Matrix | Solvent/Conditions | Key Findings on Sesquiterpenoid Yield | Reference |
| Soxhlet | Zingiber officinale | Ethanol | Higher overall extract yield compared to hexane and ethyl acetate. | [9] |
| Supercritical CO₂ | Humulus lupulus | 10-15 MPa, 40°C | Yield increased with pressure; prolonged extraction time was required. | [8] |
| Microwave-Assisted Hydrodistillation | Humulus lupulus | Water | Optimized lab-scale protocol yielded 20.5 mL/kg of volatile fraction from fresh hops. | [10][11] |
| Ultrasound-Assisted Extraction | Zingiber officinale | 70% Ethanol | Efficient extraction of bioactive compounds. |
Visualizing Extraction Workflows and Troubleshooting
To further aid researchers, the following diagrams illustrate a general extraction workflow and a troubleshooting decision tree.
Caption: General workflow for the extraction and purification of this compound.
Caption: Troubleshooting decision tree for low extraction yield of this compound.
This technical support guide is intended to be a living document and will be updated as new research and data become available. For further inquiries, please contact our technical support team.
References
- 1. jurnal.farmasi.umi.ac.id [jurnal.farmasi.umi.ac.id]
- 2. Development and validation of HPLC-DAD-CAD-MS(3) method for qualitative and quantitative standardization of polyphenols in Agrimoniae eupatoriae herba (Ph. Eur) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. extractionmagazine.com [extractionmagazine.com]
- 4. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jabe.in [jabe.in]
- 6. researchgate.net [researchgate.net]
- 7. Sub- and Supercritical Extraction of Slovenian Hops (Humulus lupulus L.) Aurora Variety Using Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimized Supercritical CO2 Extraction Enhances the Recovery of Valuable Lipophilic Antioxidants and Other Constituents from Dual-Purpose Hop (Humulus lupulus L.) Variety Ella - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Extraction of High Value Products from Zingiber officinale Roscoe (Ginger) and Utilization of Residual Biomass | MDPI [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Overcoming interference in the quantification of sesquiterpene epoxides
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common interference issues encountered during the quantification of sesquiterpene epoxides.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for quantifying sesquiterpene epoxides?
A1: The two most prevalent analytical techniques for the quantification of sesquiterpene epoxides are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS or LC-MS/MS).[1][2] GC-MS is well-suited for volatile and thermally stable sesquiterpene epoxides, while LC-MS is preferred for less volatile or thermally labile compounds.[2]
Q2: I am observing co-elution of isomers in my GC-MS analysis. How can I improve separation?
A2: Co-elution of sesquiterpene isomers is a frequent challenge due to their similar physicochemical properties. To improve separation, consider the following strategies:
-
Optimize the GC oven temperature program: A slower temperature ramp or the introduction of isothermal holds at critical elution times can enhance resolution.
-
Select a different GC column: If you are using a non-polar column, switching to a mid-polar or polar stationary phase can alter selectivity and resolve co-eluting peaks.
-
Use a longer GC column or one with a smaller internal diameter: This increases the number of theoretical plates and can improve separation efficiency.
Q3: My analyte signal is significantly lower in biological samples compared to my standards in solvent (LC-MS analysis). What could be the cause?
A3: This phenomenon is likely due to matrix effects , specifically ion suppression.[3][4] Co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts) can interfere with the ionization of your target analyte in the mass spectrometer's ion source, leading to a decreased signal.[5][6]
Q4: How can I minimize matrix effects in my LC-MS analysis?
A4: Several strategies can be employed to mitigate matrix effects:
-
Effective sample preparation: Utilize techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) to remove interfering matrix components.[7][8][9]
-
Use of a stable isotope-labeled internal standard (SIL-IS): An SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data analysis.
-
Matrix-matched calibration curves: Prepare your calibration standards in a blank matrix that is identical to your samples to compensate for consistent matrix effects.
-
Sample dilution: Diluting the sample can reduce the concentration of interfering components, but ensure your analyte concentration remains above the limit of quantification.[10][11]
Q5: Are sesquiterpene epoxides stable during sample storage and preparation?
A5: The stability of sesquiterpene epoxides can be a concern. For instance, some sesquiterpene lactones have shown instability in powdered herbal material. It is crucial to evaluate the stability of your target analyte under your specific storage and sample preparation conditions. This can be done by analyzing quality control (QC) samples at different time points and under different conditions.
Troubleshooting Guides
Guide 1: Poor Recovery and High Matrix Effects in LC-MS/MS Analysis of Plasma Samples
Problem: You are experiencing low recovery and significant ion suppression when quantifying a sesquiterpene epoxide in plasma using protein precipitation.
Solution Workflow:
Caption: Troubleshooting workflow for low recovery and high matrix effects.
Quantitative Data Comparison for Sample Preparation Methods:
The following table summarizes typical recovery and matrix effect data for different sample preparation methods used in the analysis of organic molecules in complex matrices. While specific values will vary for each sesquiterpene epoxide and matrix, this provides a general comparison.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation | 85 - 110% | -50% to +20% (High Suppression) | Fast and simple | High matrix effects |
| Liquid-Liquid Extraction (LLE) | 60 - 90%[7] | -30% to +10% (Moderate Suppression) | Good for non-polar analytes | Can be labor-intensive, may have emulsion issues |
| Solid-Phase Extraction (SPE) | 80 - 115%[8] | -15% to +5% (Low Suppression)[8] | High selectivity, clean extracts | Method development can be time-consuming |
| QuEChERS | 90 - 110%[7] | -20% to +10% (Low to Moderate Suppression)[12] | Fast, high-throughput, versatile | May require optimization for specific matrices |
Note: Matrix Effect (%) is calculated as ((Peak Area in Matrix) / (Peak Area in Solvent) - 1) * 100. A negative value indicates ion suppression, while a positive value indicates ion enhancement.
Guide 2: Co-eluting Isomers in GC-MS Analysis of Essential Oils
Problem: Your GC-MS chromatogram shows overlapping peaks for your target sesquiterpene epoxide and a structurally similar isomer.
Solution Workflow:
Caption: Troubleshooting workflow for co-eluting GC-MS peaks.
GC Column Selection Guide for Sesquiterpene Epoxides:
| Stationary Phase | Polarity | Typical Application |
| 5% Phenyl-methylpolysiloxane (e.g., DB-5, HP-5MS) | Non-polar | General purpose, good for a wide range of compounds. Often the first choice. |
| 50% Phenyl-methylpolysiloxane (e.g., DB-17, HP-50+) | Mid-polar | Offers different selectivity compared to non-polar columns, can resolve isomers that co-elute on a DB-5. |
| Polyethylene Glycol (e.g., DB-WAX, HP-INNOWax) | Polar | Good for separating compounds based on polarity differences. Can be effective for resolving isomers with different polarities. |
Experimental Protocols
Protocol 1: LC-MS/MS Quantification of a Sesquiterpene Epoxide in Plasma
This protocol is adapted from a method for zerumbone, a sesquiterpene, and is a good starting point for the quantification of a sesquiterpene epoxide in a biological matrix.[1][13]
1. Materials and Reagents:
-
Sesquiterpene epoxide analytical standard
-
Stable isotope-labeled internal standard (if available)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Drug-free plasma
2. Sample Preparation (Solid-Phase Extraction):
-
Condition an SPE cartridge (e.g., a polymeric reversed-phase sorbent) with 1 mL of methanol followed by 1 mL of water.
-
To 100 µL of plasma sample, add the internal standard solution.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
3. LC-MS/MS Conditions:
| Parameter | Condition |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 30% B to 95% B over 2 min, hold at 95% B for 1 min, return to 30% B and equilibrate for 1.5 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
4. Method Validation: The method should be validated for linearity, accuracy, precision, selectivity, recovery, and matrix effects according to relevant guidelines.[7]
Protocol 2: GC-MS Quantification of Caryophyllene (B1175711) Oxide in an Essential Oil Matrix
This protocol provides a general procedure for the quantification of caryophyllene oxide, a common sesquiterpene epoxide, in an essential oil.[3][13]
1. Materials and Reagents:
-
Caryophyllene oxide analytical standard
-
Internal standard (e.g., tetradecane)
-
Hexane (B92381) (GC grade)
-
Essential oil sample
2. Sample Preparation:
-
Prepare a stock solution of caryophyllene oxide and the internal standard in hexane.
-
Create a series of calibration standards by diluting the stock solution.
-
Accurately weigh a small amount of the essential oil and dissolve it in a known volume of hexane containing the internal standard.
-
Inject an aliquot into the GC-MS system.
3. GC-MS Conditions:
| Parameter | Condition |
| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Program | 40 °C (1 min hold), ramp at 5 °C/min to 150 °C, then ramp at 10 °C/min to 250 °C (1 min hold) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Mode | Selected Ion Monitoring (SIM) using characteristic ions for caryophyllene oxide (e.g., m/z 93, 133) and the internal standard |
Signaling Pathway
Sesquiterpenes and their derivatives, including epoxides, are known to exhibit a wide range of biological activities, often through the modulation of inflammatory signaling pathways.[14] A common target is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
Caption: Simplified NF-κB signaling pathway and a potential point of inhibition by sesquiterpene epoxides.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Gas chromatography for β-caryophyllene determination in St. John’s wort infused oil [lmaleidykla.lt]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 7. projects.lne.eu [projects.lne.eu]
- 8. Caryophyllene Oxide, a Bicyclic Terpenoid Isolated from Annona macroprophyllata with Antitumor Activity: In Vivo, In Vitro, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The Complexity of Sesquiterpene Chemistry Dictates Its Pleiotropic Biologic Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Humulene epoxide II in DMSO and other solvents over time
Welcome to the technical support center for Humulene Epoxide II. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the handling and experimental use of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of the compound throughout your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a naturally occurring sesquiterpene epoxide.[1] It has been studied for a variety of biological activities, including anti-inflammatory, antimalarial, and cytotoxic effects against certain cancer cell lines.[1][2][3][4]
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in a range of organic solvents, including Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[2][4]
Q3: How should I store stock solutions of this compound?
A3: For long-term storage, it is recommended to store stock solutions of this compound at -20°C or -80°C.[2][5] Aliquoting the stock solution can help to avoid repeated freeze-thaw cycles, which may contribute to degradation.[6][7] For short-term storage, refrigeration at 2-8°C may be adequate, but stability should be verified.[5]
Q4: I am observing inconsistent results in my bioassays. Could this be related to the stability of this compound?
A4: Yes, inconsistent experimental outcomes are a common sign of compound instability.[6][8] The epoxide ring in this compound is susceptible to hydrolysis, especially under acidic or basic conditions, which can lead to the formation of less active or inactive degradation products.[1][9] Factors such as solvent, pH, temperature, and light exposure can all impact the stability of the compound.[8][10]
Q5: What are the potential degradation pathways for this compound?
A5: The primary degradation pathway for epoxides like this compound is through ring-opening reactions. This can be catalyzed by acids or bases, or occur via nucleophilic attack.[9][11] In aqueous solutions or in the presence of nucleophilic solvents, this can lead to the formation of diols or other derivatives, which may not possess the same biological activity as the parent compound.
Troubleshooting Guides
Guide 1: Assessing the Stability of this compound in Solution
If you suspect that this compound is degrading in your experimental setup, a systematic stability assessment is recommended.
Experimental Protocol: Stability Assessment of this compound
-
Prepare Stock Solution: Dissolve this compound in a high-purity, anhydrous solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10 mM).
-
Prepare Working Solutions: Dilute the stock solution to the final experimental concentration in the solvent or medium of interest (e.g., DMSO, ethanol, cell culture media).
-
Incubation: Incubate the working solutions under your typical experimental conditions (e.g., 37°C, room temperature). Protect from light if photosensitivity is a concern.
-
Time Points: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Sample Quenching and Storage: Immediately stop potential degradation by mixing the aliquot with a cold organic solvent like acetonitrile (B52724) and store at -80°C until analysis.[10]
-
Analysis: Analyze the samples using a validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to quantify the remaining percentage of intact this compound.[10]
Data Presentation: Hypothetical Stability of this compound
| Solvent/Medium | Temperature | Time (hours) | % Remaining (Hypothetical) |
| DMSO | Room Temp | 0 | 100 |
| 24 | 95 | ||
| 48 | 90 | ||
| Ethanol | Room Temp | 0 | 100 |
| 24 | 85 | ||
| 48 | 75 | ||
| Cell Culture Media (pH 7.4) | 37°C | 0 | 100 |
| 8 | 80 | ||
| 24 | 50 | ||
| Acidic Buffer (pH 4) | Room Temp | 0 | 100 |
| 4 | 60 | ||
| 8 | 30 |
Guide 2: Mitigating Degradation of this compound
If instability is confirmed, the following steps can help to minimize degradation:
-
Prepare Fresh Solutions: Always prepare working solutions immediately before use.[10]
-
Control pH: Avoid acidic or basic conditions if possible. Buffer your solutions to a neutral pH if compatible with your experimental system.
-
Minimize Temperature Exposure: Keep solutions on ice when not in use and minimize incubation times at elevated temperatures.
-
Solvent Selection: While soluble in several solvents, aprotic solvents like DMSO may offer better stability than protic solvents like ethanol, which can participate in ring-opening reactions. However, this needs to be experimentally verified.
-
Use High-Purity Solvents: Water content in solvents like DMSO can contribute to hydrolysis. Use anhydrous grade solvents when possible.
Visualizations
Caption: Workflow for assessing the stability of this compound.
References
- 1. Buy this compound | 19888-34-7 [smolecule.com]
- 2. This compound | CAS:19888-34-7 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. This compound | CAS:19888-34-7 | Manufacturer ChemFaces [chemfaces.com]
- 4. (-)-Humulene epoxide II | 19888-34-7 [chemicalbook.com]
- 5. Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts [greenskybio.com]
- 6. benchchem.com [benchchem.com]
- 7. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. jsynthchem.com [jsynthchem.com]
Preventing the degradation of Humulene epoxide II during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Humulene (B1216466) epoxide II during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is Humulene Epoxide II and why is its stability a concern?
This compound is a sesquiterpenoid, a natural compound found in various plants, including those used in traditional medicine and the food industry. Its epoxide functional group is highly reactive and susceptible to degradation, which can lead to inaccurate quantification and misinterpretation of its biological activity in research and drug development.
Q2: What are the primary factors that cause the degradation of this compound?
The primary factors that can induce the degradation of this compound during sample preparation are:
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pH: Acidic and strongly alkaline conditions can catalyze the opening of the epoxide ring, leading to the formation of diols and other rearrangement products. Studies have shown significant degradation at pH 4.0.[1]
-
Temperature: Elevated temperatures can accelerate degradation reactions. Many conventional extraction techniques that use heat can lead to the loss of this thermolabile compound.[2]
-
Light: Exposure to UV light can induce the degradation of related terpenes and may also affect the stability of this compound.
-
Active Surfaces: Certain materials used in chromatography, such as silica (B1680970) gel, can have acidic sites on their surface that promote the degradation of epoxides.[1]
Q3: What are the common degradation products of this compound?
Under acidic conditions (e.g., pH 4.0), this compound is known to hydrolyze into various diols and other rearranged products.[1] Chromatographic artifacts can also be generated, particularly on active stationary phases like silica.[1]
Q4: Can I use standard extraction methods like Soxhlet or high-temperature solvent extraction for this compound?
It is strongly advised to avoid high-temperature extraction methods such as Soxhlet, as they can lead to significant degradation of thermolabile compounds like this compound.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no recovery of this compound in the final extract. | Degradation during extraction due to high temperature. | Employ cold extraction techniques such as cold ethanol (B145695) extraction or supercritical fluid extraction (SFE).[3][4][5][6] |
| Degradation due to acidic or alkaline conditions during extraction or sample processing. | Maintain a neutral pH throughout the sample preparation process. Use buffered solutions if necessary. | |
| Appearance of unexpected peaks in the chromatogram. | Formation of degradation products during sample preparation or analysis. | Review the entire workflow for potential degradation triggers (pH, temperature, light, active surfaces). Use inert materials and optimized analytical conditions. |
| Rearrangement on the chromatographic column. | Use an inert GC column (e.g., with a bonded and cross-linked stationary phase) or a reversed-phase HPLC column with a neutral mobile phase.[7][8] | |
| Inconsistent quantitative results between replicate samples. | Variable degradation due to inconsistent sample handling. | Standardize all sample preparation steps, minimizing exposure to heat, light, and extreme pH. |
| On-column degradation that is not reproducible. | Ensure the analytical system is inert. Use a guard column to protect the analytical column from reactive matrix components. |
Experimental Protocols
Protocol 1: Cold Solvent Extraction for Preservation of this compound
This protocol is designed to minimize the thermal degradation of this compound during the initial extraction from a plant matrix.
Materials:
-
Plant material (air-dried and ground)
-
Pre-chilled (-20°C to -40°C) ethanol or ethyl acetate
-
Homogenizer or ultrasonic bath
-
Centrifuge
-
Rotary evaporator with a chilled water bath
Procedure:
-
Weigh the ground plant material and place it in a pre-chilled extraction vessel.
-
Add the pre-chilled solvent at a sample-to-solvent ratio of 1:10 (w/v).
-
Homogenize the sample in the cold solvent for 5-10 minutes or sonicate in an ultrasonic bath at a low temperature for 15-20 minutes.
-
Centrifuge the mixture at 4°C to pellet the plant debris.
-
Carefully decant the supernatant (the extract).
-
For exhaustive extraction, the pellet can be re-extracted with fresh cold solvent.
-
Combine the supernatants and concentrate the extract under reduced pressure using a rotary evaporator with a water bath temperature not exceeding 30°C.
-
The final extract should be stored at -20°C or lower in an amber vial to protect it from light.
Protocol 2: Supercritical Fluid Extraction (SFE) of this compound
SFE is a green and gentle technique suitable for the extraction of thermolabile compounds.
Instrumentation:
-
Supercritical Fluid Extractor
Parameters (starting point, optimization may be required):
-
Supercritical Fluid: Carbon dioxide (CO2)
-
Co-solvent: Ethanol (5-10%) to increase the polarity of the fluid and enhance the extraction of sesquiterpenoids.
-
Temperature: 40-50°C
-
Pressure: 100-200 bar
-
Flow rate: 2-5 mL/min
Procedure:
-
Load the ground plant material into the extraction vessel of the SFE system.
-
Set the extraction parameters (temperature, pressure, co-solvent percentage, and flow rate).
-
Perform the extraction. The extracted analytes are collected in a collection vial after depressurization of the CO2.
-
The collected extract should be stored at -20°C or lower in an amber vial.
Quantitative Data Summary
Currently, there is a lack of publicly available, detailed quantitative studies on the degradation kinetics of this compound under a wide range of conditions. The following table summarizes the known stability information and provides recommended conditions based on the general properties of epoxides and related terpenes.
| Parameter | Condition | Observed Effect on this compound / Related Compounds | Recommendation for Sample Preparation |
| pH | Acidic (pH 4.0) | Hydrolysis to diols and other rearrangement products.[1] | Maintain neutral pH (6.5-7.5). Use buffers if necessary. |
| Strongly Alkaline | Potential for epoxide ring-opening. | Avoid strongly alkaline conditions. | |
| Temperature | High Temperature | Degradation of thermolabile terpenes.[2] | Use cold extraction methods (-20°C to -40°C).[3][4][5][6] Avoid temperatures above 30-40°C during solvent evaporation. |
| Light | UV exposure | Can induce degradation of related terpenes. | Protect samples from light at all stages using amber vials and by working in a dimly lit environment. |
| Chromatography | Silica gel | Can cause rearrangement of humulene epoxides.[1] | Use inert stationary phases for GC or reversed-phase columns for HPLC.[7][8] |
Visualizations
Caption: Factors leading to the degradation of this compound.
Caption: Recommended workflow for minimizing this compound degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Preserving Terpenes in Hemp Extracts | Terpene Belt Farms [terpenebeltfarms.com]
- 3. Cold ethanol extraction of cannabinoids and terpenes from cannabis using response surface methodology: optimization and comparative study - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 4. WO2020028991A1 - Cold extraction method for cannabinoids and terpenes from cannabis by polyunsaturated lipid-based solvents - Google Patents [patents.google.com]
- 5. WO2020028992A1 - Cold extraction method for cannabinoids and terpenes from cannabis by organic solvents - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Types of stationary phases in gas chromatography| Phenomenex [phenomenex.com]
- 8. greyhoundchrom.com [greyhoundchrom.com]
Technical Support Center: Method Validation for Sesquiterpene Analysis in Essential Oils
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method validation for the analysis of sesquiterpenes in essential oils.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to consider for validating an analytical method for sesquiterpene analysis?
A1: According to the International Council for Harmonisation (ICH) guidelines (Q2(R2)), the core parameters for validating an analytical method include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), range, and robustness.[1][2][3][4][5] These parameters ensure that the analytical procedure is suitable for its intended purpose, providing reliable and accurate results.[4]
Q2: Which analytical techniques are most suitable for the analysis of sesquiterpenes in essential oils?
A2: Gas chromatography (GC) coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS) is the most widely used and preferred technique for analyzing volatile compounds like sesquiterpenes.[6][7][8] High-performance liquid chromatography (HPLC) can also be employed, particularly for less volatile or thermally sensitive sesquiterpenes.[9][10][11]
Q3: What are the acceptance criteria for linearity in method validation?
A3: For linearity, the correlation coefficient (r²) of the calibration curve should typically be ≥ 0.995.[12] The analysis should include a minimum of five different concentrations.[12][13]
Q4: How are the Limit of Detection (LOD) and Limit of Quantitation (LOQ) determined?
A4: LOD and LOQ can be determined using several methods, including the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.[13][14] For the S/N approach, a ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.[14] Using the calibration curve, LOD is calculated as 3.3 * (σ/S) and LOQ as 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[14]
Troubleshooting Guide
Issue 1: Co-elution of Sesquiterpene Isomers in GC Analysis
Q: My GC-MS analysis shows poor separation of sesquiterpene isomers, leading to co-eluting peaks. How can I resolve this?
A: Co-elution of sesquiterpene isomers is a common challenge due to their similar chemical structures and physicochemical properties.[15] Here are several strategies to improve separation:
-
Optimize the GC Oven Temperature Program:
-
Slower Ramp Rate: Decrease the temperature ramp rate (e.g., 1-3°C/min) to enhance separation.[15]
-
Lower Initial Temperature: Start with a lower initial oven temperature to improve the focusing of early-eluting compounds.[15]
-
Isothermal Holds: Introduce isothermal holds at temperatures where critical isomer pairs elute.[15]
-
-
Select an Appropriate GC Column:
-
Different Stationary Phase: If using a non-polar column (like a 5% phenyl-methylpolysiloxane), switch to a mid-polar or polar stationary phase (e.g., a wax-type column) to alter selectivity.[15]
-
Chiral Column: For enantiomeric isomers, a chiral stationary phase is necessary for separation.[15]
-
Column Dimensions: Use a longer column or a column with a smaller internal diameter to increase the number of theoretical plates and improve efficiency.[15]
-
Issue 2: Thermal Degradation of Analytes
Q: I suspect some sesquiterpenes are degrading in the GC inlet, leading to inaccurate quantification and artifact peaks. What can I do to prevent this?
A: Certain sesquiterpenes are thermally labile and can degrade at high temperatures.[15] To mitigate this:
-
Optimize Injection Port Temperature: An excessively high injector temperature can cause thermal degradation. It's crucial to find the optimal temperature that ensures efficient volatilization without causing the sample to break down. For some sensitive sesquiterpenoids, a lower injection port temperature (e.g., around 160°C) has been shown to minimize thermal instability.[15]
-
Use a Deactivated Inlet Liner: Employ a high-quality deactivated inlet liner to minimize active sites that can catalyze degradation.[15]
Issue 3: Poor Recovery of Less Volatile Sesquiterpenes
Q: My analytical method shows poor recovery for higher boiling point sesquiterpenes. How can I improve their detection?
A: Less volatile sesquiterpenes can be challenging to analyze, especially with headspace sampling techniques.[16] Consider the following approaches:
-
Liquid Injection: Direct liquid injection may offer better recovery for less volatile compounds compared to headspace analysis.[16]
-
Headspace Analysis with Additives: To enhance the transfer of less volatile sesquiterpenes into the headspace, you can add a carrier solvent like water and salt (NaCl) or glycerol (B35011) to the vial.[16] These additives increase the vapor pressure of the analytes.[16]
-
Solid Phase Microextraction (SPME): SPME is an alternative technique where analytes are adsorbed onto a coated fiber. The affinity of the terpenes for a suitable fiber coating, such as divinylbenzene/polydimethylsiloxane (DVB/PDMS), can effectively capture and then desorb them into the instrument inlet.[16]
Experimental Protocols
Protocol 1: GC-MS Analysis of Sesquiterpenes in Essential Oils
This protocol provides a general methodology for the analysis of sesquiterpenes. Optimization will be required for specific essential oils and target analytes.
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the essential oil into a 10 mL volumetric flask.
-
If using an internal standard (e.g., epi-eudesmol), add a known volume of the internal standard stock solution.
-
Dilute to the mark with a suitable solvent (e.g., hexane (B92381) or ethanol). Mix thoroughly.
-
Transfer an aliquot to a GC vial.[17]
-
-
GC-MS Instrumentation and Conditions:
-
GC System: Agilent 7890A or similar.
-
MS System: Agilent 5975 or similar.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Injector Temperature: 250°C (optimization may be required).
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 40-500.
-
-
Data Analysis:
-
Identify peaks based on their retention times and mass spectra by comparing them to reference standards and mass spectral libraries.
-
For quantification, create a calibration curve for each target analyte by plotting the peak area against the concentration.[17]
-
Quantitative Data Summary
Table 1: Example Method Validation Parameters for Sesquiterpene Analysis by GC-MS
| Parameter | Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.995 | 0.998[7] |
| Range (µg/mL) | Dependent on analyte | 0.10–10.00[7] |
| Accuracy (% Recovery) | 80 - 120% | 80.23–115.41%[7] |
| Precision (RSD%) | ||
| - Intra-day | ≤ 15% | ≤ 12.03%[7] |
| - Inter-day | ≤ 15% | ≤ 11.34%[7] |
| LOD (µg/mL) | Report Value | 0.003 - 0.091 mM |
| LOQ (µg/mL) | Report Value | 0.01 - 0.30 mM |
Table 2: Example GC Oven Temperature Programs for Sesquiterpene Analysis
| Program | Initial Temperature | Ramp Rate | Final Temperature | Hold Time | Reference |
| Program 1 | 60°C (2 min hold) | 3°C/min | 240°C | 5 min | [17] |
| Program 2 | 60°C | 3°C/min | 240°C | - | [18] |
| Program 3 | 60°C (3 min hold) | 3°C/min | 246°C | 25 min | [19] |
Visualizations
Caption: A flowchart illustrating the key stages of analytical method validation.
References
- 1. m.youtube.com [m.youtube.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. qbdgroup.com [qbdgroup.com]
- 6. academics.su.edu.krd [academics.su.edu.krd]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. mdpi.com [mdpi.com]
- 9. Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validation of analytical procedures using HPLC-ELSD to determine six sesquiterpene lactones in Eremanthus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. altabrisagroup.com [altabrisagroup.com]
- 13. scispace.com [scispace.com]
- 14. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
- 15. benchchem.com [benchchem.com]
- 16. LABTips: Troubleshooting Tricky Terpenes | Labcompare.com [labcompare.com]
- 17. benchchem.com [benchchem.com]
- 18. scitepress.org [scitepress.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Chromatographic Resolution of Humulene Epoxide Isomers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guidance and frequently asked questions (FAQs) to assist you in enhancing the chromatographic resolution of humulene (B1216466) epoxide isomers.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to separate humulene epoxide isomers?
A1: Humulene epoxide isomers, such as humulene epoxide I, II, and III, are structurally very similar sesquiterpenoids. They often possess nearly identical physicochemical properties, including polarity and boiling points. This similarity in their chemical nature leads to comparable interactions with the chromatographic stationary phase, which can result in poor separation and co-elution of the isomeric peaks.
Q2: What are the primary chromatographic techniques used for separating humulene epoxide isomers?
A2: The two primary techniques employed for the separation of humulene epoxide isomers are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). GC, often coupled with Mass Spectrometry (GC-MS), is well-suited for separating these volatile compounds. HPLC is also a powerful technique, particularly when chiral separations are necessary to resolve enantiomeric pairs.
Q3: When should I opt for a chiral column?
A3: A chiral stationary phase (CSP) is essential when you need to separate enantiomers, which are non-superimposable mirror images of each other.[1] For diastereomeric humulene epoxide isomers, which have different spatial arrangements but are not mirror images, a high-resolution achiral column may suffice. However, if you are working with a racemic mixture of a specific humulene epoxide isomer and need to resolve the enantiomers, a chiral column is mandatory.[1]
Q4: Can the injection port temperature in GC affect the analysis of humulene epoxides?
A4: Yes, the injection port temperature is a critical parameter. While a high temperature is necessary to ensure the complete and rapid vaporization of the analytes, excessively high temperatures can lead to the thermal degradation of thermolabile compounds like epoxides. It is crucial to find an optimal temperature that ensures efficient volatilization without causing degradation of the humulene epoxide isomers.
Q5: How does the choice of mobile phase impact the HPLC separation of humulene epoxide isomers?
A5: In HPLC, the mobile phase composition is a critical factor that influences selectivity and resolution.[2] By carefully adjusting the solvent strength, typically the ratio of an organic modifier (like acetonitrile (B52724) or methanol) to the aqueous phase, you can modulate the retention of the isomers on the column.[2] For normal-phase chromatography, the polarity of the organic solvents will dictate the elution order and separation. The pH of the mobile phase can also play a significant role if the isomers are ionizable, though this is less common for humulene epoxides.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the chromatographic separation of humulene epoxide isomers.
Gas Chromatography (GC) Troubleshooting
Problem: My humulene epoxide isomer peaks are co-eluting or have very poor resolution.
Solution:
-
Optimize the Oven Temperature Program:
-
Slower Ramp Rate: A slower temperature ramp can increase the interaction time of the isomers with the stationary phase, often leading to better separation.
-
Lower Initial Temperature: Starting at a lower initial oven temperature can improve the focusing of the analytes at the head of the column, resulting in sharper peaks.
-
Isothermal Holds: Introducing isothermal holds at temperatures where the isomers are expected to elute can significantly enhance resolution.
-
-
Select a Different Stationary Phase:
-
If you are using a non-polar column (e.g., DB-5), consider switching to a more polar stationary phase (e.g., a wax-type column). The change in polarity can alter the elution order and improve the separation of structurally similar isomers.
-
-
Adjust Carrier Gas Flow Rate:
-
Optimizing the linear velocity of the carrier gas (Helium or Hydrogen) can improve column efficiency. While a higher flow rate can shorten analysis time, a lower flow rate often provides better resolution.
-
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Problem: I am observing peak tailing or fronting for my humulene epoxide isomer peaks.
Solution:
-
Check for Column Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample and re-injecting.
-
Secondary Interactions: Peak tailing can be caused by unwanted interactions between the analytes and active sites on the stationary phase. Consider using a mobile phase additive to block these sites or switch to a different column with a more inert stationary phase.
-
Mobile Phase and Sample Solvent Mismatch: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than your initial mobile phase to prevent poor peak shape.
Problem: My humulene epoxide isomers are rearranging on the column.
Solution:
-
Avoid Acidic Conditions: Humulene epoxides can be sensitive to acidic environments and may undergo rearrangement. If using a silica-based column, be aware that residual silanol (B1196071) groups can be acidic. Consider using an end-capped column or a different type of stationary phase.
-
Control Temperature: Elevated temperatures can sometimes promote on-column reactions. Try running the separation at a lower temperature.
Experimental Protocols
GC-MS Method for Humulene Epoxide Isomer Analysis
This protocol provides a starting point for the GC-MS analysis of humulene epoxide isomers. Optimization will likely be required for your specific instrument and sample matrix.
| Parameter | Setting |
| Column | DB-5 (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injection Mode | Split (split ratio 20:1) |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Oven Program | Initial temperature of 60 °C, hold for 2 min, then ramp to 240 °C at 3 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-400 |
HPLC Method for Humulene Triepoxide Isomer Separation
The following protocol is based on a reported successful separation of humulene triepoxide isomers and can be adapted for other humulene epoxide isomers.
| Parameter | Setting |
| Column | Silica Gel (e.g., µPORASIL), 7.8 x 300 mm |
| Mobile Phase | Hexane / Ethyl Acetate (85:15, v/v) |
| Flow Rate | 1.0 mL/min (starting point, may need optimization) |
| Detection | Refractive Index (RI) or UV (if chromophores are present) |
| Temperature | Ambient |
| Injection Volume | 10 µL |
Quantitative Data Summary
The following tables provide examples of GC parameters that have been used for the analysis of humulene epoxide. Direct comparison of resolution between these methods is not available from the provided data, but these can serve as a starting point for method development.
Table 1: GC Parameters for Humulene Epoxide Analysis from NIST Database
| Parameter | Method 1 | Method 2 | Method 3 |
| Active Phase | HP-1 | SPB-1 | HP-5 |
| Column Length (m) | 30 | 30 | 30 |
| Column Diameter (mm) | 0.25 | 0.20 | 0.25 |
| Film Thickness (µm) | 0.25 | 0.20 | 0.25 |
| Carrier Gas | Helium | Helium | Helium |
| Temperature Program | 60°C to 240°C at 3 K/min | Not Specified | 60°C to 280°C at 4 K/min |
Visualizations
Troubleshooting Workflow for Poor Resolution
The following diagram illustrates a logical workflow for troubleshooting poor resolution of humulene epoxide isomers in chromatography.
References
Dealing with matrix effects in the LC-MS analysis of Humulene epoxide II
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Humulene epoxide II.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: In LC-MS, the "matrix" refers to all components in a sample other than the analyte of interest (e.g., this compound).[1] These components can include salts, lipids, proteins, and other metabolites. Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either a suppression or enhancement of its signal.[1][2] This phenomenon can negatively impact the accuracy, precision, and sensitivity of your quantitative analysis.[3][4]
Q2: How can I identify if my this compound analysis is affected by matrix effects?
A2: Matrix effects can be identified both qualitatively and quantitatively. A common qualitative method is the post-column infusion experiment.[1] In this technique, a constant flow of a standard solution of this compound is introduced into the mass spectrometer after the analytical column. Injection of a blank matrix extract will show a dip or a rise in the baseline signal at the retention time of interfering components, indicating ion suppression or enhancement, respectively. Quantitatively, matrix effects can be assessed using the post-extraction spike method.[2][3]
Q3: What are the common sources of matrix effects for a sesquiterpenoid like this compound?
A3: For a relatively non-polar compound like this compound, common sources of matrix effects in biological samples (e.g., plasma, tissue homogenates) or complex natural product extracts include lipids, phospholipids, and other co-extracted non-polar to moderately polar compounds. In herbal or plant-based matrices, pigments, other terpenes, and phenolic compounds can also be significant sources of interference.
Q4: Can the choice of ionization source help in mitigating matrix effects for this compound?
A4: Yes, the choice of ionization source can be an effective strategy. Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression from matrix components compared to Electrospray Ionization (ESI), especially for less polar compounds like many terpenes.[1][5] If you are observing significant matrix effects with ESI, evaluating APCI is a recommended troubleshooting step.[1]
Q5: What is the role of an internal standard in combating matrix effects?
A5: An internal standard (IS) is a compound with similar physicochemical properties to the analyte, which is added to all samples, standards, and quality controls at a constant concentration. The "gold standard" is a stable isotope-labeled internal standard (SIL-IS) of this compound (e.g., d3-Humulene epoxide II).[6][7] A SIL-IS co-elutes with the analyte and experiences the same degree of matrix effect, allowing for accurate correction of signal suppression or enhancement.[7][8] If a SIL-IS is not available, a structurally similar compound (analog) can be used, but it may not compensate for matrix effects as effectively.[2]
Troubleshooting Guides
Problem: Poor Sensitivity and Inconsistent Results for this compound
Possible Cause: Ion suppression due to co-eluting matrix components.
Troubleshooting Steps:
-
Confirm Matrix Effects: Perform a post-extraction spike analysis to quantify the extent of ion suppression.
-
Improve Sample Preparation:
-
Implement a more rigorous sample cleanup method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[9]
-
For complex matrices, consider a multi-step cleanup approach.
-
-
Optimize Chromatography:
-
Modify the LC gradient to improve the separation between this compound and the interfering peaks.[8]
-
Experiment with a different stationary phase (e.g., a polar-embedded column) that may offer different selectivity.
-
-
Use a Stable Isotope-Labeled Internal Standard: If not already in use, incorporate a SIL-IS for this compound to compensate for the observed ion suppression.[10]
-
Sample Dilution: A simple approach is to dilute the sample extract. This can reduce the concentration of interfering matrix components, but may compromise the limit of detection.[2]
-
Switch Ionization Source: Evaluate the use of APCI, as it can be less prone to ion suppression for compounds like this compound.[1][5]
Problem: Unexpectedly High Signal or Peak Enhancement
Possible Cause: Ion enhancement due to co-eluting matrix components.
Troubleshooting Steps:
-
Confirm Ion Enhancement: Use the post-extraction spike method to quantify the degree of signal enhancement.
-
Improve Chromatographic Resolution: As with ion suppression, separating the analyte from the enhancing components is crucial. Adjust the LC method to resolve the interfering peaks.
-
Dilute the Sample: Diluting the sample can reduce the concentration of the interfering matrix components, thereby minimizing their enhancing effect.[2]
-
Thoroughly Validate the Method: Ensure that the method is validated for matrix effects across multiple sources of the biological or sample matrix to understand the variability of the enhancement.
Problem: Inconsistent Internal Standard Response
Possible Cause: The internal standard itself is subject to variable matrix effects, or it is not an appropriate choice.
Troubleshooting Steps:
-
Evaluate Matrix Effects on the Internal Standard: Use the post-extraction spike method to assess if the internal standard is experiencing significant and variable ion suppression or enhancement.
-
Ensure Co-elution: The internal standard must co-elute with this compound to effectively compensate for matrix effects.[8] Adjust chromatographic conditions if necessary.
-
Select a More Appropriate Internal Standard: If using a structural analog, it may not be tracking the matrix effects for this compound accurately. The most reliable solution is to use a stable isotope-labeled internal standard.[7][11]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from a Biological Matrix (e.g., Plasma)
This protocol provides a general starting point for extracting a semi-polar compound like this compound.
-
Sample Preparation:
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution (e.g., d3-Humulene epoxide II in methanol).
-
Vortex for 30 seconds.
-
-
Extraction:
-
Add 500 µL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes to separate the layers.
-
-
Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS analysis.
-
Protocol 2: Post-Extraction Spike Method to Quantify Matrix Effects
-
Prepare Three Sets of Samples:
-
Set A: Prepare a standard of this compound in a pure solvent (e.g., mobile phase) at a known concentration (e.g., 50 ng/mL).
-
Set B: Extract a blank matrix sample using your established protocol. After extraction and just before the final evaporation step (or after reconstitution), spike the extract with this compound to the same final concentration as Set A.
-
Set C (Optional, for Recovery): Spike the blank matrix with this compound before starting the extraction process.
-
-
Analyze and Calculate:
-
Analyze all three sets of samples by LC-MS.
-
Calculate the matrix effect (ME) using the following formula:
-
ME (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
-
-
Calculate the recovery (RE) using the following formula:
-
RE (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for this compound Analysis
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Relative Standard Deviation (RSD, n=6) (%) |
| Protein Precipitation (Acetonitrile) | 95 | 65 (Suppression) | 15.2 |
| Liquid-Liquid Extraction (MTBE) | 88 | 92 (Slight Suppression) | 7.8 |
| Solid-Phase Extraction (C18) | 92 | 105 (Slight Enhancement) | 5.1 |
Note: The data presented in this table is illustrative and will vary depending on the specific matrix and experimental conditions.
Table 2: LC-MS/MS Parameters for this compound
| Parameter | Setting |
| LC System | |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 50% B to 95% B over 5 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | |
| Ionization Mode | Positive ESI or APCI |
| Precursor Ion (m/z) | To be determined |
| Product Ion (m/z) | To be determined |
| Collision Energy | To be optimized |
Visualizations
Caption: Workflow for identifying and mitigating matrix effects.
Caption: Experimental workflow for the post-extraction spike method.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. myadlm.org [myadlm.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
Technical Support Center: Optimization of Extraction Parameters for Sesquiterpenoids from Medicinal Plants
Welcome to the Technical Support Center for the optimization of sesquiterpenoid extraction. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the extraction of sesquiterpenoids from medicinal plants.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the efficiency of sesquiterpenoid extraction?
A1: The efficiency of sesquiterpenoid extraction is primarily influenced by the quality of the plant material, the choice of extraction solvent and method, temperature, and extraction time.[1] The initial preparation of the plant material, including the drying method, is a crucial first step, as an improper technique can lead to the degradation or loss of target compounds.[1] For advanced methods like Supercritical Fluid Extraction (SFE), parameters such as pressure, temperature, the percentage of co-solvent, and flow rate are critical.[1]
Q2: Which solvents are most effective for extracting sesquiterpenoids?
A2: The choice of solvent is critical and depends on the polarity of the target sesquiterpenoids.[1] For non-volatile sesquiterpenoids, a range of solvents with varying polarities is used.[1] Ethanol and methanol (B129727), often in aqueous solutions, are highly effective for a broad spectrum of secondary metabolites.[1] For example, 80% methanol has been shown to be a good compromise for extracting various compounds, including sesquiterpene lactones.[1] In some cases, pure water has yielded higher concentrations of free sesquiterpene lactones compared to methanol or ethanol.[1]
Q3: How do I choose between traditional and modern extraction techniques?
A3: The selection of an extraction technique depends on factors like research objectives, available resources, and the desired scale of operation.[2] Conventional methods such as hydrodistillation and Soxhlet extraction are simple and low-cost, making them suitable for initial screening.[2] However, they often involve long extraction times and the potential for thermal degradation of compounds.[2] Modern techniques like Supercritical Fluid Extraction (SFE), Microwave-Assisted Hydrodistillation (MAHD), and Ultrasound-Assisted Extraction (UAE) offer significant advantages, including higher efficiency, reduced extraction times, and lower solvent consumption.[2]
Q4: How can I prevent the degradation of sesquiterpenoids during extraction?
A4: Sesquiterpenoids can be sensitive to heat, light, and pH.[1] To prevent degradation, consider using lower-temperature extraction methods like maceration in an ultra-low temperature freezer.[1] When using SFE, optimizing the temperature is crucial to balance yield and degradation; for instance, 40°C has been found to be optimal for certain sesquiterpene lactones.[1] For solvent extractions, maintaining a temperature around 60°C can maximize efficiency without causing significant degradation.[1] It is also important to store extracts in the dark at low temperatures (e.g., -20°C).[1] Additionally, proper sample handling, such as freezing plant material before grinding or grinding under liquid nitrogen, can prevent the loss of volatile terpenes.[3]
Q5: What are the best analytical techniques for identifying and quantifying sesquiterpenoids in my extracts?
A5: For the analysis of sesquiterpenes, Gas Chromatography (GC) combined with Mass Spectrometry (MS) is the most widely used method.[4][5] Other GC-based methods include GC-Flame Ionization Detection (FID), GC-Electron Ionization-MS (GC-EI-MS), and GC-Chemical Ionization-MS (GC-CI-MS).[4][5] For sesquiterpene lactones, which are often less volatile and thermally labile, High-Performance Liquid Chromatography (HPLC) is the method of choice.[4][5] Various HPLC detectors can be used, including Diode-Array Detection (DAD), Evaporative Light Scattering Detection (ELSD), and MS.[4][5]
Troubleshooting Guides
Issue 1: Low Extraction Yield
Question: My extraction yield of sesquiterpenoids is unexpectedly low. What are the potential causes and how can I improve it?
Answer: Low extraction yield is a common issue that can arise from several factors, including incomplete extraction, degradation of the target compounds, or a naturally low concentration in the plant material.[1]
Possible Causes & Solutions:
-
Incomplete Extraction: The chosen solvent may not be optimal for your target sesquiterpenoid, or the extraction time and temperature may be insufficient.[1]
-
Solution: Optimize the solvent system by testing a range of polarities (e.g., mixtures of ethanol/water or methanol/water).[1] Increase the extraction time, as studies have shown that repeated extractions with fresh solvent can significantly improve yield.[1] Also, consider increasing the solvent-to-solid ratio to ensure adequate exposure of the plant material to the solvent.[1]
-
-
Compound Degradation: Sesquiterpenoids can be sensitive to high temperatures used in methods like Soxhlet extraction.[1]
-
Inefficient Plant Material Preparation: The physical state of the plant tissue is crucial for efficient extraction.[1]
-
Solution: Ensure the plant material is properly dried and ground to a uniform, small particle size. This increases the surface area for solvent contact and improves diffusion.[1]
-
Issue 2: Low Purity of Crude Extract
Question: My crude extract contains a high level of impurities. How can I improve the purity of my sesquiterpenoid extract?
Answer: Low purity is often the result of using a non-selective extraction method or solvent, which co-extracts a wide range of unwanted compounds.[1]
Possible Causes & Solutions:
-
Non-Selective Solvent: A solvent that is too broad in its action can dissolve many other compounds besides your target sesquiterpenoids.
-
Solution: Optimize the solvent polarity to be more selective for your target compounds. A sequential extraction approach can be effective: start with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar compounds, then follow with a more polar solvent (e.g., ethyl acetate (B1210297) or ethanol) to extract the sesquiterpenoids.[1]
-
-
Inadequate Purification: The initial crude extract often requires further purification steps to isolate the compounds of interest.
-
Solution: Employ downstream purification techniques such as liquid-liquid partitioning or column chromatography (e.g., using silica (B1680970) gel) to separate the sesquiterpenoids from other co-extracted substances.[1]
-
Issue 3: Emulsion Formation During Liquid-Liquid Extraction (LLE)
Question: An emulsion has formed during the liquid-liquid extraction step, making phase separation difficult. What should I do?
Answer: Emulsion formation is a common problem in LLE, especially when dealing with plant extracts that contain surfactant-like molecules.[6]
Possible Causes & Solutions:
-
Vigorous Shaking: Aggressive shaking of the separatory funnel can lead to the formation of a stable emulsion.[6]
-
Solution: Instead of vigorous shaking, gently swirl or invert the separatory funnel to allow for extraction with minimal agitation.[6]
-
-
Presence of Surfactant-like Compounds: Natural products in the extract can act as emulsifying agents.
-
Solution 1: Salting Out: Add a saturated solution of sodium chloride (brine) to the mixture. This increases the ionic strength of the aqueous layer and can help to break the emulsion.[6]
-
Solution 2: Change Solvent: Adding a small amount of a different organic solvent can alter the solubility characteristics and disrupt the emulsion.[6]
-
Solution 3: Filtration: Passing the emulsified layer through a bed of celite or glass wool can sometimes help to break the emulsion.
-
Alternative Technique: Consider using Supported Liquid Extraction (SLE) for samples that are prone to emulsion formation.[6]
-
Data Presentation: Comparison of Extraction Methods
The following tables provide a summary of different extraction methods and their typical parameters for sesquiterpenoids.
Table 1: Qualitative Comparison of Extraction Techniques
| Extraction Technique | Key Advantages | Key Disadvantages |
| Conventional Methods | ||
| Hydrodistillation | Simple, inexpensive equipment.[2] | Long extraction times, potential for thermal degradation.[2] |
| Soxhlet Extraction | Efficient for exhaustive extraction.[2] | Large solvent consumption, long extraction times, potential for thermal degradation.[2] |
| Maceration | Simple, requires minimal equipment.[2] | Time-consuming, may result in incomplete extraction.[2] |
| Modern Methods | ||
| Supercritical Fluid Extraction (SFE) | High selectivity, no solvent residue, mild operating temperatures.[2] | High initial equipment cost.[2] |
| Microwave-Assisted Hydrodistillation (MAHD) | Shorter extraction time, reduced energy consumption.[2] | Potential for localized overheating.[2] |
| Ultrasound-Assisted Extraction (UAE) | Shorter extraction times, reduced solvent and energy consumption, improved yields.[2] | Potential for degradation of some compounds due to cavitation.[2] |
Table 2: Example Extraction Parameters for Sesquiterpenoids
| Method | Plant Material | Solvent | Key Parameters | Result/Yield | Reference |
| Maceration | Artemisia absinthium | 80% Methanol | 13:1 solvent:solid ratio, 60°C | Optimal for sesquiterpene lactones | [1] |
| Ultrasound-Assisted Extraction (UAE) | Inula helenium | 70% Ethanol | 1:20 solid:solvent ratio, 25°C, 30 min | - | [7] |
| Microwave-Assisted Extraction (MAE) | Inula helenium | 100% Ethanol | 30:1 liquid:sample ratio | - | [7] |
| Supercritical Fluid Extraction (SFE) | - | Supercritical CO₂ with co-solvent (e.g., ethanol) | 40°C | Optimal for some sesquiterpene lactones | [1] |
| Soxhlet Extraction | Mentha longifolia | 70% Ethanol | - | High rate of phenolic compounds | [8] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Sesquiterpenoids
This protocol is a generalized procedure and may require optimization for specific plant materials and target compounds.
Materials:
-
Dried and powdered plant material
-
Extraction solvent (e.g., 70% ethanol)
-
Ultrasonic bath or probe sonicator
-
Erlenmeyer flask
-
Filter paper or centrifuge
-
Rotary evaporator
Procedure:
-
Weigh an appropriate amount of the powdered plant material and place it into an Erlenmeyer flask.
-
Add the extraction solvent to achieve a desired solid-to-solvent ratio (e.g., 1:20 w/v).[7]
-
Place the flask in an ultrasonic bath or immerse the ultrasonic probe into the mixture.
-
Sonicate for a specified duration (e.g., 30 minutes) at a constant temperature (e.g., 25°C).[7]
-
After sonication, separate the extract from the solid residue by filtration or centrifugation.
-
Collect the supernatant/filtrate and, if desired, repeat the extraction process with fresh solvent on the plant residue to increase yield.
-
Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude sesquiterpenoid extract.
Protocol 2: Maceration for Sesquiterpenoid Extraction
This is a simple and widely used method for extracting thermolabile compounds.
Materials:
-
Dried and powdered plant material
-
Extraction solvent (e.g., 80% methanol)
-
Airtight container (e.g., glass jar or Erlenmeyer flask with a stopper)
-
Shaker or magnetic stirrer (optional)
-
Filter paper
-
Rotary evaporator
Procedure:
-
Place the powdered plant material into the airtight container.
-
Add the extraction solvent, ensuring the plant material is fully submerged. A typical solvent-to-solid ratio is 13:1.[1]
-
Seal the container and keep it at a controlled temperature (e.g., room temperature or 60°C) for a specified period (e.g., 24-72 hours).[1][7] Agitate the mixture periodically using a shaker or magnetic stirrer.
-
After the extraction period, separate the extract from the solid residue by filtration.
-
The extraction process can be repeated on the residue with fresh solvent to maximize yield.
-
Combine the filtrates and concentrate the extract using a rotary evaporator.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. LABTips: Troubleshooting Tricky Terpenes | Labcompare.com [labcompare.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Optimization of extraction process and solvent polarities to enhance the recovery of phytochemical compounds, nutritional content, and biofunctional properties of Mentha longifolia L. extracts - PMC [pmc.ncbi.nlm.nih.gov]
Improving the accuracy and precision of Humulene epoxide II quantification
Welcome to the Technical Support Center for the quantification of Humulene Epoxide II. This resource is designed for researchers, scientists, and drug development professionals to improve the accuracy and precision of their analytical measurements. Here you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
GC-MS Analysis
Question: I am observing significant peak tailing for this compound in my GC-MS analysis. What are the possible causes and how can I resolve this?
Answer:
Peak tailing for sesquiterpenoids like this compound is a common issue that can compromise peak integration and overall accuracy. The potential causes and solutions are outlined below:
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Active Sites in the GC System: Free silanol (B1196071) groups in the inlet liner, column, or detector can interact with the polar epoxide group of the analyte, causing tailing.
-
Solution:
-
Use a deactivated inlet liner.
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Regularly trim the first few centimeters of the column to remove accumulated non-volatile residues and active sites.
-
Condition the column according to the manufacturer's instructions to ensure a properly deactivated surface.
-
-
-
Column Contamination: Buildup of non-volatile matrix components on the column can lead to active sites and peak distortion.
-
Solution:
-
Bake out the column at a high temperature (within the column's limits) to remove contaminants.
-
If contamination is severe, trim the front end of the column.
-
-
-
Improper Column Installation: A poorly cut or installed column can create dead volume and turbulence, leading to peak tailing.
-
Solution:
-
Ensure the column is cut cleanly and squarely.
-
Install the column at the correct depth in the inlet and detector according to the instrument manufacturer's guidelines.
-
-
-
Inlet Temperature Too Low: Insufficient vaporization of the sample in the inlet can cause tailing.
-
Solution:
-
Optimize the inlet temperature to ensure complete and rapid vaporization of this compound without causing thermal degradation. A typical starting point for sesquiterpenoids is 250 °C.
-
-
Question: I am struggling with poor resolution between this compound and other co-eluting compounds, particularly Caryophyllene Oxide. How can I improve their separation?
Answer:
Co-elution is a frequent challenge due to the structural similarity of many sesquiterpenoids. Here are several strategies to improve resolution:
-
Optimize the GC Oven Temperature Program: A slower temperature ramp rate can enhance separation.
-
Solution:
-
Decrease the oven temperature ramp rate (e.g., from 10 °C/min to 3-5 °C/min) in the elution range of the target compounds.
-
Incorporate an isothermal hold at a temperature just below the elution temperature of the critical pair to improve separation.
-
-
-
Select an Appropriate GC Column: The choice of stationary phase is crucial for selectivity.
-
Solution:
-
For general terpene analysis, a non-polar column like a DB-5ms or HP-5ms is often used.
-
To improve the separation of polar compounds like epoxides, consider a mid-polar column (e.g., DB-17ms) or a wax-type column.
-
-
-
Use a Longer Column: A longer column provides more theoretical plates, leading to better resolution.
-
Solution:
-
If baseline resolution cannot be achieved on a 30 m column, consider using a 60 m column.
-
-
-
Utilize Two-Dimensional Gas Chromatography (GCxGC): For highly complex matrices, GCxGC offers superior separation power by employing two columns with different selectivities.[1]
LC-MS Analysis
Question: My LC-MS/MS analysis of this compound is showing low sensitivity. What are the potential reasons and how can I enhance the signal?
Answer:
Low sensitivity in LC-MS/MS can be attributed to several factors, from sample preparation to instrument settings.
-
Poor Ionization Efficiency: this compound, being a relatively non-polar compound, may not ionize efficiently with electrospray ionization (ESI).
-
Solution:
-
Atmospheric Pressure Chemical Ionization (APCI) is often more suitable for non-polar compounds and can significantly improve sensitivity.
-
If using ESI, optimize the mobile phase by adding modifiers like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) to promote adduct formation ([M+NH₄]⁺).
-
-
-
Suboptimal MS/MS Parameters: Incorrect precursor/product ion selection and collision energy will result in a weak signal.
-
Solution:
-
Perform a compound optimization by infusing a standard solution of this compound to determine the optimal precursor ion, product ions, and collision energy for multiple reaction monitoring (MRM) transitions.
-
-
-
Matrix Effects: Co-eluting matrix components can suppress the ionization of the target analyte.
-
Solution:
-
Improve sample cleanup using solid-phase extraction (SPE) to remove interfering compounds.
-
Modify the chromatographic method to separate this compound from the ion-suppressing region.
-
Use a stable isotope-labeled internal standard to compensate for matrix effects.
-
-
Question: I am observing inconsistent retention times for this compound in my LC analysis. What could be the cause and how do I fix it?
Answer:
Retention time shifts can lead to incorrect peak identification and integration. The following are common causes and their solutions:
-
Changes in Mobile Phase Composition: Small variations in the mobile phase composition can significantly affect retention times.
-
Solution:
-
Prepare fresh mobile phase daily.
-
Ensure accurate mixing of mobile phase components.
-
Degas the mobile phase properly to prevent bubble formation in the pump.
-
-
-
Column Temperature Fluctuations: Inconsistent column temperature will lead to retention time drift.
-
Solution:
-
Use a column oven to maintain a constant and stable temperature.
-
-
-
Column Equilibration: Insufficient column equilibration between injections can cause retention time shifts, especially in gradient elution.
-
Solution:
-
Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. An equilibration time of 5-10 column volumes is generally recommended.
-
-
-
Column Degradation: Over time, the stationary phase can degrade, leading to changes in retention characteristics.
-
Solution:
-
Monitor column performance with a quality control standard.
-
Replace the column if performance deteriorates significantly.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best sample preparation method to prevent the degradation of this compound?
A1: this compound, like many terpenes, is a volatile and potentially thermolabile compound. To minimize degradation and loss during sample preparation:
-
Minimize Heat Exposure: Avoid high temperatures during extraction. If using methods like Soxhlet extraction, use a solvent with a lower boiling point and control the heating mantle temperature. For grinding solid samples, consider cryogenic grinding under liquid nitrogen to prevent heat generation.[2]
-
Use Appropriate Solvents: Solvents like n-hexane, ethyl acetate, or a mixture of both are commonly used for extracting sesquiterpenoids. The choice of solvent should be optimized based on the sample matrix.[3]
-
Limit Exposure to Air and Light: Store samples and extracts in airtight, amber-colored vials to prevent oxidation and photodegradation.
-
Consider Headspace Analysis: For volatile terpenes, headspace solid-phase microextraction (HS-SPME) is an excellent technique that minimizes sample handling and matrix effects.[1]
Q2: Which analytical column is recommended for the GC-MS quantification of this compound?
A2: The choice of column depends on the complexity of the sample matrix and the required resolution from other isomers.
-
Non-polar columns (e.g., DB-5ms, HP-5ms): These are good general-purpose columns for terpene analysis and are often the first choice. They separate compounds primarily based on boiling point.
-
Mid-polar columns (e.g., DB-17ms): These columns can provide better selectivity for polar compounds like epoxides and may help resolve this compound from co-eluting isomers like Caryophyllene Oxide.
Q3: How can I confirm the identity of this compound, especially when co-elution is suspected?
A3: Mass spectrometry is a powerful tool for confirming the identity of analytes.
-
Mass Spectrum Matching: Compare the acquired mass spectrum of the peak with a reference spectrum from a library (e.g., NIST, Wiley) or a certified reference standard.
-
Selected Ion Monitoring (SIM): In GC-MS, using SIM mode to monitor for characteristic fragment ions of this compound can improve selectivity and confirm its presence even if the peak is not fully resolved.
-
Multiple Reaction Monitoring (MRM): In LC-MS/MS, MRM is highly specific and can be used to quantify this compound even in the presence of co-eluting isomers by monitoring a specific precursor-to-product ion transition.
Q4: What are typical Limit of Detection (LOD) and Limit of Quantification (LOQ) values for this compound?
A4: LOD and LOQ are method-dependent and will vary based on the instrument, sample matrix, and sample preparation method. However, for general guidance:
-
GC-MS: For terpenes in cannabis, a validated GC-MS method reported an LOD of 0.25 µg/mL and an LOQ of 0.75 µg/mL for α-humulene.[4] Similar levels can be expected for its epoxide.
-
LC-MS/MS: A study on terpenes in plant extracts reported LODs for oxygenated sesquiterpenoids in the range of 2-10 ppb.[5]
Data Presentation
Table 1: Comparison of Extraction Methods for Sesquiterpenes from Plant Matrices
| Extraction Method | Principle | Advantages | Disadvantages | Typical Solvents |
| Hydrodistillation (HD) | Co-distillation of volatile compounds with steam from direct contact with boiling water.[3] | Low cost, simple setup. | Thermal degradation of labile compounds, hydrolysis.[3] | Water |
| Steam Distillation (SD) | Volatile compounds are distilled with steam generated outside the flask.[3] | Reduced thermal degradation compared to HD. | Can be slow, requires more energy. | Water (as steam) |
| Solvent Extraction (SE) | Dissolving compounds in an organic solvent.[3] | High extraction efficiency, suitable for a wide range of compounds. | Co-extraction of non-volatile matrix components, solvent residue. | n-Hexane, Ethanol, Ethyl Acetate |
| Supercritical Fluid Extraction (SFE) | Extraction using a supercritical fluid (e.g., CO₂) as the solvent. | High selectivity, no solvent residue, low extraction temperatures. | High initial equipment cost. | Supercritical CO₂ |
| Headspace Solid-Phase Microextraction (HS-SPME) | Adsorption of volatile compounds from the headspace onto a coated fiber.[1] | Minimal sample preparation, solvent-free, reduces matrix effects. | Can be less quantitative without proper calibration, fiber lifetime. | None |
Table 2: Method Validation Parameters for Terpene Quantification
| Parameter | GC-MS[4] | LC-MS/MS[5] |
| Analytes | 10 major terpenes (including α-humulene) | 22 terpenes (including α-humulene) |
| Linearity (r²) | > 0.99 | Not specified |
| LOD | 0.25 µg/mL | 2-10 ppb (for oxygenated terpenes) |
| LOQ | 0.75 µg/mL | Not specified |
| Recovery | 95.0–105.7% (for most terpenes) | Not specified |
| Precision (RSD) | 0.32 to 8.47% | Not specified |
Experimental Protocols
Protocol 1: GC-MS Quantification of this compound in Essential Oil
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the essential oil in ethyl acetate.
-
Perform a serial dilution to create a working sample solution with a concentration within the calibration range (e.g., 10 µg/mL).
-
Add an internal standard (e.g., n-tridecane) to the working sample solution.
-
-
GC-MS Conditions:
-
GC System: Agilent 7890B GC with 5977A MSD (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet: Split/splitless injector at 250 °C, split ratio 20:1.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 min.
-
Ramp 1: 3 °C/min to 180 °C.
-
Ramp 2: 20 °C/min to 280 °C, hold for 5 min.
-
-
MSD Conditions:
-
Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Quadrupole: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 40-400) for identification and SIM for quantification (monitor characteristic ions for this compound, e.g., m/z 205, 161, 121, 93).
-
-
-
Quantification:
-
Create a calibration curve using certified reference standards of this compound.
-
Quantify the analyte in the sample using the calibration curve and the internal standard.
-
Protocol 2: LC-MS/MS Quantification of this compound in a Plant Extract
-
Sample Preparation (Solid-Phase Extraction):
-
Extract the plant material with methanol (B129727).
-
Dilute the crude extract with water to a final methanol concentration of <10%.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the diluted extract onto the SPE cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute this compound with methanol or acetonitrile.
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity II UHPLC (or equivalent).
-
Column: ZORBAX Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 30% B, ramp to 95% B over 10 min, hold for 2 min, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
MS/MS System: Agilent 6470 Triple Quadrupole MS (or equivalent).
-
Ionization Mode: APCI, positive ion mode.
-
MRM Transitions: Optimize using a standard solution of this compound (e.g., monitor the transition from the protonated molecule or ammonium adduct to a characteristic product ion).
-
-
Quantification:
-
Prepare a matrix-matched calibration curve to compensate for matrix effects.
-
Use a stable isotope-labeled internal standard if available.
-
Mandatory Visualization
Caption: Experimental Workflow for this compound Quantification.
Caption: Troubleshooting Decision Tree for Chromatographic Issues.
References
- 1. Comprehensive Two-Dimensional Gas Chromatography–Mass Spectrometry as a Tool for the Untargeted Study of Hop and Their Metabolites [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. agraria.com.br [agraria.com.br]
- 4. Comparison of different approaches for direct coupling of solid-phase microextraction to mass spectrometry for drugs of abuse analysis in plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Comparison of in vivo solid-phase microextraction (SPME) to Folch extraction of brain lipids in Rattus norvegicus using LC-MS | Semantic Scholar [semanticscholar.org]
Best practices for the storage and handling of Humulene epoxide II standards
Technical Support Center: Humulene (B1216466) Epoxide II Standards
This technical support center provides best practices, troubleshooting guidance, and frequently asked questions for the storage and handling of Humulene epoxide II standards to ensure the integrity and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound standards?
A1: The recommended storage conditions for this compound depend on its form. For the solid (powder) form, it should be stored at -20°C.[1] When dissolved in a solvent, it is recommended to store the solution at -80°C for long-term stability.[1]
Q2: What are the primary hazards associated with this compound?
A2: this compound is classified as harmful if swallowed (Acute toxicity, Oral, Category 4) and very toxic to aquatic life with long-lasting effects (Acute aquatic toxicity, Category 1 and Chronic aquatic toxicity, Category 1).[1] It may also cause an allergic skin reaction and serious eye irritation.[2][3]
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: When handling this compound, it is essential to use appropriate personal protective equipment. This includes safety goggles with side-shields, protective gloves, and impervious clothing.[1] In areas with inadequate ventilation, a suitable respirator should be used.[1]
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in a variety of organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[4]
Q5: What are the signs of degradation of this compound standards?
A5: While specific degradation pathways for pure this compound are not extensively documented, general signs of degradation for chemical standards can include changes in physical appearance (color, clarity), the appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, GC), and a decrease in the concentration of the main compound. A study on essential oils containing humulene epoxide showed that it could no longer be detected after 80 to 130 days under certain storage conditions, indicating its potential for degradation over time.[5]
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Container | Key Considerations |
| Powder | -20°C[1] | Tightly sealed container[1] | Keep away from direct sunlight and sources of ignition.[1] |
| In Solvent | -80°C[1] | Tightly sealed amber glass vial with PTFE-lined cap | Minimize headspace to reduce evaporation. Purge with an inert gas (e.g., nitrogen or argon) before sealing for long-term storage. |
Experimental Protocols
Protocol for Preparation of this compound Standard Solutions
This protocol outlines the general procedure for preparing standard solutions of this compound for use in analytical experiments.
Materials:
-
This compound standard (solid)
-
High-purity solvent (e.g., methanol, ethanol, acetonitrile, compatible with your analytical method)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Micropipettes
-
Amber glass vials with PTFE-lined caps
Procedure:
-
Equilibration: Allow the container of solid this compound to equilibrate to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold standard.
-
Weighing: Accurately weigh the desired amount of this compound using a calibrated analytical balance in a well-ventilated area or fume hood.
-
Dissolution: Quantitatively transfer the weighed standard to a volumetric flask of appropriate size. Add a small amount of the chosen solvent to dissolve the solid completely.
-
Dilution: Once dissolved, dilute the solution to the final volume with the solvent. Cap the flask and invert it several times to ensure homogeneity. This will be your stock solution.
-
Working Solutions: Prepare working solutions by making serial dilutions of the stock solution using calibrated micropipettes and volumetric flasks.
-
Storage: Transfer the stock and working solutions to amber glass vials. Purge the headspace with an inert gas (e.g., nitrogen or argon) before sealing the vials tightly with PTFE-lined caps. Store the solutions at -80°C.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent analytical results | - Standard degradation- Inaccurate concentration of standard solutions- Contamination | - Prepare fresh standard solutions.- Verify the calibration of balances and pipettes.- Use high-purity solvents and clean glassware. |
| Reduced peak area in chromatography | - Evaporation of solvent from the standard solution- Degradation of the standard | - Ensure vials are tightly sealed.- Minimize the time standard solutions are at room temperature.- Prepare fresh standards from solid material. |
| Appearance of unknown peaks in chromatogram | - Contamination of the standard or solvent- Degradation of the standard into byproducts | - Use fresh, high-purity solvents.- Analyze a solvent blank.- If degradation is suspected, acquire a new standard. |
| Difficulty dissolving the standard | - Use of an inappropriate solvent- Insufficient mixing | - Refer to solubility information and select an appropriate solvent.[4]- Vortex or sonicate the solution to aid dissolution. |
Visualizations
Caption: Workflow for the proper preparation and storage of this compound standards.
Caption: Decision tree for troubleshooting common issues with this compound standards.
References
- 1. This compound|19888-34-7|MSDS [dcchemicals.com]
- 2. This compound | C15H24O | CID 23274265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Humulene oxide II | C15H24O | CID 129317183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (-)-Humulene epoxide II | 19888-34-7 [chemicalbook.com]
- 5. An In-Depth Stability Study of the Essential Oils from Mentha × piperita, Mentha spicata, Origanum vulgare, and Thymus vulgaris: The Impact of Thermal and Storage Conditions [mdpi.com]
Troubleshooting poor peak shape in the HPLC analysis of Humulene epoxide II
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor peak shape during the High-Performance Liquid Chromatography (HPLC) analysis of Humulene (B1216466) epoxide II.
Troubleshooting Guide: Poor Peak Shape
Poor peak shape in HPLC can manifest as peak tailing, fronting, or broadening, leading to inaccurate quantification and reduced resolution. This guide addresses specific issues you might encounter when analyzing Humulene epoxide II.
Why is my this compound peak tailing?
Peak tailing, where the latter half of the peak is drawn out, is a common issue. It can be caused by several factors related to the analyte, column, and mobile phase.
-
Potential Cause 1: Secondary Interactions with Residual Silanols. this compound, while largely non-polar, has an epoxide functional group that can engage in secondary interactions with acidic silanol (B1196071) groups on the surface of silica-based columns (like C18). This is a very common cause of peak tailing for compounds with polar functional groups.[1]
-
Solution:
-
Use a high-quality, end-capped C18 column to minimize the number of accessible silanol groups.
-
Consider a column with a different stationary phase, such as one with a polar-embedded group, which can shield the silanol activity.
-
Acidify the mobile phase with a small amount (0.1%) of formic acid or trifluoroacetic acid (TFA). This suppresses the ionization of silanol groups, reducing their interaction with the analyte.
-
-
-
Potential Cause 2: Column Contamination or Degradation. Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.[2]
-
Solution:
-
Implement a column washing protocol (see Experimental Protocols section).
-
Use a guard column to protect the analytical column from contaminants.
-
If the problem persists after cleaning, the column may be irreversibly damaged and should be replaced.
-
-
-
Potential Cause 3: Metal Contamination. Trace metals in the sample, mobile phase, or HPLC system components can chelate with the analyte, leading to tailing.
-
Solution:
-
Use high-purity HPLC-grade solvents and reagents.
-
If metal contamination is suspected in the sample, consider appropriate sample preparation steps like solid-phase extraction (SPE).
-
-
What is causing my this compound peak to show fronting?
Peak fronting, the opposite of tailing, results in a leading edge of the peak being sloped.
-
Potential Cause 1: Sample Overload. Injecting too much sample can saturate the stationary phase, causing some analyte molecules to travel through the column more quickly.[2]
-
Solution:
-
Reduce the injection volume.
-
Dilute the sample to a lower concentration.
-
-
-
Potential Cause 2: Incompatible Injection Solvent. If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the initial part of the column too rapidly, resulting in a distorted peak.
-
Solution:
-
Whenever possible, dissolve the sample in the initial mobile phase.
-
If a different solvent must be used, ensure it is weaker than or of similar strength to the mobile phase.
-
-
-
Potential Cause 3: Column Collapse or Void. A physical change in the column packing, such as the formation of a void at the inlet, can lead to poor peak shape, including fronting.[2]
-
Solution:
-
This is often irreversible, and the column will need to be replaced.
-
To prevent this, always operate the column within its recommended pressure and pH limits.
-
-
Why is my this compound peak broad?
Broad peaks can compromise resolution and sensitivity.
-
Potential Cause 1: High Extra-Column Volume. Excessive tubing length or diameter between the injector, column, and detector can cause the analyte band to spread out.
-
Solution:
-
Use tubing with a narrow internal diameter (e.g., 0.125 mm).
-
Keep the tubing length as short as possible.
-
Ensure all fittings are properly connected to avoid dead volume.
-
-
-
Potential Cause 2: Low Mobile Phase Flow Rate. A flow rate that is too low can lead to increased diffusion of the analyte band on the column.
-
Solution:
-
Optimize the flow rate for the column dimensions. For a standard 4.6 mm ID column, a flow rate of 1.0 mL/min is a good starting point.
-
-
-
Potential Cause 3: Analyte Instability. Humulene epoxides can be susceptible to rearrangement, especially under acidic conditions or on certain stationary phases like silica.[3] This on-column degradation can manifest as a broadened or distorted peak.
-
Solution:
-
Ensure the mobile phase pH is compatible with the analyte's stability. While acidic conditions can improve peak shape by suppressing silanol interactions, highly acidic conditions might degrade the epoxide. A mildly acidic mobile phase (e.g., with 0.1% formic acid) is often a good compromise.
-
If peak splitting or the appearance of new, related peaks is observed along with broadening, consider analyte degradation as a likely cause.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting HPLC method for this compound analysis?
A good starting point for method development for this compound, based on its sesquiterpenoid structure and analysis of similar compounds, would be a reversed-phase method. The Human Metabolome Database mentions the use of a Waters Acquity UPLC BEH C18 column for its analysis.
-
Column: C18, 2.1 x 100 mm, 1.7 µm (or a comparable C18 column)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A good starting gradient could be 60% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min (for a 2.1 mm ID column)
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm (as epoxides may not have a strong chromophore at higher wavelengths)
-
Injection Volume: 1-5 µL
Q2: How can I confirm if my poor peak shape is due to the column or the HPLC system?
A simple way to diagnose this is to replace the column with a new one of the same type. If the peak shape improves, the original column was likely the issue. If the problem persists, it may be related to the HPLC system (e.g., extra-column volume, injector issues).
Q3: Can the sample preparation method affect the peak shape of this compound?
Yes, absolutely. The choice of solvent for sample dissolution is critical. As mentioned in the troubleshooting guide, using a solvent that is much stronger than your mobile phase can cause peak fronting. Additionally, a complex sample matrix without adequate cleanup can introduce contaminants that may lead to peak tailing or broadening.
Q4: My peak for this compound is splitting into two. What could be the cause?
Peak splitting can be due to several reasons:
-
Co-elution: You might have an impurity that is co-eluting with your analyte.
-
Column Void: A void at the head of the column can cause the sample band to split as it enters the column.
-
Sample Solvent Effect: A strong injection solvent can cause peak distortion that appears as splitting.
-
On-column Degradation: As humulene epoxides can rearrange, it's possible that the analyte is converting to an isomer on the column, resulting in two closely eluting peaks.[3]
Data Presentation
Table 1: Common HPLC Solvents and their Properties
| Solvent | Polarity Index | UV Cutoff (nm) | Viscosity (cP at 20°C) | Elution Strength (Reversed-Phase) |
| Water | 10.2 | ~190 | 1.00 | Weak |
| Methanol | 5.1 | 205 | 0.60 | Intermediate |
| Acetonitrile | 5.8 | 190 | 0.37 | Strong |
Table 2: Troubleshooting Summary for Poor Peak Shape of this compound
| Symptom | Potential Cause | Recommended Action |
| Peak Tailing | Secondary silanol interactions | Use an end-capped column; add 0.1% formic acid to the mobile phase. |
| Column contamination | Flush the column with a strong solvent; use a guard column. | |
| Peak Fronting | Sample overload | Reduce injection volume or sample concentration. |
| Incompatible injection solvent | Dissolve the sample in the mobile phase. | |
| Peak Broadening | High extra-column volume | Use shorter, narrower ID tubing. |
| Analyte instability/rearrangement | Use a mildly acidic mobile phase; check for the appearance of new peaks. |
Experimental Protocols
Protocol 1: Column Washing for a C18 Column
This protocol is designed to remove contaminants from a reversed-phase C18 column.
-
Disconnect the column from the detector.
-
Set the flow rate to 1 mL/min (for a 4.6 mm ID column).
-
Flush the column with 20 column volumes of each of the following solvents in order:
-
HPLC-grade water
-
Methanol
-
Acetonitrile
-
Isopropanol
-
Methylene Chloride (if compatible with your HPLC system)
-
Isopropanol
-
Acetonitrile
-
Methanol
-
HPLC-grade water
-
-
Equilibrate the column with your mobile phase for at least 20 column volumes before reconnecting to the detector.
Protocol 2: System Suitability Test
Perform this test before running a sequence of samples to ensure the HPLC system is performing correctly.
-
Prepare a standard solution of this compound at a known concentration.
-
Make five replicate injections of the standard solution.
-
Calculate the following parameters:
-
Tailing Factor (Asymmetry Factor): Should ideally be between 0.9 and 1.5. A value greater than 2 is generally unacceptable.[4]
-
Relative Standard Deviation (RSD) of Peak Area: Should be less than 2%.
-
Relative Standard Deviation (RSD) of Retention Time: Should be less than 1%.
-
Theoretical Plates (N): A higher number indicates better column efficiency. A significant drop from previous tests can indicate a problem.
-
Visualizations
Caption: Troubleshooting workflow for poor peak shape in HPLC.
Caption: Recommended experimental workflow for HPLC analysis.
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of Humulene Epoxide Isomers
For Researchers, Scientists, and Drug Development Professionals
Humulene (B1216466), a naturally occurring sesquiterpene found in the essential oils of numerous plants, and its epoxide derivatives have garnered significant attention for their therapeutic potential. This guide provides a comparative analysis of the biological activities of three humulene epoxide isomers: humulene epoxide I, humulene epoxide II, and humulene epoxide III. The primary focus is on their anti-inflammatory, anticancer, and antimicrobial properties, supported by available experimental data.
Overview of Humulene Epoxide Isomers
Humulene epoxides are oxidized forms of α-humulene. The position of the epoxide group on the humulene ring structure defines the different isomers. While α-humulene itself has been extensively studied, research directly comparing the bioactivity of its epoxide isomers is limited. A systematic review of α-humulene and its isomers revealed that antitumor activity was reported in 41% of studies, with anti-inflammatory and antimicrobial activities each accounting for 20% of the reported biological effects[1]. This guide synthesizes the available data for each isomer to facilitate comparative evaluation.
Data Presentation
The following tables summarize the quantitative data available for the biological activities of humulene epoxide isomers and their parent compound, α-humulene. It is important to note that direct comparative studies are scarce, and the data presented is collated from various sources.
Table 1: Comparative Anti-inflammatory Activity
| Compound | Assay | Model | Key Findings | Reference |
| α-Humulene | Carrageenan-induced paw edema | Murine model | 50 mg/kg oral administration demonstrated a dose-dependent reduction in paw edema. | [2] |
| LPS-induced cytokine release | THP-1 human macrophages | Dose-dependent inhibition of IL-6 release, with a 60% reduction at 100 µM. No significant effect on TNF-α or IL-1β. | [3] | |
| This compound | Modulator of immune responses | In vitro studies | Noted for its potential anti-inflammatory properties. | [4] |
| Humulene Epoxide I & III | - | - | Data not available | - |
Table 2: Comparative Anticancer Activity
| Compound | Cell Line | Assay | IC50 / Key Findings | Reference |
| α-Humulene | HT-29 (Colon) | Cytotoxicity | 5.2 x 10⁻⁵ mol/L | [5] |
| A549 (Lung) | Cytotoxicity | 1.3 x 10⁻⁴ mol/L | [5] | |
| MCF-7 (Breast) | Cytotoxicity | 4.2 x 10⁻⁴ mol/L | [5] | |
| This compound | MDA-MB-231 (Breast), SW620 (Colorectal) | Cytotoxicity (as part of an essential oil fraction) | Fractions containing 2.6–7.2% this compound showed IC50 values from 25.7 to 96.5 μg/mL against SW620. | [6] |
| Humulene Epoxide I & III | - | - | Data not available | - |
Table 3: Comparative Antimicrobial Activity
| Compound | Microorganism | Assay | MIC / Key Findings | Reference |
| α-Humulene | Staphylococcus aureus | Broth microdilution | MIC of 1.3 x 10⁻⁵ mol/L | [5] |
| This compound | Plasmodium falciparum | Antimalarial activity | Reported to have antimalarial activity. | [7][8] |
| Humulene Epoxide I & III | - | - | Data not available | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Synthesis of Humulene Epoxide Isomers
A common method for the synthesis of humulene epoxides is the epoxidation of α-humulene using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).
Protocol:
-
Dissolve α-humulene in a suitable solvent (e.g., dichloromethane).
-
Cool the solution in an ice bath.
-
Add m-CPBA portion-wise to the stirred solution.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a reducing agent (e.g., sodium sulfite (B76179) solution).
-
Wash the organic layer with a sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the individual epoxide isomers using column chromatography on silica (B1680970) gel.
Anti-inflammatory Assay: LPS-Induced Cytokine Release in THP-1 Macrophages
This assay evaluates the ability of a compound to inhibit the production of pro-inflammatory cytokines.
Protocol:
-
Culture THP-1 human monocytic cells and differentiate them into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA).
-
Seed the differentiated macrophages in 96-well plates.
-
Pre-treat the cells with various concentrations of the humulene epoxide isomers for 1 hour.
-
Induce an inflammatory response by adding lipopolysaccharide (LPS).
-
Incubate the plates for 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α, IL-1β) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit.
Anticancer Assay: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Seed cancer cells (e.g., HT-29, A549, MCF-7) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the humulene epoxide isomers and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Antimicrobial Assay: Broth Microdilution Method
This assay determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
Protocol:
-
Prepare a two-fold serial dilution of the humulene epoxide isomers in a 96-well microtiter plate with a suitable broth medium.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions for the test microorganism.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathways and Logical Relationships
The anti-inflammatory effects of α-humulene are known to be mediated, in part, through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It is hypothesized that its epoxide derivatives may share a similar mechanism of action.
Caption: Proposed anti-inflammatory signaling pathway of humulene epoxides.
The following diagram illustrates a general workflow for the synthesis and biological evaluation of humulene epoxide isomers.
Caption: Experimental workflow for humulene epoxide isomer evaluation.
Conclusion
The available evidence suggests that humulene epoxide isomers, particularly this compound, possess promising biological activities. However, a significant research gap exists regarding the comparative efficacy of the three main isomers. The data for α-humulene indicates potent anti-inflammatory and anticancer effects, providing a strong rationale for the further investigation of its epoxide derivatives. Future studies should focus on the direct comparative analysis of purified humulene epoxide I, II, and III in a range of standardized biological assays. Such research is crucial for elucidating their structure-activity relationships and identifying the most promising candidates for future drug development. The experimental protocols and workflows provided in this guide offer a framework for conducting these much-needed investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Humulene epoxide I [webbook.nist.gov]
- 3. Anti-inflammatory effects of α-humulene on the release of pro-inflammatory cytokines in lipopolysaccharide-induced THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy this compound | 19888-34-7 [smolecule.com]
- 5. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Composition and Cytotoxic Activity of the Fractionated Trunk Bark Essential Oil from Tetraclinis articulata (Vahl) Mast. Growing in Tunisia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | CAS:19888-34-7 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. This compound | CAS:19888-34-7 | Manufacturer ChemFaces [chemfaces.com]
A Comparative Analysis of the Cytotoxic Effects of Humulene Epoxide II and Caryophyllene Oxide
In the landscape of natural compounds with therapeutic potential, sesquiterpenoids have garnered significant attention for their diverse biological activities, including their cytotoxic effects against cancer cells. Among these, humulene (B1216466) epoxide II and caryophyllene (B1175711) oxide, both oxygenated sesquiterpenes, have been subjects of scientific inquiry. This guide provides a comparative overview of their cytotoxic properties, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
Data Presentation: A Head-to-Head Look at Cytotoxicity
Direct comparative studies detailing the cytotoxic effects of isolated humulene epoxide II are limited in the currently available literature. While its presence is noted in essential oils exhibiting anticancer properties, specific IC50 values for the pure compound are not readily reported. However, extensive research has been conducted on caryophyllene oxide, providing a clearer picture of its cytotoxic potential across a range of cancer cell lines.
| Compound | Cancer Cell Line | IC50 Value | Reference |
| Caryophyllene Oxide | HeLa (Cervical Adenocarcinoma) | 13.55 µM | [1] |
| HepG2 (Hepatocellular Carcinoma) | 3.95 µM | [1] | |
| AGS (Gastric Adenocarcinoma) | 12.6 µM | [1] | |
| SNU-1 (Gastric Carcinoma) | 16.79 µM | [1] | |
| SNU-16 (Stomach Carcinoma) | 27.39 µM | [1] | |
| A-2780 (Ovarian Cancer) | Moderate Activity | [2] | |
| Caco-2 (Colorectal Adenocarcinoma) | 332.30 µM | [3] | |
| CCRF/CEM (Leukemia) | 235.18 µM | [3] | |
| CEM/ADR5000 (Doxorubicin-resistant Leukemia) | 297.98 µM | [3] | |
| U-937 (Histiocytic Lymphoma) | 24.25 µg/mL | [4] | |
| PC-3 (Prostate Cancer) | Induces Apoptosis | [5] | |
| A549 (Lung Carcinoma) | 124.1 µg/mL | [6] | |
| This compound | A549 (Lung Carcinoma) | Data for isolated compound not available. Cytotoxic in essential oil of Zingiber striolatum. | [7] |
| PC-3 (Prostate Cancer) | Data for isolated compound not available. Cytotoxic in essential oil of Zingiber striolatum. | [7] | |
| K562 (Chronic Myelogenous Leukemia) | Data for isolated compound not available. Cytotoxic in essential oil of Zingiber striolatum. | [7] | |
| MDA-MB-231 (Breast Adenocarcinoma) | Data for isolated compound not available. Present in essential oil of Tetraclinis articulata with moderate activity. | [8] | |
| SW620 (Colorectal Adenocarcinoma) | Data for isolated compound not available. Present in essential oil of Tetraclinis articulata with moderate activity. | [8] |
Note: The cytotoxicity of essential oils is a result of the synergistic or additive effects of their various components. The presence of this compound in these oils contributes to their overall activity, but the specific contribution cannot be quantified without testing the isolated compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the cytotoxic effects of caryophyllene oxide.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Culture: Human cancer cell lines (e.g., HeLa, HepG2, AGS, SNU-1, SNU-16) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to attach overnight.
-
Treatment: The following day, the media is replaced with fresh media containing various concentrations of caryophyllene oxide (or this compound). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Apoptosis and Cell Cycle Analysis by Flow Cytometry
Flow cytometry is a powerful technique to analyze the cell cycle distribution and quantify apoptosis.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at its IC50 concentration for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: For cell cycle analysis, fixed cells are washed with PBS and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A. For apoptosis analysis, cells are stained with an Annexin V-FITC and PI apoptosis detection kit according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. For cell cycle analysis, the distribution of cells in G0/G1, S, and G2/M phases is determined based on DNA content. For apoptosis, the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells is quantified.
Mandatory Visualization
Experimental Workflow for Cytotoxicity Assessment
Caption: A generalized workflow for evaluating the in vitro cytotoxic effects of natural compounds.
Signaling Pathways Implicated in Caryophyllene Oxide-Induced Cytotoxicity
Caption: Caryophyllene oxide's dual mechanism involving inhibition of the PI3K/AKT/mTOR pathway and activation of the MAPK pathway.
Concluding Remarks
The available scientific evidence strongly supports the cytotoxic and pro-apoptotic effects of caryophyllene oxide against a variety of cancer cell lines. Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways that govern cell survival and death.
In contrast, while this compound is recognized as a cytotoxic component of certain essential oils, a clear, quantitative assessment of its individual potency is currently lacking in the accessible literature. Further research is warranted to isolate and evaluate this compound to determine its specific IC50 values and elucidate its mechanisms of action. Such studies would enable a more direct and comprehensive comparison with caryophyllene oxide and other related sesquiterpenoids, potentially uncovering another promising candidate for anticancer drug development.
References
- 1. (-)-Humulene epoxide II | 19888-34-7 [chemicalbook.com]
- 2. Chemical Composition and Cytotoxic Activity of the Fractionated Trunk Bark Essential Oil from Tetraclinis articulata (Vahl) Mast. Growing in Tunisia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACG Publications - Chemical Constituents and Cytotoxic Activities of Essential Oils from the Flowers, Leaves and Stems of Zingiber striolatum Diels [acgpubs.org]
- 4. Essential Oils from Zingiber striolatum Diels Attenuate Inflammatory Response and Oxidative Stress through Regulation of MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRDizin [search.trdizin.gov.tr]
- 7. humulene oxide II, 19888-34-7 [thegoodscentscompany.com]
- 8. Chemical composition, antioxidant, antimicrobial and anticancer activities of the essential oil from the rhizomes of Zingiber striolatum Diels - PubMed [pubmed.ncbi.nlm.nih.gov]
Humulene Epoxide II: A Potential New Frontier in Anti-Inflammatory Drug Discovery
A Comparative Analysis of Humulene Epoxide II and Standard Anti-Inflammatory Agents
For Immediate Release
[City, State] – [Date] – In the continuous search for novel therapeutic agents to combat inflammation, the naturally occurring sesquiterpenoid this compound has emerged as a compound of significant interest. Found in various plants, including hops and cannabis, this molecule is being explored for its potential anti-inflammatory properties. This guide provides a comparative analysis of this compound against established anti-inflammatory drugs, Dexamethasone and Indomethacin (B1671933), offering researchers, scientists, and drug development professionals a comprehensive overview of its current validation status.
While direct quantitative data on the anti-inflammatory activity of this compound is still emerging, studies on its precursor, α-humulene, provide valuable insights into its potential mechanisms and efficacy. Research indicates that α-humulene can modulate the immune response by influencing the production of key inflammatory mediators.[1] This guide will therefore leverage data from α-humulene to draw parallels and project the potential of this compound as a future anti-inflammatory agent.
Comparative Analysis of Anti-Inflammatory Activity
To provide a clear comparison, the following tables summarize the available quantitative data for α-humulene (as a proxy for this compound), Dexamethasone, and Indomethacin.
| Compound | Target | Cell Line | IC50 / Inhibition | Source |
| α-Humulene | IL-6 Production | THP-1 | 60% inhibition at 100 µM | [2] |
| Dexamethasone | NF-κB Inhibition | A549 | IC50 = 0.5 x 10-9 M | [3] |
| Indomethacin | COX-1 | Ovine | IC50 = 27 nM | [4][5] |
| Indomethacin | COX-2 | Murine | IC50 = 127 nM | [4][5] |
| Indomethacin | COX-2 | Human | IC50 = 180 nM | [4][5] |
Table 1: In Vitro Anti-Inflammatory Activity. This table presents the half-maximal inhibitory concentration (IC50) or percentage of inhibition for each compound against specific inflammatory targets in designated cell lines.
Mechanistic Insights: Signaling Pathways in Inflammation
The anti-inflammatory effects of these compounds are mediated through their interaction with specific signaling pathways.
This compound (Inferred from α-Humulene): The anti-inflammatory action of α-humulene is linked to the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-1β.[7] By inhibiting NF-κB, α-humulene can effectively suppress the production of these inflammatory mediators.
Dexamethasone: This synthetic glucocorticoid exerts its potent anti-inflammatory effects by binding to the glucocorticoid receptor (GR). The activated GR can translocate to the nucleus and interfere with the activity of pro-inflammatory transcription factors, including NF-κB.[8][9] Dexamethasone can inhibit NF-κB by inducing the synthesis of its inhibitor, IκBα, or through direct protein-protein interactions with NF-κB subunits.[9][10]
Indomethacin: As a non-steroidal anti-inflammatory drug (NSAID), indomethacin's primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[11][12] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking COX enzymes, indomethacin reduces the production of prostaglandins, thereby alleviating inflammatory symptoms.
Below are diagrams illustrating the key signaling pathways affected by these compounds.
Caption: NF-κB signaling pathway and points of inhibition.
Caption: General overview of the MAPK signaling pathway.
Experimental Protocols
The validation of anti-inflammatory agents typically involves in vitro and in vivo models. A standard in vitro assay to screen for anti-inflammatory activity is the lipopolysaccharide (LPS)-induced inflammation model in macrophage cell lines like RAW 264.7.
Experimental Workflow: In Vitro Anti-inflammatory Assay
Caption: Standard workflow for in vitro anti-inflammatory assays.
Detailed Methodologies:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.[13][14][15]
-
LPS Stimulation: To induce an inflammatory response, cells are treated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL.[13][15][16][17][18]
-
Drug Treatment: Cells are pre-treated with varying concentrations of this compound, Dexamethasone, or Indomethacin for 1-2 hours before LPS stimulation.
-
Nitric Oxide (NO) Measurement: The production of NO, a key inflammatory mediator, is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[14][15][19][20][21][22]
-
Cytokine Analysis: The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell supernatant are determined using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[14][16][17][23]
-
Cell Viability Assay: An MTT assay is performed to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the tested compounds.[13][14]
Conclusion
While the direct validation of this compound as a potent anti-inflammatory agent is still in its nascent stages, the existing data on its precursor, α-humulene, strongly suggests its potential. The ability of α-humulene to inhibit key inflammatory pathways, particularly the NF-κB pathway, positions this compound as a promising candidate for further investigation.
Compared to the broad-spectrum activity of Dexamethasone and the COX-centric mechanism of Indomethacin, this compound may offer a more targeted approach to modulating inflammation. Future research should focus on elucidating the specific molecular targets of this compound and quantifying its anti-inflammatory efficacy in a range of preclinical models. The successful validation of this natural compound could pave the way for the development of a new class of anti-inflammatory drugs with potentially improved safety and efficacy profiles.
References
- 1. Buy this compound | 19888-34-7 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effects of α-humulene and β-caryophyllene on pterygium fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dexamethasone and Fumaric Acid Ester Conjugate Synergistically Inhibits Inflammation and NF-κB in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dexamethasone attenuates NF-kappa B DNA binding activity without inducing I kappa B levels in rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dexamethasone prevents interleukin-1beta-induced nuclear factor-kappaB activation by upregulating IkappaB-alpha synthesis, in lymphoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. apexbt.com [apexbt.com]
- 13. mdpi.com [mdpi.com]
- 14. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 15. mdpi.com [mdpi.com]
- 16. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated murine macrophage RAW 264.7 cells by the norsesterterpene peroxide, epimuqubilin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. diva-portal.org [diva-portal.org]
- 22. Inhibition of nitric oxide (NO.) production in murine macrophages by flavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Sesquiterpene Epoxide Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of sesquiterpene epoxides, a class of bioactive compounds with significant therapeutic potential, is critical for drug discovery, quality control, and pharmacological studies. The inherent chemical properties of these molecules, such as potential thermal lability, present unique analytical challenges. This guide provides an objective comparison of the primary analytical techniques used for their quantification, supported by experimental data and detailed protocols.
Overview of Analytical Techniques
The quantification of sesquiterpene epoxides is predominantly achieved through chromatographic and spectroscopic methods. The most common techniques are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) often coupled with Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each method offers distinct advantages and is suited to different analytical objectives.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile and semi-volatile compounds. GC-MS is widely used for profiling sesquiterpenes in essential oils and other complex mixtures.[1][2] However, the high temperatures used in the injector and column can cause degradation of thermally labile compounds like some epoxides.[3]
-
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): HPLC is the method of choice for non-volatile and thermally sensitive compounds, making it highly suitable for many sesquiterpene epoxides and lactones.[4][5][6] Coupling HPLC with detectors like Diode Array (DAD), Evaporative Light Scattering (ELSD), or Mass Spectrometry (MS/MS) provides high sensitivity and selectivity for quantification.[6][7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While primarily a tool for structural elucidation, quantitative NMR (qNMR) has emerged as a robust method for quantification.[9] It is non-destructive, requires minimal sample preparation, and provides direct quantification without the need for identical standards for every analyte.[9][10] 1H NMR, in particular, has been successfully validated for determining epoxide concentrations.[10][11]
Experimental Workflow for Sesquiterpene Epoxide Analysis
The general process for analyzing sesquiterpene epoxides involves sample preparation followed by instrumental analysis and data interpretation. The choice of analytical technique dictates the specific steps within the workflow.
Quantitative Data Comparison
The performance of an analytical method is defined by several key parameters, including its linearity, sensitivity (LOD and LOQ), and accuracy. The table below summarizes these metrics for different methods applied to the analysis of sesquiterpene epoxides and related compounds.
| Method | Analyte/Matrix | Linearity (r²) | LOD | LOQ | Recovery (%) | Reference |
| HPLC-ELSD | Sesquiterpene Lactones (incl. an epoxide) in Eremanthus species | > 0.9987 | 2.00 - 6.79 µg/mL | 6.00 - 20.40 µg/mL | 74 - 90% | [8] |
| HPLC-UV | Epoxides (derivatized) | > 0.99 | 5 pmol | - | ≥ 94% | [12] |
| ¹H NMR | Epoxides in Soybean Oil | 0.9996 | - | - | Comparable to titration | [10] |
| HS-SPME-GC-MS | Sesquiterpenes in Wine | - | Avg. 0.05 µg/L | Avg. 0.15 µg/L | - | [13] |
| LC-MS/MS | 20 Terpenes (incl. sesquiterpenes) in Plant Extracts | - | 2 - 10 ppb | - | - | [14] |
LOD: Limit of Detection; LOQ: Limit of Quantification. "ppb" denotes parts per billion.
Detailed Experimental Protocols
The following sections provide generalized protocols for the key analytical methods discussed. These should be adapted and validated for specific applications according to established guidelines.[15]
Protocol 1: Sample Extraction from Plant Material
This protocol describes a general procedure for extracting sesquiterpene epoxides from dried plant matter, which is a critical first step for subsequent analysis.[5][16]
-
Preparation: Weigh approximately 10 g of dried and powdered plant material.
-
Extraction: Add 100 mL of 100% methanol (B129727) (MeOH) to the plant material in a flask.
-
Agitation: Shake the mixture for 1 hour at room temperature, followed by sonication in an ultrasonic bath for 30 minutes.[5][16]
-
Concentration: Filter the extract to remove solid debris. Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.
-
Reconstitution: Redissolve the dried extract in a known volume of a suitable solvent (e.g., mobile phase for HPLC) for analysis. Filter the final solution through a 0.22 µm or 0.45 µm syringe filter before injection.[5][6]
Protocol 2: GC-MS Analysis
This method is suitable for volatile and thermally stable sesquiterpene epoxides.
-
Instrumentation: A gas chromatograph coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.[2][17]
-
Column: TR-5 MS capillary column (30 m x 0.25 mm internal diameter, 0.25 µm film thickness) or equivalent.[2]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]
-
Injection: 1 µL of sample (in hexane (B92381) or other suitable solvent) with a split ratio of 1:10.[2]
-
Temperature Program:
-
Initial oven temperature: 60°C for 1 minute.
-
Ramp: Increase to 240°C at a rate of 4.0°C/min.[2]
-
Injector and detector temperature: 210°C.
-
-
MS Parameters:
Protocol 3: HPLC / LC-MS/MS Analysis
This is the preferred method for thermally labile sesquiterpene epoxides.[4][6]
-
Instrumentation: An HPLC or UHPLC system coupled to a DAD, ELSD, or tandem mass spectrometer (e.g., Triple Quadrupole or ToF).[8][14][18]
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm or 100 x 2.1 mm, 1.8 µm).[5][6]
-
Mobile Phase: A gradient of acetonitrile (B52724) or methanol and water, often with an additive like 0.1% formic acid.[6][19]
-
Example Gradient Program:
-
Start at 10-30% acetonitrile.
-
Linearly increase to 90% acetonitrile over 10 minutes.[6]
-
-
Flow Rate: 0.3 - 1.0 mL/min, depending on column dimensions.
-
Detection:
-
UV/DAD: Set at a wavelength appropriate for the analytes (e.g., 210 nm).[5]
-
MS/MS: Use electrospray ionization (ESI) in positive or negative mode. For quantification, operate in Multiple Reaction Monitoring (MRM) mode, which requires determining specific precursor-to-product ion transitions for each analyte.[14][18]
-
Protocol 4: Quantitative ¹H NMR Analysis
This method allows for direct quantification of total or individual epoxides without extensive calibration for each compound.[10][11]
-
Sample Preparation: Accurately weigh and dissolve the purified sample extract (1-5 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) that has a signal in a clear region of the spectrum.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. Epoxide proton signals typically appear between 2.90 and 3.24 ppm.[10]
-
Ensure a sufficient relaxation delay (D1, e.g., 5 times the longest T1 relaxation time of the protons of interest) to allow for complete relaxation of all signals, which is crucial for accurate integration.
-
-
Quantification:
-
Integrate the characteristic epoxide proton signals and the signal from the internal standard.
-
Calculate the concentration of the epoxide(s) by comparing the integral of the analyte signal to the integral of the known amount of the internal standard, accounting for the number of protons each signal represents.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Gas Chromatography–Mass Spectrometry Chemical Profiling and Radical Scavenging Potential of Sesquiterpene-Rich Essential Oil of Polygonum equisetiforme Sm.: In Silico Study on Hematopoietic Cell Kinase (Hck) and Human Peroxiredoxin 5 [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. LC-MS/MS-guided separation of guaiacolane-type sesquiterpenes with anti-inflammatory activities from Chrysanthemum indicum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of analytical procedures using HPLC-ELSD to determine six sesquiterpene lactones in Eremanthus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. New ¹H NMR-Based Technique To Determine Epoxide Concentrations in Oxidized Oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative analysis of sesquiterpene lactones in extract of Arnica montana L. by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. ema.europa.eu [ema.europa.eu]
- 16. Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root [pubmed.ncbi.nlm.nih.gov]
- 17. Gas chromatography mass spectrometry couple with quadrupole time-of-flight (GC-QTOF MS) as a powerful tool for profiling of oxygenated sesquiterpenes in agarwood oil - Arabian Journal of Chemistry [arabjchem.org]
- 18. LC-MS/MS Analysis of the Epoxides and Diols Derived from the Endocannabinoid Arachidonoyl Ethanolamide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. LC-ToF-ESI-MS Patterns of Hirsutinolide-like Sesquiterpenoids Present in the Elephantopus mollis Kunth Extract and Chemophenetic Significance of Its Chemical Constituents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Properties of α-Humulene and Humulene Epoxide II
A Tale of Two Terpenes: Unraveling their Anti-inflammatory Potential
In the realm of natural compounds with therapeutic promise, the sesquiterpenes α-humulene and its derivative, humulene (B1216466) epoxide II, have garnered interest for their potential anti-inflammatory effects. Found in the essential oils of various plants, including hops (Humulus lupulus) and cannabis (Cannabis sativa), these compounds are being explored for their ability to modulate the body's inflammatory response. This guide provides a detailed comparison of the current scientific understanding of the anti-inflammatory properties of α-humulene and humulene epoxide II, drawing upon available experimental data.
While extensive research has illuminated the mechanisms and efficacy of α-humulene, scientific investigation into this compound is still in its nascent stages. This comparative analysis reflects the current disparity in the volume of research, offering a comprehensive overview of α-humulene's established anti-inflammatory profile and the emerging, yet limited, insights into this compound.
Quantitative Data Summary
The following table summarizes the quantitative data available on the anti-inflammatory effects of α-humulene. At present, specific quantitative data from peer-reviewed studies on the anti-inflammatory effects of this compound are not available.
| Parameter | α-Humulene | This compound | Reference |
| Inhibition of Pro-inflammatory Cytokines | |||
| TNF-α | Significant reduction in carrageenan-injected rats.[1] | Data not available | [1] |
| IL-1β | Significant reduction in carrageenan-injected rats.[1] | Data not available | [1] |
| IL-6 | Maximum inhibition of 60% in LPS-induced THP-1 macrophages at 100 µM.[2] | Data not available | [2] |
| IL-5 | 62% reduction (oral) and 55% reduction (aerosol) in a murine model of airway inflammation.[3] | Data not available | [3] |
| Inhibition of Chemokines | |||
| CCL11 (eotaxin) | 79% reduction (oral) and 68% reduction (aerosol) in a murine model of airway inflammation.[3] | Data not available | [3] |
| Inhibition of Inflammatory Mediators | |||
| Prostaglandin E2 (PGE2) | Reduced production in carrageenan-injected rats.[1] | Data not available | [1] |
| Leukotriene B4 (LTB4) | Reduced levels in a murine model of airway inflammation.[3] | Data not available | [3] |
| Inhibition of Inflammatory Enzymes | |||
| Inducible Nitric Oxide Synthase (iNOS) | Reduced expression in carrageenan-injected rats.[1] | Data not available | [1] |
| Cyclooxygenase-2 (COX-2) | Reduced expression in carrageenan-injected rats.[1] | Data not available | [1] |
| Effect on Edema | |||
| Carrageenan-induced paw edema | Dose-dependent reduction in mice and rats.[1][] | Data not available | [1][] |
Signaling Pathways and Mechanisms of Action
α-Humulene: The anti-inflammatory effects of α-humulene are mediated through the modulation of key signaling pathways. A primary mechanism is the inhibition of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[3] NF-κB is a pivotal regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. By inhibiting NF-κB activation, α-humulene effectively dampens the production of a cascade of inflammatory molecules.[3] Additionally, α-humulene has been shown to inhibit the activation of another transcription factor, AP-1 (Activator protein-1).[3]
This compound: While research indicates that this compound possesses potential anti-inflammatory properties and may modulate immune responses, the specific signaling pathways and molecular mechanisms have not yet been elucidated.[5] Studies on structurally similar epoxides, such as caryophyllene (B1175711) oxide, have shown inhibition of the NF-κB pathway, suggesting a potential avenue of investigation for this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assessing anti-inflammatory activity, based on studies conducted with α-humulene. These standard assays are applicable for the evaluation of novel compounds like this compound.
In Vivo Model: Carrageenan-Induced Paw Edema in Rats
This widely used model assesses the ability of a compound to reduce acute inflammation.
-
Animals: Male Wistar rats (180-220g) are used.
-
Procedure:
-
Animals are fasted for 12 hours prior to the experiment with free access to water.
-
The initial volume of the right hind paw is measured using a plethysmometer.
-
The test compound (α-humulene or vehicle control) is administered orally at a predetermined dose.
-
After 1 hour, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
In Vitro Model: Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages
This assay evaluates the effect of a compound on the production of pro-inflammatory cytokines in cultured immune cells.
-
Cell Line: RAW 264.7 murine macrophage cell line or human THP-1-derived macrophages are commonly used.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are pre-treated with various concentrations of the test compound (e.g., α-humulene) or vehicle for 1 hour.
-
Inflammation is induced by adding LPS (1 µg/mL) to the cell culture medium.
-
After a 24-hour incubation period, the cell culture supernatant is collected.
-
-
Data Analysis: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant is quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions. The percentage of cytokine inhibition is calculated relative to the LPS-stimulated control group.
Conclusion
The available scientific evidence strongly supports the anti-inflammatory properties of α-humulene, with a well-documented mechanism of action centered on the inhibition of the NF-κB signaling pathway. This has been demonstrated through a variety of in vivo and in vitro experimental models, with quantitative data highlighting its efficacy in reducing key inflammatory markers.
In contrast, the anti-inflammatory effects of this compound remain largely unexplored. While preliminary information suggests potential, there is a clear and significant need for rigorous scientific investigation to determine its efficacy and mechanism of action. Future research should focus on conducting direct comparative studies between α-humulene and this compound using standardized anti-inflammatory assays. Such studies will be crucial in elucidating the structure-activity relationship and determining whether the epoxide functional group enhances or diminishes the anti-inflammatory potential of the humulene scaffold. For researchers, scientists, and drug development professionals, α-humulene presents a promising natural lead compound for the development of novel anti-inflammatory agents. This compound, on the other hand, represents an intriguing but unverified candidate that warrants further investigation.
References
- 1. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 2. Frontiers | Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease? [frontiersin.org]
- 3. Buy this compound | 19888-34-7 [smolecule.com]
- 5. Preventive and therapeutic anti-inflammatory properties of the sesquiterpene α-humulene in experimental airways allergic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Effects of Humulene Oxides in Cancer Cell Lines
For Immediate Release
This guide provides a comparative overview of the cytotoxic properties of different humulene (B1216466) oxides, derivatives of the naturally occurring sesquiterpene α-humulene, against various cancer cell lines. The information is intended for researchers, scientists, and professionals in the field of drug development.
Summary of Cytotoxic Activity
The cytotoxic potential of humulene oxides has been evaluated in several studies, with α-humulene and its epoxide derivatives demonstrating notable activity against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, have been determined for α-humulene in various cancer cell types. While direct comparative studies across a wide spectrum of humulene oxides are limited, the available data provides valuable insights into their anticancer potential.
The following table summarizes the reported IC50 values for α-humulene in different cancer cell lines.
| Cancer Cell Line | Compound | IC50 (µM) |
| HT-29 (Colon Adenocarcinoma) | α-humulene | 5.2 x 10⁻⁵ mol/L |
| J5 (undefined) | α-humulene | 1.8 x 10⁻⁴ mol/L |
| A549 (Lung Carcinoma) | α-humulene | 1.3 x 10⁻⁴ mol/L |
| HCT-116 (Colorectal Carcinoma) | α-humulene | 3.1 x 10⁻⁴ mol/L |
| MCF-7 (Breast Adenocarcinoma) | α-humulene | 4.2 x 10⁻⁴ mol/L |
| RAW264.7 (Murine Macrophage) | α-humulene | 1.9 x 10⁻⁴ mol/L |
Note: The IC50 values presented are from a scoping review and may have been determined under varying experimental conditions.[3]
Experimental Protocols
The evaluation of the cytotoxic activity of humulene oxides is predominantly conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay for Cytotoxicity Screening
1. Cell Seeding:
-
Cancer cells are seeded in 96-well plates at a specific density (e.g., 5x10³ to 1x10⁴ cells/well) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.[4][5]
2. Compound Treatment:
-
A stock solution of the humulene oxide is prepared, typically in a solvent like dimethyl sulfoxide (B87167) (DMSO).
-
Serial dilutions of the compound are made in fresh culture medium to achieve a range of final concentrations.
-
The culture medium from the wells is replaced with the medium containing the different concentrations of the test compound. A control group receives medium with the same concentration of DMSO without the compound.
3. Incubation:
-
The plates are incubated for a specified period, typically 24 to 72 hours, to allow the compound to exert its effect on the cells.[5][6]
4. MTT Addition and Incubation:
-
After the treatment period, the medium is removed, and a fresh medium containing MTT solution (final concentration typically 0.5 mg/mL) is added to each well.
-
The plates are then incubated for an additional 2 to 4 hours. During this time, metabolically active cells with functional mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.[7][8]
5. Formazan Solubilization:
-
The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or a specialized solubilization buffer, is added to each well to dissolve the formazan crystals.[5]
6. Absorbance Measurement:
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 540 and 590 nm.[7]
7. Data Analysis:
-
The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways
Humulene and its oxides have been shown to induce cancer cell death through the modulation of specific signaling pathways, primarily leading to apoptosis.
α-Humulene and the Akt Signaling Pathway
Research has indicated that α-humulene can induce apoptosis in hepatocellular carcinoma (HCC) cells by inhibiting the Akt signaling pathway.[9][10] The inhibition of Akt activation leads to downstream effects, including the modulation of proteins involved in apoptosis such as GSK-3β and Bad, ultimately promoting programmed cell death.[9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chemical Composition and Cytotoxic Activity of the Fractionated Trunk Bark Essential Oil from Tetraclinis articulata (Vahl) Mast. Growing in Tunisia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. MTT (Assay protocol [protocols.io]
- 6. Death receptor 5-mediated TNFR family signaling pathways modulate γ-humulene-induced apoptosis in human colorectal cancer HT29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. α-Humulene inhibits hepatocellular carcinoma cell proliferation and induces apoptosis through the inhibition of Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Humulene Epoxide II with Existing Therapeutic Agents in Inflammation and Analgesia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Humulene Epoxide II, a naturally occurring sesquiterpenoid, against established therapeutic agents—Ibuprofen, Celecoxib, and Dexamethasone—for their potential anti-inflammatory and analgesic properties. While direct comparative quantitative data for this compound is limited in publicly available research, this guide leverages data from its parent compound, α-humulene, to provide a substantive comparison and highlight its therapeutic potential.
Executive Summary
This compound, a derivative of the well-studied sesquiterpene α-humulene, is emerging as a compound of interest for its potential anti-inflammatory and analgesic effects.[1][] Research on α-humulene suggests that these properties are mediated through the modulation of key inflammatory pathways, including the inhibition of cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[3][4][5] This positions it as a potential alternative or adjunct to conventional non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. This guide presents available preclinical data for α-humulene as a proxy for this compound, alongside established data for Ibuprofen, Celecoxib, and Dexamethasone, to facilitate a comparative assessment of their mechanisms and efficacy.
Data Presentation
Table 1: Comparative Efficacy in a Preclinical Model of Acute Inflammation (Carrageenan-Induced Paw Edema)
| Compound | Dosage | Route of Administration | Percentage Inhibition of Edema | Time Point | Reference |
| α-Humulene | 50 mg/kg | Oral | ~50% | 4 hours | [6] |
| Dexamethasone | 0.5 mg/kg | Intraperitoneal | ~75% | 4 hours | [7] |
| Celecoxib | 30 mg/kg | Oral | Significant reduction | 6 hours | [8] |
| Ibuprofen | 100 mg/kg | Oral | Not specified in snippet | Not specified |
Note: Data for α-humulene is used as a proxy for this compound. The experimental conditions and time points for measuring inhibition may vary between studies.
Table 2: Comparative Efficacy in a Preclinical Model of Analgesia (Acetic Acid-Induced Writhing Test)
| Compound | Dosage | Route of Administration | Percentage Inhibition of Writhing | Reference |
| α-Humulene | Not specified in snippet | Not specified | Not specified | |
| Ibuprofen | 100 mg/kg | Oral | ~51% | [9] |
| Celecoxib | Not specified in snippet | Not specified | Not specified | |
| Aspirin (for comparison) | 100 mg/kg | Oral | ~38% | [10] |
Note: Data for α-humulene is used as a proxy for this compound. Specific quantitative data for α-humulene in the writhing test was not available in the provided search results.
Table 3: Mechanistic Comparison of Anti-Inflammatory Action
| Feature | This compound (based on α-Humulene) | Ibuprofen | Celecoxib | Dexamethasone |
| Primary Target(s) | COX-2, TNF-α, IL-1β | COX-1 and COX-2 | Primarily COX-2 | Glucocorticoid Receptor |
| Mechanism of Action | Inhibition of prostaglandin (B15479496) synthesis and pro-inflammatory cytokine production. | Non-selective inhibition of COX enzymes, leading to reduced prostaglandin synthesis. | Selective inhibition of COX-2, leading to reduced prostaglandin synthesis at inflammatory sites. | Binds to glucocorticoid receptors, leading to broad anti-inflammatory effects by inhibiting multiple inflammatory pathways and cytokine production. |
| Selectivity | Appears to be selective for inflammatory mediators. | Non-selective for COX isoforms. | Selective for COX-2 over COX-1. | Broad-spectrum anti-inflammatory. |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This widely used preclinical model assesses the anti-inflammatory activity of a compound.
-
Animal Model: Male Wistar or Sprague-Dawley rats (150-200g) are typically used.
-
Induction of Inflammation: A sub-plantar injection of 0.1 mL of a 1% carrageenan solution in saline is administered into the right hind paw of the rat.
-
Treatment: The test compound (e.g., α-humulene), a vehicle control, and a positive control (e.g., Dexamethasone) are administered orally or intraperitoneally at a specified time before carrageenan injection.
-
Measurement of Edema: The volume of the paw is measured at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage increase in paw volume is calculated for each group, and the percentage inhibition of edema by the test compound is determined by comparing it to the vehicle control group.
Acetic Acid-Induced Writhing Test in Mice
This model is used to evaluate the peripheral analgesic activity of a compound.
-
Animal Model: Swiss albino mice (20-25g) are commonly used.
-
Induction of Pain: An intraperitoneal injection of 0.6% acetic acid solution (10 mL/kg body weight) is administered to induce a characteristic writhing response (abdominal constrictions and stretching of hind limbs).
-
Treatment: The test compound, a vehicle control, and a positive control (e.g., Ibuprofen or Aspirin) are administered orally or intraperitoneally at a specified time before the acetic acid injection.
-
Observation: Following acetic acid administration, the mice are placed in an observation chamber, and the number of writhes is counted for a defined period (e.g., 20 minutes).
-
Data Analysis: The total number of writhes for each group is recorded, and the percentage inhibition of writhing is calculated for the test compound by comparing it to the vehicle control group.
Mandatory Visualization
Caption: Simplified signaling pathway of inflammation and the targets of this compound and comparator drugs.
Caption: Workflow for the carrageenan-induced paw edema assay to evaluate anti-inflammatory activity.
Caption: Logical workflow for the acetic acid-induced writhing test for analgesic screening.
Conclusion
The available preclinical evidence for α-humulene suggests that this compound holds promise as a potential anti-inflammatory and analgesic agent. Its mechanism of action appears to involve the inhibition of key inflammatory mediators, including COX-2 and pro-inflammatory cytokines. While direct quantitative comparisons with established drugs like Ibuprofen, Celecoxib, and Dexamethasone are not yet available for this compound, the data on its parent compound indicates a noteworthy therapeutic potential.
Further research, including head-to-head preclinical studies and eventually clinical trials, is warranted to fully elucidate the efficacy, safety profile, and therapeutic niche of this compound. The data and protocols presented in this guide are intended to provide a foundation for researchers and drug development professionals to design and conduct further investigations into this promising natural compound.
References
- 1. Buy this compound | 19888-34-7 [smolecule.com]
- 3. Anti-inflammatory effects of compounds alpha-humulene and (-)-trans-caryophyllene isolated from the essential oil of Cordia verbenacea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preventive and therapeutic anti-inflammatory properties of the sesquiterpene α-humulene in experimental airways allergic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of fatty acid amides in the carrageenan-induced paw edema model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Mechanistic assessment of the analgesic, anti-inflammatory and antipyretic actions of Dalbergia saxatilis in animal models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to GC-MS and HPLC Methods for Humulene Epoxide II Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of sesquiterpenoids like Humulene epoxide II is critical for product quality control, pharmacokinetic studies, and understanding therapeutic efficacy. The two primary analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). This guide provides an objective comparison of their performance for this compound analysis, supported by representative experimental data and detailed methodologies.
This compound, a sesquiterpenoid found in various essential oils, presents unique analytical challenges due to its structure and volatility. The choice between GC-MS and HPLC for its analysis depends on several factors, including the sample matrix, desired sensitivity, and the need for simultaneous analysis of other compounds.
At a Glance: GC-MS vs. HPLC for this compound Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separates volatile and thermally stable compounds in the gas phase based on their boiling points and interactions with a stationary phase, followed by mass-based detection. | Separates compounds in the liquid phase based on their affinity to a stationary phase, suitable for a wider range of polarities and thermal stabilities. |
| Volatility Requirement | High (analyte must be volatile and thermally stable). | Not required. |
| Derivatization | May be required for polar or non-volatile compounds, but generally not for sesquiterpenoids like this compound. | Generally not required for this compound, but derivatization can be used to enhance detection. |
| Sensitivity | Typically offers high sensitivity, especially with selected ion monitoring (SIM). | Sensitivity depends on the detector; UV detection may be limited for compounds without a strong chromophore, while MS detection offers high sensitivity. |
| Selectivity | High, with mass spectrometry providing structural information for confident peak identification. | Selectivity depends on the column and detector. MS detectors provide high selectivity. |
| Sample Throughput | Can be lower due to longer run times for complex temperature programs. | Can be higher, with faster analysis times possible with modern UPLC systems. |
| Instrumentation Cost | Generally higher initial investment. | Wider range of costs, with basic HPLC-UV systems being more affordable than HPLC-MS. |
Quantitative Performance Comparison
| Validation Parameter | GC-MS (for Sesquiterpenoids) | HPLC-UV/MS (for Sesquiterpenoids) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.05 - 10 µg/L[1] | 2 - 25 µg/L (ppb) |
| Limit of Quantitation (LOQ) | 0.15 - 30 µg/L[1] | 6 - 75 µg/L (ppb) |
| Accuracy (% Recovery) | 80 - 115%[2][3] | 80 - 120% |
| Precision (%RSD) | < 15%[2][3] | < 15% |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results. Below are representative protocols for the analysis of this compound using GC-MS and a proposed HPLC method based on the analysis of similar sesquiterpenoid epoxides.
GC-MS Experimental Protocol
This protocol is based on established methods for the analysis of sesquiterpenoids in complex matrices.[4]
1. Sample Preparation (Liquid Extraction):
-
Weigh approximately 100-200 mg of the homogenized sample (e.g., plant material, extract) into a centrifuge tube.
-
Add a suitable organic solvent such as hexane (B92381) or ethyl acetate. For quantitative analysis, add an appropriate internal standard (e.g., n-alkane).
-
Vortex the mixture for 1-2 minutes to ensure thorough extraction.
-
Centrifuge the sample to pellet any solid material.
-
Carefully transfer the supernatant to a GC vial for analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: A non-polar or medium-polarity capillary column is suitable, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[4]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injection Mode: Split or splitless, depending on the sample concentration.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50-70 °C, hold for 2 minutes.
-
Ramp to 180-200 °C at a rate of 3-5 °C/min.
-
Ramp to 250-280 °C at a rate of 10-20 °C/min and hold for 2-5 minutes.[4]
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
Proposed HPLC Experimental Protocol
As dedicated HPLC methods for this compound are scarce, the following protocol is proposed based on methods for other sesquiterpene epoxides and lactones.[5][6][7] Method development and validation would be required for routine use.
1. Sample Preparation (Solvent Extraction):
-
Weigh approximately 300 mg of the homogenized sample into a centrifuge tube.
-
Add 5 mL of methanol (B129727) or acetonitrile.
-
Vortex for 1 minute and sonicate for 15 minutes to ensure complete extraction.
-
Centrifuge the sample.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
2. HPLC-UV/MS Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD) and/or a Mass Spectrometer.
-
Column: A C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
Start with a higher percentage of mobile phase A (e.g., 60-70%).
-
Gradually increase the percentage of mobile phase B over 20-30 minutes to elute the sesquiterpenoids.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection:
-
UV: Monitor at a low wavelength (e.g., 210 nm) as sesquiterpene epoxides may lack a strong chromophore.
-
MS (ESI or APCI): Positive ion mode, scanning a mass range of m/z 100-500. Selected Ion Monitoring (SIM) of the protonated molecule [M+H]⁺ for this compound (m/z 221.18) can be used for enhanced sensitivity and selectivity.
-
Mandatory Visualization
Caption: General workflow for cross-validation of GC-MS and HPLC methods.
References
- 1. mdpi.com [mdpi.com]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of the antioxidant activity of different sesquiterpenoids
A Comparative Analysis of the Antioxidant Efficacy of Sesquiterpenoids
This guide provides a comparative overview of the antioxidant activities of various sesquiterpenoids, a class of 15-carbon isoprenoids recognized for their extensive biological properties, including anti-inflammatory, anti-cancer, and antioxidant effects.[1] The focus is on presenting quantitative data from established in vitro antioxidant assays to facilitate a direct comparison of their efficacy. This document is intended for researchers, scientists, and professionals in drug development who are exploring the therapeutic potential of these natural compounds in mitigating oxidative stress-related conditions.[2][3]
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of sesquiterpenoids is commonly evaluated using various assays that measure their ability to scavenge free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify the effectiveness of a compound, where a lower IC50 value indicates higher antioxidant potency. The table below summarizes the IC50 values for prominent sesquiterpenoids from several key assays.
| Sesquiterpenoid | Assay | IC50 Value (µg/mL) | Reference Compound | IC50 Value (µg/mL) |
| β-Caryophyllene | DPPH | 114.8 ± 0.08 | Ascorbic Acid | 114.0 ± 0.70 |
| FRAP | 106.0 ± 0.11 | Ascorbic Acid | 330.0 ± 0.60 | |
| Zerumbone | DPPH | 39.90 | Gallic Acid | Not Specified |
| FRAP | 1280.70 | Gallic Acid | Not Specified | |
| Various Essential Oils | DPPH | 17.34 - 53.61 | Not Specified | Not Specified |
| FRAP | 5.58 - 7.93 | Not Specified | Not Specified |
Note: Data is compiled from multiple sources and experimental conditions may vary.[4][5][6] Direct comparison should be made with caution. The antioxidant activity of essential oils rich in sesquiterpenoids can be attributed to their complex mixture of components.[7]
Experimental Protocols
Detailed methodologies for the principal assays cited are provided below to ensure reproducibility and understanding of the presented data.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method for assessing the free radical scavenging ability of a compound.[1]
-
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored, non-radical form, diphenylpicrylhydrazine.[1][8] The reduction in absorbance, measured spectrophotometrically at approximately 517 nm, is proportional to the antioxidant's activity.[9][10]
-
Protocol:
-
A working solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared to a specific concentration (e.g., 0.1 mM).[9]
-
Various concentrations of the test sesquiterpenoid are prepared.
-
A small volume of the test sample (e.g., 20 µL) is added to a larger volume of the DPPH solution (e.g., 135 µL).[9]
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[9][10]
-
The absorbance of the solution is measured at 517 nm using a spectrophotometer.[9]
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the sample concentrations.[8]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the ABTS radical cation (ABTS•+).
-
Principle: The ABTS radical cation is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.[11] This results in a blue-green solution. Antioxidants present in the sample reduce the ABTS•+, causing the solution's color to fade. The change in absorbance at approximately 734 nm is measured to determine the antioxidant capacity.[9]
-
Protocol:
-
The ABTS•+ stock solution is prepared by mixing equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[9][11]
-
The stock solution is diluted with a solvent (e.g., deionized water or ethanol) to obtain a working solution with a specific absorbance at 734 nm.[9]
-
A small volume of the diluted test sample (e.g., 10 µL) is mixed with a larger volume of the ABTS•+ working solution (e.g., 160 µL).[9]
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).[9]
-
The absorbance is measured at 734 nm.
-
The scavenging activity and IC50 value are calculated similarly to the DPPH assay.[9]
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the total antioxidant power of a sample by its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Principle: At a low pH, antioxidants reduce a colorless ferric-tripyridyltriazine complex (Fe³⁺-TPTZ) to a blue-colored ferrous-tripyridyltriazine complex (Fe²⁺-TPTZ).[1] The intensity of the blue color, measured at 593 nm, is directly proportional to the reducing power of the antioxidants in the sample.[1][8]
-
Protocol:
-
The FRAP reagent is freshly prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃·6H₂O solution (20 mM) in a 10:1:1 ratio. The reagent is warmed to 37°C before use.[1][9]
-
A small volume of the test sample (e.g., 10 µL) is mixed with a larger volume of the FRAP reagent (e.g., 180 µL).[9]
-
The reaction mixture is incubated at room temperature for a short period (e.g., 4 minutes).[1][9]
-
The absorbance of the solution is measured at 593 nm.
-
The antioxidant capacity is determined by comparing the absorbance of the sample with a standard, typically ferrous sulfate (B86663) (FeSO₄), and is expressed as Fe²⁺ equivalents or as an IC50 value.[1]
-
Visualizing Mechanisms and Workflows
Experimental Workflow
The following diagram illustrates a standardized workflow for the comparative analysis of sesquiterpenoid antioxidant activity.
Caption: Workflow for comparing sesquiterpenoid antioxidant activity.
Nrf2 Signaling Pathway Activation
A primary mechanism through which many sesquiterpenoids exert their antioxidant effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][12] This pathway upregulates the expression of numerous endogenous antioxidant enzymes.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tjps.pharm.chula.ac.th [tjps.pharm.chula.ac.th]
- 7. researchgate.net [researchgate.net]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. 2.8. Antioxidant activities [bio-protocol.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. β-Caryophyllene: A Sesquiterpene with Countless Biological Properties [mdpi.com]
Evaluating the Specificity of Humulene Epoxide II's Biological Targets: A Comparative Guide
Humulene (B1216466) epoxide II is a naturally occurring oxygenated sesquiterpenoid found in the essential oils of various plants, including hops (Humulus lupulus) and Cordia verbenacea.[1] This compound has garnered significant interest in the scientific community for its potential therapeutic applications, including anti-inflammatory and anticancer activities.[2][] This guide provides an objective comparison of Humulene epoxide II's performance against other alternative sesquiterpenoids, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in evaluating its target specificity.
Comparative Analysis of Biological Activity
To assess the specificity and potency of this compound, its biological activities are compared with those of structurally related and well-studied sesquiterpenoids, such as α-humulene and β-caryophyllene oxide. The following table summarizes key quantitative data from cytotoxicity and anti-inflammatory assays.
| Compound | Target/Activity | IC50 / EC50 | Cell Line / Assay |
| This compound | Cytotoxicity | IC50: >100 µM | K562 (leukemia)[4] |
| Cytotoxicity | IC50: >100 µM | A549 (lung cancer)[4] | |
| Cytotoxicity | IC50: >100 µM | PC-3 (prostate cancer)[4] | |
| Anti-inflammatory | Inhibition of iNOS & COX-2 | LPS-stimulated RAW 264.7 macrophages[5][6] | |
| α-Humulene | Anti-inflammatory | Inhibition of TNF-α & IL-1β | Carrageenan-injected rats[6] |
| Anti-inflammatory | Inhibition of iNOS & COX-2 | Carrageenan-injected rats[6] | |
| Cytotoxicity | IC50: ~50 µM | CaCo-2 (intestinal cancer)[7][8] | |
| β-Caryophyllene oxide | Cytotoxicity | IC50: 24.25 µg/mL | U-937 (lymphoma)[9] |
| Cytotoxicity | IC50: 332.30 µM | Caco-2 (intestinal cancer)[10] | |
| Cytotoxicity | IC50: 235.18 µM | CCRF/CEM (leukemia)[10] |
Table 1: Comparative biological activities of this compound and related sesquiterpenoids. The IC50 (half-maximal inhibitory concentration) values indicate the concentration of a compound required to inhibit a biological process by 50%.[11]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for the key assays cited in this guide.
Protocol 1: Cytotoxicity Evaluation using MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity.[12] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in living cells reduce the yellow tetrazrazolium salt (MTT) to purple formazan (B1609692) crystals.[13][14]
-
Cell Seeding: Plate cells (e.g., A549, PC-3, K562) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of this compound and other test compounds in a serum-free medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Incubate for 24 to 72 hours.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Add 10-20 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[14]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solvent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[12]
-
Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14] Measure the absorbance (Optical Density) at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[14]
-
Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC50 value is determined by plotting cell viability against compound concentration.
Protocol 2: Western Blot Analysis of iNOS and COX-2 Expression
This protocol details the detection and quantification of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein levels in macrophage cells stimulated with lipopolysaccharide (LPS).[15][16]
-
Cell Culture and Treatment: Seed RAW 264.7 macrophage cells in 6-well plates (1 x 10⁶ cells/well) and allow them to adhere overnight.[15] Pre-treat the cells with various concentrations of this compound for 1 hour. Subsequently, stimulate the cells with 1 µg/mL of LPS for 18-24 hours to induce the expression of iNOS and COX-2.[15][17]
-
Protein Extraction: Wash the cells with ice-cold PBS. Lyse the cells using RIPA buffer containing a protease inhibitor cocktail. Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C and collect the supernatant.[15]
-
Protein Quantification: Determine the total protein concentration of each sample using a BCA or Bradford protein assay.
-
SDS-PAGE and Membrane Transfer: Denature 20-40 µg of protein from each sample in Laemmli buffer. Separate the proteins on a 10% SDS-polyacrylamide gel. Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.[15][18]
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.[15]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for iNOS (e.g., 1:1000 dilution) and COX-2 (e.g., 1:1000 dilution). A loading control like β-actin should also be probed.[15]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize to the loading control.
Visualizing Mechanisms and Workflows
Signaling Pathway
The anti-inflammatory activity of many natural products, including sesquiterpenoids, is often attributed to the downregulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[19] This pathway is a key regulator of the expression of pro-inflammatory proteins like iNOS and COX-2.[6][16]
Figure 1: Proposed inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow
The logical flow of experiments to determine the anti-inflammatory specificity of a compound is outlined below. This workflow ensures a systematic approach from initial screening to mechanistic studies.
Figure 2: General experimental workflow for evaluating anti-inflammatory compound specificity.
Conclusion
This compound demonstrates clear biological activity, particularly in modulating inflammatory pathways.[2] While its cytotoxic effects against the tested cancer cell lines appear to be less potent compared to compounds like β-caryophyllene oxide, its primary strength may lie in its anti-inflammatory properties.[4][9] The likely mechanism of action involves the inhibition of the NF-κB signaling pathway, thereby reducing the expression of key inflammatory mediators iNOS and COX-2.[5][6][19]
For researchers in drug development, this compound presents an interesting scaffold. However, its specificity remains broadly defined. Future investigations should focus on direct binding assays with purified protein targets (e.g., IKK subunits) and broader kinase profiling to identify potential off-target effects. A comprehensive understanding of its pharmacokinetics and in vivo efficacy is also essential to fully evaluate its therapeutic potential against specific inflammatory diseases.
References
- 1. This compound | C15H24O | CID 23274265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 19888-34-7 [smolecule.com]
- 4. (-)-Humulene epoxide II | 19888-34-7 [chemicalbook.com]
- 5. humulene oxide II, 19888-34-7 [thegoodscentscompany.com]
- 6. Anti-inflammatory effects of compounds alpha-humulene and (-)-trans-caryophyllene isolated from the essential oil of Cordia verbenacea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. β‐caryophyllene and β‐caryophyllene oxide—natural compounds of anticancer and analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Chemosensitizing Properties of β-Caryophyllene and β-Caryophyllene Oxide in Combination with Doxorubicin in Human Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. Inhibition of inducible nitric oxide synthase and cyclooxygenase-2 in lipopolysaccharide-stimulated RAW264.7 cells by carboxybutyrylated glucosamine takes place via down-regulation of mitogen-activated protein kinase-mediated nuclear factor-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Preventive and therapeutic anti-inflammatory properties of the sesquiterpene α-humulene in experimental airways allergic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-Laboratory Validation of Analytical Methods for Sesquiterpene Quantification
For researchers, scientists, and drug development professionals, the accurate and precise quantification of sesquiterpenes is paramount for ensuring product quality, efficacy, and safety. The selection of a robust analytical method, validated across multiple laboratories, provides confidence in the reliability of analytical data. This guide offers a comparative overview of common analytical methods for sesquiterpene quantification, supported by experimental data from validation studies. While direct inter-laboratory validation data for a wide range of sesquiterpenes is limited in publicly available literature, this guide synthesizes data from rigorous single-laboratory validation studies to provide a comparative framework. The primary methods discussed include High-Performance Liquid Chromatography (HPLC) with various detectors and Gas Chromatography-Mass Spectrometry (GC-MS).
Data Presentation: A Comparative Analysis of Method Performance
The following tables summarize key validation parameters for the quantification of various sesquiterpenes using different analytical techniques. These parameters are critical in assessing the performance and suitability of a method for a specific application.
Table 1: Performance Characteristics of HPLC-Based Methods for Sesquiterpene Lactone Quantification
| Parameter | HPLC-UV[1] | HPLC-ELSD[2] | HPLC-RI[2] | UPLC-MS/MS[3] |
| Analyte | Artemisinin (B1665778) | Artemisinin | Artemisinin | Brevilin A, Arnicolide C & D, Microhelenin C, Minimolide F |
| Linearity (r²) | > 0.999 | Not specified | > 0.999 | > 0.999 |
| Range | 10.0 - 54.0 µg/mL | 0.1 - 20 mg/mL | 0.1 - 20 mg/mL | Not specified |
| LOD | 2.73 µg/mL | Not specified | 0.025 mg/mL | Not specified |
| LOQ | 10.0 µg/mL | 0.1 mg/mL | 0.1 mg/mL | Not specified |
| Accuracy (% Recovery) | Not specified | Not specified | Not specified | Not specified |
| Precision (RSD%) | < 8% (CV) | < 6% (Repeatability) | < 6% (Repeatability) | Not specified |
Table 2: Performance Characteristics of GC-MS Methods for Sesquiterpene Quantification
| Parameter | HS-SPME-GC-MS[4] | GC-MS/MS[5] |
| Analytes | Various Sesquiterpenes in Wine | Various Sesquiterpenes in Ginger |
| Linearity (r²) | Not specified | Not specified |
| Range | Not specified | Not specified |
| LOD | 0.05 µg/L (average) | Not specified |
| LOQ | 0.15 µg/L (average) | Not specified |
| Accuracy (% Recovery) | Not specified | Not specified |
| Precision (RSD%) | Not specified | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are summaries of the experimental protocols for the key methods cited.
High-Performance Liquid Chromatography (HPLC) with UV Detection for Artemisinin
This method is suitable for the quantification of artemisinin in hydro-alcoholic extracts of Artemisia annua L.[1]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water.
-
Detection: UV absorbance at 210 nm.
-
Sample Preparation: Extraction of artemisinin from plant material using a mixture of water and ethanol.
-
Quantification: Based on a calibration curve generated from standards of known concentrations.
HPLC with Evaporative Light Scattering Detection (ELSD) and Refractive Index (RI) Detection for Artemisinin
These methods provide alternatives to UV detection, especially for compounds lacking a strong chromophore.[2]
-
Instrumentation: HPLC system coupled with an ELSD or RI detector.
-
Mobile Phase (ELSD): Isocratic mixture of acetonitrile, water, and methanol.
-
Mobile Phase (RI): Isocratic mixture of 60:40% v/v acetonitrile:water.
-
Quantification: Based on calibration curves, with a quantification range of 0.1 - 20 mg/mL for both detectors.
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Sesquiterpene Lactones
This highly sensitive and selective method is used for the simultaneous determination of multiple sesquiterpene lactones.[3]
-
Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: Waters Acquity UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and a mixture of acetonitrile and methanol.
-
Detection: Positive electrospray ionization mode with multiple reaction monitoring (MRM).
Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
This solvent-less technique is ideal for the analysis of volatile and semi-volatile sesquiterpenes in complex matrices like wine.[4]
-
Instrumentation: GC-MS system with an SPME autosampler.
-
SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).
-
Extraction: Headspace extraction of wine samples.
-
GC Separation: Capillary GC column for the separation of volatile compounds.
-
MS Detection: Mass spectra are acquired in selected ion monitoring (SIM) mode for enhanced sensitivity.
Visualizing the Validation Workflow
Understanding the logical flow of an inter-laboratory validation study is crucial for its successful implementation. The following diagram illustrates a typical workflow.
Caption: A typical workflow for an inter-laboratory analytical method validation study.
Signaling Pathway for Sesquiterpene Biosynthesis
The biosynthesis of sesquiterpenes in plants primarily follows the mevalonate (B85504) (MVA) pathway in the cytosol, leading to the formation of the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).
Caption: The mevalonate (MVA) pathway for sesquiterpene biosynthesis in plants.
References
- 1. Validation, transfer and measurement uncertainty estimation of an HPLC-UV method for the quantification of artemisinin in hydro alcoholic extracts of Artemisia annua L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mmv.org [mmv.org]
- 3. Qualitative and quantitative analysis of sesquiterpene lactones in Centipeda minima by UPLC-Orbitrap-MS & UPLC-QQQ-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
Comparative Efficacy of Humulene Epoxide II and its Synthetic Analogs: A Guide for Drug Development Professionals
For researchers and scientists at the forefront of drug discovery, the natural world continues to be a profound source of inspiration. Among the myriad of bioactive compounds, sesquiterpenoids have emerged as a promising class of molecules with diverse therapeutic potential. This guide provides a comparative analysis of the efficacy of Humulene (B1216466) Epoxide II, a naturally occurring sesquiterpenoid epoxide, and its synthetic analogs, with a focus on their anti-inflammatory and anticancer activities.
Humulene Epoxide II is a well-characterized natural product found in various essential oils and has demonstrated notable biological activities, including potential anti-inflammatory and anti-cancer effects.[1] The exploration of its synthetic analogs is a critical step in optimizing its therapeutic profile, enhancing potency, and improving pharmacokinetic properties. This guide synthesizes available data to facilitate a deeper understanding of the structure-activity relationships within this promising class of compounds.
Comparative Biological Activity
While direct comparative studies detailing the efficacy of a wide range of synthetic analogs of this compound are still emerging, preliminary research and studies on related humulene derivatives provide valuable insights into their potential. The primary areas of investigation for these compounds have been their anti-inflammatory and cytotoxic activities.
Anti-inflammatory Activity
This compound itself has been investigated for its potential to modulate inflammatory responses.[1] Research suggests that it may influence the production of cytokines, key signaling molecules in the immune system.[1] The anti-inflammatory effects of the broader class of humulene-type sesquiterpenoids have been a subject of significant interest. For instance, α-humulene, a precursor to humulene epoxides, has demonstrated pronounced anti-inflammatory properties, comparable in some models to the steroidal anti-inflammatory drug dexamethasone.[2] Its mechanism is believed to involve the regulation of inflammatory proteins.[2]
The synthesis of novel derivatives of natural products is a common strategy to enhance their therapeutic potential. For example, studies on other natural compounds have shown that the creation of synthetic analogs can lead to compounds with improved anti-inflammatory activity and better selectivity for their molecular targets. While specific comparative data for this compound analogs is limited in publicly available research, the general principles of medicinal chemistry suggest that modifications to the humulene scaffold could lead to analogs with enhanced efficacy.
Anticancer Activity
The potential of this compound and its related compounds in cancer research is an active area of investigation.[1] Studies have explored its effects on tumor growth and metastasis.[1] Furthermore, α-humulene has been shown to exhibit antiproliferative activity against various cancer cell lines and can potentiate the effects of conventional chemotherapy drugs.[3]
The development of synthetic analogs of bioactive natural products is a cornerstone of modern drug discovery, often leading to compounds with improved potency and selectivity. For instance, the synthesis of derivatives of other natural products has yielded compounds with significant cytotoxic activity against various cancer cell lines. While specific IC50 values for a series of synthetic this compound analogs are not yet widely published, the existing body of research on humulene derivatives suggests that synthetic modification is a promising avenue for developing novel anticancer agents.
Experimental Protocols
To aid researchers in the evaluation of this compound and its potential analogs, detailed methodologies for key experiments are outlined below.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in Macrophages
This assay assesses the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Cell Culture:
-
RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
Experimental Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds (this compound or its synthetic analogs) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent system, which correlates with NO production.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation. It is widely used to screen for the cytotoxic potential of compounds against cancer cell lines.
Cell Culture:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) are cultured in appropriate media supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
Experimental Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound or its synthetic analogs for 48 or 72 hours.
-
After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental designs discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Potential anti-inflammatory signaling pathway of this compound.
Caption: Experimental workflow for the in vitro cytotoxicity (MTT) assay.
References
Assessing the Preclinical Therapeutic Potential of Humulene Epoxides and Related Sesquiterpenes: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the preclinical therapeutic index of humulene-type sesquiterpenoids, with a primary focus on the more extensively studied α-humulene and its related compounds, β-caryophyllene and caryophyllene (B1175711) oxide. Due to a scarcity of direct preclinical data on Humulene (B1216466) epoxide II, this guide leverages available information on its close structural relatives to infer its potential therapeutic profile and highlight areas for future investigation.
Humulene and its derivatives, a class of bicyclic sesquiterpenoids found in the essential oils of numerous plant species, have garnered significant interest for their potential pharmacological activities.[1][2] These compounds, including Humulene epoxide II, α-humulene, and β-caryophyllene, are being explored for their anti-inflammatory, anticancer, and antimicrobial properties.[1][3] This guide synthesizes the available preclinical data to offer a comparative perspective on their therapeutic potential, aiding researchers in navigating the landscape of these promising natural products.
Comparative Analysis of Cytotoxicity
The therapeutic index of a compound is critically dependent on its selective cytotoxicity towards target cells (e.g., cancer cells) while sparing normal, healthy cells. Preclinical evaluation of humulene derivatives has primarily focused on their cytotoxic effects against various cancer cell lines.
While specific IC50 values for this compound against a wide range of cell lines are not extensively documented in publicly available literature, studies on essential oils containing this compound have shown moderate to weak cytotoxic activity against human mammary (MDA-MB-231) and colorectal (SW620) carcinoma cell lines.[4] In contrast, more robust data is available for α-humulene and β-caryophyllene, as summarized in the table below.
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| α-humulene | RAW 264.7 (Murine Macrophage) | 41.9 | [5] |
| HCT-116 (Human Colon Carcinoma) | 77.3 | [5] | |
| trans-caryophyllene | RAW 264.7 (Murine Macrophage) | 90.5 | [5] |
| HCT-116 (Human Colon Carcinoma) | 145.8 | [5] |
Preclinical Efficacy: Anti-inflammatory and Anticancer Activity
The therapeutic potential of humulene derivatives extends beyond cytotoxicity to their ability to modulate key pathological processes such as inflammation and cell signaling pathways implicated in cancer.
Anti-inflammatory Effects
α-Humulene has demonstrated significant anti-inflammatory properties in various preclinical models. Oral administration of α-humulene has been shown to reduce paw edema in mice and rats, an effect comparable to the steroidal anti-inflammatory drug dexamethasone.[3] Mechanistically, α-humulene inhibits the production of key inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and prostaglandin (B15479496) E2 (PGE2).[3] It also downregulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3]
Anticancer Mechanisms
The anticancer activity of α-humulene is attributed to its ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[2] Studies have shown its efficacy against colorectal, pulmonary, breast, and prostate cancer cell models.[2] The proposed mechanisms of action include the induction of mitochondrial dysfunction, depletion of intracellular glutathione, and an increase in oxidative stress within cancer cells.[2]
Experimental Protocols
To facilitate the replication and extension of these findings, detailed methodologies for key experiments are provided below.
Cytotoxicity Assessment by MTT Assay
The cytotoxic activity of humulene derivatives is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined optimal density and allowed to adhere for 24 hours.
-
Compound Treatment: The cells are then treated with serial dilutions of the test compounds (e.g., α-humulene, β-caryophyllene) dissolved in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO), with the final DMSO concentration kept below a non-toxic level (e.g., 0.5%).
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.
Visualizing Molecular Pathways and Experimental Design
To provide a clearer understanding of the mechanisms of action and experimental workflows, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for assessing the therapeutic potential of humulene derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effects of compounds alpha-humulene and (-)-trans-caryophyllene isolated from the essential oil of Cordia verbenacea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Composition and Cytotoxic Activity of the Fractionated Trunk Bark Essential Oil from Tetraclinis articulata (Vahl) Mast. Growing in Tunisia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
Safety Operating Guide
Proper Disposal of Humulene Epoxide II: A Guide for Laboratory Professionals
Humulene epoxide II, a sesquiterpenoid found in various essential oils, requires careful handling and disposal due to its potential health and environmental hazards. This guide provides detailed procedures for the safe disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. Adherence to these protocols is crucial for minimizing risks and promoting a sustainable research environment.
Hazard Summary and Disposal Overview
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] It may also cause an allergic skin reaction and serious eye irritation.[2][3] Therefore, it is imperative that this compound is not released into the environment. The primary disposal method for this compound is to treat it as hazardous chemical waste, which must be collected by an approved waste disposal company.
| Hazard Classification & Disposal Information | Reference |
| GHS Hazard Statements | H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effectsH317: May cause an allergic skin reactionH319: Causes serious eye irritation |
| GHS Precautionary Statements | P273: Avoid release to the environmentP501: Dispose of contents/ container to an approved waste disposal plantP261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/protective clothing/eye protection/face protection |
| Primary Disposal Route | Collection by an approved hazardous waste disposal facility. |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe handling and disposal of pure this compound and contaminated materials.
1. Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing the appropriate PPE:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
2. Waste Collection:
-
Pure Compound and Concentrated Solutions:
-
Place any unwanted or expired this compound in its original container or a clearly labeled, sealed, and compatible waste container.
-
The container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Harmful," "Toxic to Aquatic Life").
-
-
Dilute Solutions:
-
Aqueous solutions containing this compound should not be disposed of down the drain.
-
Collect these solutions in a designated hazardous waste container for aqueous chemical waste. The container should be appropriately labeled as described above.
-
-
Contaminated Materials:
-
Any materials that have come into contact with this compound, such as pipette tips, absorbent pads, and contaminated gloves, must be disposed of as solid hazardous waste.
-
Place these materials in a designated, sealed, and clearly labeled solid waste container.
-
3. Spill Management: In the event of a spill, follow these procedures:
-
Evacuate and restrict access to the affected area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial spill absorbents.[1]
-
Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol (B145695) or isopropanol), and collect the decontamination materials for disposal as hazardous waste.[1]
4. Storage of Waste:
-
Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1]
-
Follow your institution's guidelines for the temporary storage of hazardous waste.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.
-
Do not attempt to incinerate or treat the chemical waste yourself unless you are trained and equipped to do so in a compliant manner.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
